(+)-Norgestrel
Description
RN given refers to (8alpha,9beta,10alpha,13alpha,14beta)-isomer; see also records for NORGESTREL & LEVONORGESTREL
Structure
3D Structure
Properties
IUPAC Name |
(8S,9R,10S,13R,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYNJERNGUHSAO-XHCJJCCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CC[C@@H]3[C@@H]([C@H]1CC[C@@]2(C#C)O)CCC4=CC(=O)CC[C@@H]34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90892173 | |
| Record name | Dextronorgestrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90892173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797-64-8 | |
| Record name | (8α,9β,10α,13α,14β)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=797-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Norgestrel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000797648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dextronorgestrel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90892173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 797-64-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXTRONORGESTREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2QG2679YT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Agonistic Precision of (+)-Norgestrel on Progesterone Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the mechanism of action of (+)-Norgestrel, a synthetic progestin, on progesterone (B1679170) receptors (PRs). The biologically active enantiomer, levonorgestrel (B1675169), serves as a potent agonist, initiating a cascade of molecular events that underpin its therapeutic and contraceptive effects. This document provides a comprehensive overview of its binding affinity, receptor activation, downstream signaling pathways, and the experimental methodologies used to elucidate these actions.
Core Mechanism: Progesterone Receptor Agonism
This compound, through its active form levonorgestrel, functions as a potent agonist of the progesterone receptor.[1][2] Its high affinity for the PR allows it to mimic the physiological effects of endogenous progesterone. The primary contraceptive actions of levonorgestrel stem from its ability to suppress ovulation by inhibiting the pre-ovulatory surge of luteinizing hormone (LH), increase the viscosity of cervical mucus to hinder sperm penetration, and alter the endometrium to make it unreceptive to implantation.[1][3][4][5]
Quantitative Analysis of Receptor Binding
The interaction of levonorgestrel with steroid receptors has been quantified through various binding assays. The data consistently demonstrates a high and selective affinity for the progesterone receptor.
| Ligand | Receptor | Relative Binding Affinity (%) | Reference Ligand | Source |
| Levonorgestrel | Progesterone Receptor (PR) | 150-162 | Promegestone | |
| Levonorgestrel | Progesterone Receptor (PR) | 323 | Progesterone | [6] |
| Levonorgestrel | Androgen Receptor (AR) | 34-58 | Metribolone/Mibolerone | [6] |
| Levonorgestrel | Estrogen Receptor (ER) | < 0.02 | Estradiol | [6] |
| Levonorgestrel | Glucocorticoid Receptor (GR) | 1-8 | Dexamethasone | [6] |
| Levonorgestrel | Mineralocorticoid Receptor (MR) | 17-75 | Aldosterone | [6] |
Signaling Pathways of this compound
Upon binding to the progesterone receptor, levonorgestrel initiates both classical genomic and potentially non-genomic signaling pathways.
Classical Genomic Signaling Pathway
The predominant mechanism of action for levonorgestrel is the classical genomic pathway. This involves the binding of levonorgestrel to the progesterone receptor in the cytoplasm, followed by the translocation of the receptor-ligand complex into the nucleus.[7] Within the nucleus, this complex dimerizes and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[8][9]
Non-Genomic Signaling Pathways
Evidence suggests that progestogens can also elicit rapid, non-genomic effects mediated by membrane-associated progesterone receptors (mPRs).[8][9][10][11] These pathways can activate intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, leading to more immediate cellular responses.[11][12] While the direct role of levonorgestrel in these pathways is an area of ongoing research, it represents a potential additional layer of its mechanism of action.
Experimental Protocols
The characterization of this compound's interaction with progesterone receptors relies on a variety of in vitro assays.
Progesterone Receptor Competitive Binding Assay
This assay is employed to determine the relative binding affinity of a test compound, such as levonorgestrel, for the progesterone receptor.
Principle: A radiolabeled progestin (e.g., [3H]-promegestone) is incubated with a source of progesterone receptors (e.g., uterine cytosol). The ability of unlabeled levonorgestrel to displace the radiolabeled ligand is measured, allowing for the calculation of its inhibitory concentration (IC50) and relative binding affinity.
Workflow:
Progesterone Receptor Transactivation (Reporter Gene) Assay
This assay measures the functional consequence of levonorgestrel binding to the progesterone receptor, specifically its ability to activate gene transcription.
Principle: Cells are engineered to express the progesterone receptor and a reporter gene (e.g., luciferase) under the control of a promoter containing progesterone response elements (PREs). Upon treatment with an agonist like levonorgestrel, the activated progesterone receptor binds to the PREs and drives the expression of the reporter gene, which can be quantified.
Workflow:
Conclusion
This compound, through its active enantiomer levonorgestrel, exerts its effects primarily as a potent agonist of the progesterone receptor. Its high binding affinity and subsequent activation of the classical genomic signaling pathway lead to the modulation of gene expression, which underlies its well-established contraceptive and therapeutic applications. Further investigation into its potential non-genomic actions may provide a more complete understanding of its pharmacological profile. The experimental methodologies outlined in this guide are fundamental to the continued exploration of the intricate interactions between synthetic progestins and their cognate receptors.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Norgestrel - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is Norgestrel used for? [synapse.patsnap.com]
- 6. rndsystems.com [rndsystems.com]
- 7. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 12. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of a Landmark Contraceptive: A Technical Guide to the Discovery and Total Synthesis of (+)-Norgestrel
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Norgestrel, a potent synthetic progestin, has played a pivotal role in the development of hormonal contraceptives. Its discovery and subsequent total synthesis represent a significant achievement in medicinal and synthetic organic chemistry. This technical guide provides an in-depth exploration of the historical context of its discovery, a detailed examination of its seminal total synthesis, and an overview of its mechanism of action. Key experimental protocols are detailed, and quantitative data is presented for clarity. Furthermore, signaling pathways and synthetic routes are visualized through diagrams to facilitate a comprehensive understanding of this critical therapeutic agent.
Discovery and Historical Context
The journey to the creation of this compound is rooted in the broader effort to develop synthetic analogs of progesterone (B1679170), a key hormone in the menstrual cycle and pregnancy. In the mid-20th century, researchers sought orally active progestins to overcome the poor bioavailability of natural progesterone. This quest led to the synthesis of norethindrone (B1679910) in 1951 by a team at Syntex led by Carl Djerassi.
The breakthrough for Norgestrel (B7790687) came in the early 1960s when Herschel Smith and his team at Wyeth Pharmaceuticals synthesized a novel class of steroids, the 13-alkylgonanes. This research culminated in the synthesis of racemic norgestrel (a mixture of the biologically active (+)-enantiomer and the inactive (-)-enantiomer).[1] Subsequent work focused on the enantioselective synthesis of the active this compound, also known as levonorgestrel.
Total Synthesis of this compound
The first total synthesis of racemic norgestrel was a landmark achievement, and subsequent efforts have focused on enantioselective routes to the biologically active (+)-enantiomer. The synthetic strategy developed by Herchel Smith is a classic example of steroid synthesis and involves the construction of the tetracyclic steroid core through a series of carefully orchestrated reactions.
Key Synthetic Steps and Reactions
The Smith-Torgov synthesis is a convergent approach that builds the steroid skeleton from simpler starting materials. The key stages of the synthesis are outlined below.
Diagram of the Smith-Torgov Total Synthesis of (±)-Norgestrel
Caption: A simplified workflow of the Smith-Torgov total synthesis of (±)-Norgestrel.
2.1.1. Birch Reduction
A critical step in the synthesis is the Birch reduction of the aromatic A ring of a steroid precursor. This reaction, typically employing lithium or sodium in liquid ammonia (B1221849) with an alcohol as a proton source, selectively reduces the aromatic ring to a non-conjugated diene. This transformation is essential for establishing the characteristic α,β-unsaturated ketone functionality in the A ring of norgestrel.
2.1.2. Oppenauer Oxidation
The Oppenauer oxidation is another key transformation used to oxidize a hydroxyl group to a ketone. In the context of norgestrel synthesis, this reaction is employed to convert a 3-hydroxy group to the 3-keto group, often after the A-ring has been established.[2][3][4][5] The reaction is typically carried out using an aluminum alkoxide catalyst, such as aluminum isopropoxide, in the presence of a ketone like acetone (B3395972) which acts as a hydride acceptor.[2][3][4][5]
2.1.3. Ethynylation
The introduction of the 17α-ethynyl group is crucial for the oral activity of norgestrel. This is achieved through the ethynylation of a 17-keto steroid precursor. The reaction involves the nucleophilic addition of an acetylide anion, typically generated from acetylene (B1199291) and a strong base like lithium amide in liquid ammonia, to the carbonyl group at the C-17 position.
Quantitative Data
The efficiency of a total synthesis is measured by the yields of its individual steps and the overall yield. While specific yields can vary depending on the exact conditions and scale of the synthesis, the following table provides representative data for key transformations in the synthesis of norgestrel and related steroids.
| Reaction Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Stereoselectivity |
| Birch Reduction | 3-methoxy-1,3,5(10)-estratrien-17β-ol | 3-methoxy-2,5(10)-estradien-17β-ol | Li, liq. NH₃, t-BuOH | ~90 | Not applicable |
| Oppenauer Oxidation | 3β-hydroxy-5-androsten-17-one | 4-androstene-3,17-dione | Aluminum isopropoxide, cyclohexanone, toluene, reflux | 85-95 | Not applicable |
| Ethynylation | Estrone | 17α-ethynylestradiol | K-acetylide, liq. NH₃ | >90 | Diastereoselective |
| Hydrolysis of Dienol Ether | 13β-ethyl-3-methoxy-17α-ethynyl-gona-2,5(10)-dien-17β-ol | Levonorgestrel | Sulfuric acid, water, tetrahydrofuran (B95107) | 84.6 | Not applicable |
Experimental Protocols
2.3.1. General Procedure for Birch Reduction of a Methoxy-Aromatic Steroid
To a stirred solution of the methoxy-aromatic steroid in a mixture of anhydrous tetrahydrofuran and tert-butanol (B103910) is added freshly distilled liquid ammonia at -78 °C. Small pieces of lithium wire are then added portion-wise until a persistent blue color is observed. The reaction is stirred for a specified time, and then quenched by the careful addition of a proton source, such as ethanol (B145695) or ammonium (B1175870) chloride. The ammonia is allowed to evaporate, and the reaction mixture is worked up by the addition of water and extraction with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to afford the crude product, which is purified by crystallization or chromatography.
2.3.2. General Procedure for Oppenauer Oxidation of a 3-Hydroxy Steroid
A solution of the 3-hydroxy steroid and a ketone (e.g., cyclohexanone) in an anhydrous solvent (e.g., toluene) is treated with a solution of aluminum isopropoxide in the same solvent. The mixture is heated to reflux for a specified period. After cooling, the reaction is quenched by the addition of a dilute acid. The organic layer is separated, washed with water and brine, dried over a suitable drying agent, and concentrated in vacuo. The resulting crude ketone is then purified by chromatography or recrystallization.[2][3][4][5]
2.3.3. General Procedure for Ethynylation of a 17-Keto Steroid
A solution of potassium tert-butoxide in anhydrous tetrahydrofuran is cooled in an ice bath, and a stream of acetylene gas is passed through the solution for a specified time to form potassium acetylide. A solution of the 17-keto steroid in anhydrous tetrahydrofuran is then added dropwise to the acetylide suspension. The reaction mixture is stirred at low temperature for a set period and then allowed to warm to room temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the 17α-ethynyl-17β-hydroxy steroid.
Mechanism of Action and Signaling Pathway
This compound exerts its contraceptive effect primarily by acting as an agonist of the progesterone receptor (PR).[6] Its binding to the PR initiates a cascade of events that ultimately suppress ovulation and alter the uterine environment to prevent pregnancy.
Progesterone Receptor Signaling
The progesterone receptor is a nuclear hormone receptor that, upon ligand binding, undergoes a conformational change, dimerizes, and translocates to the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.
Diagram of the Progesterone Receptor Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New insights into the functions of progesterone receptor (PR) isoforms and progesterone signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levonorgestrel synthesis - chemicalbook [chemicalbook.com]
- 5. Polycystic ovary syndrome - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Stereoisomers of Norgestrel and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norgestrel (B7790687), a synthetic progestin widely used in hormonal contraceptives, exists as a racemic mixture of two stereoisomers: (+)-norgestrel (levonorgestrel) and (-)-norgestrel (dextronorgestrel). This technical guide provides a comprehensive overview of the distinct biological activities of these stereoisomers, focusing on their receptor binding affinities, downstream signaling pathways, metabolic fate, and functional consequences. It is established that the progestational and androgenic activities of norgestrel are almost exclusively attributed to the (+)-enantiomer, levonorgestrel (B1675169), while dextronorgestrel is largely considered biologically inert. This guide consolidates quantitative data, details experimental methodologies, and visualizes key pathways to serve as a critical resource for researchers in reproductive pharmacology and drug development.
Introduction
Norgestrel is a second-generation synthetic progestogen derived from 19-nortestosterone. It is administered as a racemic mixture of dextrorotatory and levorotatory enantiomers.[1][2] The levorotatory form, levonorgestrel, is the biologically active component, while the dextrorotatory form, dextronorgestrel, is generally considered inactive.[1][2][3] This stereoselectivity in biological activity underscores the importance of understanding the specific interactions of each isomer with their respective biological targets. This guide will delve into the quantitative differences in receptor binding, the intricacies of their metabolic pathways, and the resulting functional outcomes.
Receptor Binding Affinity
The biological activity of norgestrel stereoisomers is primarily mediated through their interaction with steroid hormone receptors, principally the progesterone (B1679170) receptor (PR) and the androgen receptor (AR).
Progesterone Receptor (PR) Binding
Levonorgestrel is a potent agonist of the progesterone receptor. Its high affinity for the PR is central to its contraceptive efficacy, which is achieved by suppressing the secretion of gonadotropin-releasing hormone (GnRH) and subsequently the luteinizing hormone (LH) surge, thereby inhibiting ovulation.[4] In contrast, dextronorgestrel exhibits negligible affinity for the progesterone receptor.[5]
Androgen Receptor (AR) Binding
Levonorgestrel also demonstrates significant binding affinity for the androgen receptor, which accounts for some of its androgenic side effects.[6][7] The androgenic activity of norgestrel is a critical consideration in the development of oral contraceptives, with a lower androgenic profile generally being desirable. Dextronorgestrel shows minimal to no binding to the androgen receptor.
Table 1: Receptor Binding Affinities of Norgestrel Stereoisomers and Other Progestins
| Compound | Receptor | Species | Assay Type | Value | Unit | Reference |
| Levonorgestrel | Progesterone (PR) | Human | Whole Cell Binding | RBA: 323 | % vs Progesterone | [8] |
| Levonorgestrel | Progesterone (PR) | Rabbit Uterus | Cytosol Binding | RBA: ~500 | % vs Progesterone | [9] |
| Levonorgestrel | Androgen (AR) | Human | Whole Cell Binding | RBA: 58 | % vs DHT | [8] |
| Levonorgestrel | Androgen (AR) | Rat Prostate | Cytosol Binding | RBA: 22 | % vs DHT | [10] |
| Dextronorgestrel | Progesterone (PR) | Human Myometrium | Cytosol Binding | No binding activity | - | [5] |
| Progesterone | Progesterone (PR) | Human | Whole Cell Binding | RBA: 100 | % | [8] |
| Dihydrotestosterone (DHT) | Androgen (AR) | Human | Whole Cell Binding | RBA: 100 | % | [8] |
RBA: Relative Binding Affinity
Signaling Pathways
Upon binding to the progesterone receptor, levonorgestrel initiates a cascade of intracellular signaling events that ultimately lead to changes in gene expression and cellular function.
Classical Genomic Pathway
The primary mechanism of action for levonorgestrel is through the classical genomic pathway. After binding to levonorgestrel, the progesterone receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. This complex then binds to progesterone response elements (PREs) on the DNA, recruiting co-activators or co-repressors to modulate the transcription of target genes.[11]
Non-Genomic Signaling: MAPK and STAT Pathways
Recent evidence suggests that progestins, including levonorgestrel, can also elicit rapid, non-genomic effects by activating cytoplasmic signaling cascades. These pathways involve the activation of mitogen-activated protein kinases (MAPK) such as ERK1/2 and signal transducers and activators of transcription (STATs).[12][13][14] Progestin-induced activation of c-Src can lead to the phosphorylation of STAT3, promoting breast cancer cell growth.[13] Studies in breast cancer cells have shown that levonorgestrel-induced cell proliferation is dependent on both the PR and the activation of the ERK1/2 and JNK signaling pathways.[12]
Metabolism of Norgestrel Stereoisomers
The stereochemistry of norgestrel significantly influences its metabolic fate. Levonorgestrel is metabolized more rapidly than dextronorgestrel.[15] The primary site of metabolism is the liver, involving enzymes from the cytochrome P450 family, particularly CYP3A4.[13][16]
The main metabolic pathways for levonorgestrel include:
-
A-ring reduction: The α,β-unsaturated ketone in the A-ring is extensively reduced.[2][17]
-
Hydroxylation: Hydroxylation occurs at various positions, with 16β-hydroxylation being a major stereoselective pathway for levonorgestrel.[15][18]
-
Conjugation: The metabolites are subsequently conjugated with glucuronic acid or sulfate (B86663) for excretion.[2][13]
Dextronorgestrel is metabolized more slowly, with 3α,5β-tetrahydronorgestrel being a major urinary metabolite.[15][18]
Experimental Protocols
Receptor Binding Assays
Objective: To determine the binding affinity of test compounds to the progesterone and androgen receptors.
Principle: A competitive binding assay is used where the test compound competes with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC50) is determined.
Materials:
-
Receptor source: Rat prostate cytosol for AR, human myometrial tissue or MCF-7 cell cytosol for PR.[19][20]
-
Radiolabeled ligand: [³H]-R1881 for AR, [³H]-promegestone (R5020) for PR.
-
Test compounds: this compound, (-)-Norgestrel, and reference standards.
-
Assay buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer).
-
Scintillation cocktail and counter.
Procedure (General):
-
Prepare receptor cytosol from the appropriate tissue or cells.
-
Incubate a fixed concentration of the radiolabeled ligand with varying concentrations of the test compound and the receptor preparation.
-
Separate bound from free radioligand using a method like dextran-coated charcoal or hydroxylapatite.
-
Quantify the amount of bound radioactivity by liquid scintillation counting.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
In Vitro Functional Assays
Objective: To assess the effect of norgestrel stereoisomers on the proliferation of hormone-responsive cells (e.g., T47D or MCF-7 breast cancer cells).
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).[21]
-
Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
Objective: To measure the progestogenic activity of test compounds by quantifying the induction of alkaline phosphatase, a progesterone-responsive enzyme in T47D cells.[1][3][18]
Procedure:
-
Culture T47D cells to confluence.
-
Treat cells with the test compound for a set duration (e.g., 3 days).[1]
-
Lyse the cells and measure the alkaline phosphatase activity in the cell extract using a colorimetric substrate (e.g., p-nitrophenyl phosphate).[1]
-
Normalize the enzyme activity to the DNA or protein content of the cell lysate.
In Vivo Functional Assays
Objective: To determine the efficacy of norgestrel stereoisomers in preventing ovulation in animal models (e.g., rats or rabbits).
Procedure:
-
Administer the test compound orally or via injection to female animals for a defined period during their estrous cycle.[2]
-
Monitor the ovarian cycle through vaginal smears or hormonal analysis (LH, progesterone).
-
At the end of the treatment period, sacrifice the animals and examine the ovaries for the presence of corpora lutea, which indicates ovulation.
-
The absence or a significant reduction in the number of corpora lutea indicates ovulation inhibition.
Objective: To assess the progestational activity of a compound by observing its effect on the uterine endometrium of immature, estrogen-primed rabbits.
Procedure:
-
Prime immature female rabbits with estrogen to induce endometrial proliferation.
-
Administer the test compound for several days.
-
Sacrifice the animals and histologically examine the uterine endometrium for progestational changes (e.g., glandular proliferation and secretion).
-
The degree of endometrial transformation is scored on the McPhail scale.
Conclusion
The biological activity of norgestrel is highly stereospecific, with this compound (levonorgestrel) being the active enantiomer responsible for both the desired progestational effects and the off-target androgenic activities. In contrast, (-)-norgestrel (dextronorgestrel) is essentially devoid of biological activity. A thorough understanding of the distinct pharmacodynamic and pharmacokinetic profiles of these stereoisomers is paramount for the rational design and development of safer and more effective progestin-based therapies. This guide provides a foundational resource for researchers by consolidating key quantitative data, outlining relevant experimental protocols, and visualizing the underlying molecular pathways. Further research focusing on the specific downstream signaling events mediated by levonorgestrel and a more detailed characterization of the metabolic profile of both isomers will continue to refine our understanding of this important class of synthetic hormones.
References
- 1. researchgate.net [researchgate.net]
- 2. Ovulation inhibition with different doses of levonorgestrel and other progestogens: clinical and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Receptor binding of norgestimate--a new orally active synthetic progestational compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sex hormone receptor binding, progestin selectivity, and the new oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Progestins and breast cancer hallmarks: The role of the ERK1/2 and JNK pathways in estrogen receptor positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. p42/p44 MAPK-mediated Stat3Ser727 phosphorylation is required for progestin-induced full activation of Stat3 and breast cancer growth. [vivo.weill.cornell.edu]
- 13. Steroid Receptors as MAPK Signaling Sensors in Breast Cancer: Let the Fates Decide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Progesterone induced expression of alkaline phosphatase is associated with a secretory phenotype in T47D breast cancer cells. | Semantic Scholar [semanticscholar.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Selectivity information on desogestrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Progestin regulation of alkaline phosphatase in the human breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Levonorgestrel Inhibits Human Endometrial Cell Proliferation through the Upregulation of Gap Junctional Intercellular Communication via the Nuclear Translocation of Ser255 Phosphorylated Cx43 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of ovulation by an oral contraceptive containing 100 micrograms levonorgestrel in combination with 20 micrograms ethinylestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of (+)-Norgestrel in Preclinical Studies
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Norgestrel, the biologically active enantiomer of norgestrel (B7790687), is a second-generation synthetic progestin belonging to the 19-nortestosterone derivative class.[1] Commonly known as levonorgestrel (B1675169), it is a cornerstone of hormonal contraception, utilized in combined oral contraceptives, progestin-only pills, and long-acting emergency contraception.[2] Its efficacy stems from a well-defined pharmacological profile characterized by potent progestational activity. However, its partial androgenic properties are a key differentiator from newer progestins.
This technical guide provides a comprehensive overview of the preclinical pharmacological data for this compound. It consolidates findings from key in vitro and in vivo studies, detailing its mechanism of action, receptor binding profile, functional activity, and pharmacokinetic properties. The information is presented to support research and development efforts within the pharmaceutical sciences.
Pharmacodynamics
Mechanism of Action
The primary mechanism of action of this compound is its function as a potent agonist at the progesterone (B1679170) receptor (PR).[1] Upon binding to the intracellular PR in target tissues such as the hypothalamus, pituitary, and female reproductive tract, the ligand-receptor complex modulates the transcription of target genes.[2][3] This genomic action results in several key physiological effects that contribute to its contraceptive efficacy:
-
Inhibition of Ovulation: this compound suppresses the hypothalamic secretion of gonadotropin-releasing hormone (GnRH). This action blunts the pre-ovulatory surge of luteinizing hormone (LH) from the pituitary gland, thereby inhibiting follicular development, maturation, and ovulation.[2][3][4]
-
Cervical Mucus Thickening: It induces changes in the cervical mucus, making it thicker and more viscous. This alteration impedes sperm penetration and migration into the uterus.[3][5][6]
-
Endometrial Changes: this compound can induce changes in the endometrium, potentially hindering implantation.[3]
Beyond its progestational effects, this compound also exhibits notable androgenic activity due to its affinity for the androgen receptor (AR).[1] It does not possess significant estrogenic, glucocorticoid, or antimineralocorticoid activity.[1]
Receptor Binding Profile
The selectivity and potency of this compound are defined by its binding affinities to various steroid receptors. Preclinical studies have established its high affinity for the progesterone receptor and a significant cross-reactivity with the androgen receptor.
Table 1: Relative Binding Affinity (RBA) of Levonorgestrel and Comparator Progestins
| Compound | Receptor | Tissue/System | RBA (%) vs. Reference | Reference Compound |
|---|---|---|---|---|
| Levonorgestrel | Progesterone (PR) | Rabbit Uterine | 125[7] | Progesterone |
| Levonorgestrel | Progesterone (PR) | Human Uterine | 143[7] | Progesterone |
| Levonorgestrel | Progesterone (PR) | Recombinant Human | 125[7] | Progesterone |
| Levonorgestrel | Androgen (AR) | Rat Prostatic | 22.0[8][9][10] | Dihydrotestosterone (DHT) |
| Gestodene | Progesterone (PR) | Rabbit Uterine | ~900 (est.)[9] | Progesterone |
| Gestodene | Androgen (AR) | Rat Prostatic | 15.4[8][9][10] | Dihydrotestosterone (DHT) |
| Norgestimate (B1679921) | Progesterone (PR) | Rabbit Uterine | ~100 (est.)[9] | Progesterone |
| Norgestimate | Androgen (AR) | Rat Prostatic | 0.3[8][9][10] | Dihydrotestosterone (DHT) |
| Progesterone | Androgen (AR) | Rat Prostatic | 0.5[10] | Dihydrotestosterone (DHT) |
Data presented is for Levonorgestrel, the active enantiomer of Norgestrel. RBA values are derived from competitive binding assays and may vary based on experimental conditions.
Signaling Pathway
The primary signaling pathway for this compound involves its interaction with intracellular progesterone receptors, leading to the modulation of gene expression.
Caption: Progesterone receptor signaling pathway for this compound.
In Vitro Functional Assays
In vitro studies have further elucidated the cellular effects of this compound beyond simple receptor binding, revealing its activity in various cell-based models.
Table 2: Summary of Key In Vitro Studies
| Assay Type | Cell Line / Model | Key Findings |
|---|---|---|
| Cell Proliferation | MCF-7, T47D:A18 (human breast cancer cells) | Stimulated cell growth at 10⁻⁸–10⁻⁶ M; effect was inhibited by anti-estrogens, suggesting a potential estrogenic action in this model.[11] |
| Neurotrophic Factor Expression | 661W photoreceptor cells; mouse retinal explants | Upregulated the expression of Leukemia Inhibitory Factor (LIF), a potent neuroprotective cytokine.[12] |
| Sperm Function | Human fallopian tubes (in vitro perfusion) | Studies assessing the direct effect of levonorgestrel on sperm function within the fallopian tube environment have been conducted to explore post-fertilization mechanisms.[13] |
| Pre-embryo Development | Mouse pre-embryos | Norgestrel at concentrations up to 800 ng/ml showed no acute adverse morphological effects on development.[14] |
Experimental Protocol: Competitive Receptor Binding Assay
This protocol outlines the general methodology used to determine the relative binding affinity (RBA) of a test compound like this compound.
-
Tissue Preparation: Cytosol is prepared from target tissues rich in the receptor of interest (e.g., rabbit uterus for PR, rat prostate for AR). Tissues are homogenized in a buffer solution and centrifuged at high speed to isolate the cytosolic fraction containing the soluble receptors.
-
Incubation: A constant concentration of a high-affinity radiolabeled ligand (e.g., ³H-progesterone for PR, ³H-DHT for AR) is incubated with the cytosol preparation.
-
Competition: Parallel incubations are performed with the addition of increasing concentrations of the unlabeled reference compound (e.g., progesterone or DHT) or the test compound (this compound). A non-specific binding control is included using a high concentration of the unlabeled ligand.
-
Separation: After incubation reaches equilibrium, bound and free radioligand are separated. This is commonly achieved by adding a dextran-coated charcoal suspension, which adsorbs the free radioligand, followed by centrifugation.
-
Quantification: The radioactivity in the supernatant, representing the bound ligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The RBA is calculated as follows: RBA (%) = (IC₅₀ of Reference Compound / IC₅₀ of Test Compound) x 100
In Vivo Functional Assays
Preclinical animal models are essential for evaluating the physiological effects of this compound, confirming its progestational potency and assessing its androgenic activity.
Table 3: Summary of Key In Vivo Preclinical Studies
| Animal Model | Assay | Key Outcome / Finding |
|---|---|---|
| Rabbit | Endometrial Stimulation (Clauberg Test) | Potent progestational activity, stimulating endometrial proliferation.[8][9][10] |
| Rat, Rabbit, Mouse | Ovulation Inhibition | Effectively suppresses ovulation by preventing the preovulatory LH surge.[8][10] |
| Immature Rat | Prostatic Growth (Hershberger Assay) | Demonstrates significant androgenic activity by stimulating the growth of the ventral prostate.[9][10] |
| Ovariectomized Rat | Anti-Estrogenic Activity | Prevents estrogen-induced vaginal cornification, confirming its anti-estrogenic properties.[10] |
| Rat | Pregnancy Maintenance | Demonstrates the ability to maintain pregnancy in ovariectomized pregnant rats.[7] |
Experimental Protocol: Androgenicity Assay (Rat Prostatic Growth)
This protocol describes the standard method for assessing the in vivo androgenic activity of a compound.
-
Animal Model: Immature, peripubertal male rats (e.g., Sprague-Dawley) are castrated to remove the endogenous source of androgens.
-
Acclimation: Animals are allowed to recover from surgery for several days.
-
Grouping and Dosing: Animals are randomly assigned to groups receiving:
-
Vehicle control (e.g., sesame oil).
-
Positive control (e.g., Dihydrotestosterone).
-
Test compound (this compound) at various dose levels.
-
Compounds are typically administered daily via subcutaneous injection or oral gavage for a period of 7 to 10 days.
-
-
Endpoint Measurement: On the day after the final dose, animals are euthanized. The ventral prostate and seminal vesicles are carefully dissected and weighed.
-
Data Analysis: The weights of the androgen-sensitive tissues from the test groups are compared to the vehicle control group. A statistically significant increase in tissue weight indicates androgenic activity.
Caption: Experimental workflow for an in vivo androgenicity assay.
Preclinical Pharmacokinetics and Metabolism
While detailed preclinical pharmacokinetic studies in animals are part of proprietary drug development, the foundational pharmacokinetic profile of this compound is well-characterized from extensive human studies, which guide preclinical interpretation.
Table 4: Summary of Pharmacokinetic Parameters of Levonorgestrel (Human Data)
| Parameter | Value / Description |
|---|---|
| Absorption | |
| Bioavailability | ~100% (minimal first-pass metabolism).[15][16] |
| Tₘₐₓ (Time to Peak Concentration) | 1-2 hours after oral administration.[15][16] |
| Distribution | |
| Volume of Distribution (Vd) | ~1.8 L/kg.[3][16] |
| Plasma Protein Binding | Highly bound (~97.5-99%).[3][15] Binds with high affinity to Sex Hormone-Binding Globulin (SHBG) (~47.5%) and lower affinity to albumin (~50%).[15] |
| Free Fraction | ~2.5%.[15] |
| Metabolism | |
| Primary Site | Liver.[11] |
| Major Pathways | Reduction of the A-ring and hydroxylation, followed by conjugation to form sulfate (B86663) and glucuronide metabolites.[11] |
| Elimination | |
| Elimination Half-life (t₁/₂) | Approximately 20-30 hours after a single dose.[3][15] |
| Excretion | Excreted in both urine and feces as metabolites.[11] |
Conclusion
The preclinical pharmacological profile of this compound (levonorgestrel) defines it as a highly potent progestin with significant, dose-dependent effects on reproductive function. Its primary mechanism, agonism of the progesterone receptor, leads to robust inhibition of ovulation. Its receptor binding profile is characterized by a very high affinity for the progesterone receptor and a notable affinity for the androgen receptor, which translates to measurable androgenic effects in vivo. In vitro and in vivo functional assays consistently confirm these dual activities. With high oral bioavailability and a well-understood pharmacokinetic profile, this compound remains a critical compound in reproductive pharmacology, and its comprehensive preclinical profile serves as a benchmark for the development of new progestational agents.
References
- 1. Norgestrel - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Models and methods to characterise levonorgestrel release from intradermally administered contraceptives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and laboratory findings in a trial of norgestrel, a low-dose progestogen-only contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative progestational activity of norgestimate, levonorgestrel-oxime and levonorgestrel in the rat and binding of these compounds to the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of norgestimate, a progestin with minimal androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The selectivity of a new progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The synthetic progestin norgestrel acts to increase LIF levels in the rd10 mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assessment of some sperm function following exposure to levonorgestrel in human fallopian tubes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of norgestrel on development of mouse pre-embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Levonorgestrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The In Vivo Metabolism and Metabolite Identification of (+)-Norgestrel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Norgestrel, the biologically active enantiomer of norgestrel, is a synthetic progestin widely used in hormonal contraceptives. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic and pharmacodynamic profile, as well as for the development of new drug candidates. This technical guide provides an in-depth overview of the in vivo metabolism of this compound, detailing the identified metabolites, quantitative excretion data, and the experimental protocols employed for their identification and quantification. The primary metabolic pathways involve A-ring reduction and hydroxylation, mediated predominantly by the cytochrome P450 enzyme CYP3A4. Metabolites are largely excreted in urine and feces as glucuronide and sulfate (B86663) conjugates. While quantitative data for the parent compound are readily available, comprehensive quantitative analyses for all major metabolites in various biological matrices remain an area for further investigation.
Introduction
This compound, also known as levonorgestrel, is a potent second-generation synthetic progestogen. Its efficacy and safety profile have established it as a cornerstone of hormonal contraception for decades. The biotransformation of this compound in the body significantly influences its therapeutic action and clearance. This document serves as a comprehensive resource for researchers, outlining the current understanding of its metabolic pathways and providing detailed methodologies for the identification and analysis of its metabolites.
Metabolic Pathways of this compound
The in vivo metabolism of this compound is extensive, primarily occurring in the liver. The two major biotransformation routes are the reduction of the α,β-unsaturated ketone in the A-ring and hydroxylation at various positions on the steroid nucleus.[1]
Phase I Metabolism:
-
A-Ring Reduction: The double bond in the A-ring of this compound is subject to reduction, leading to the formation of dihydro- and tetrahydro-metabolites. The most significant of these is 3α,5β-tetrahydrolevonorgestrel, which is found in considerable amounts in plasma.[2][3] Smaller quantities of 3α,5α-tetrahydrolevonorgestrel are also formed.[2]
-
Hydroxylation: This process is primarily catalyzed by the CYP3A4 and CYP3A5 enzymes.[4] Hydroxylation can occur at multiple sites, with the most commonly reported being the C16 position, leading to 16β-hydroxylevonorgestrel.[2] Hydroxylation at the C2 position has also been noted.[1]
Phase II Metabolism:
Following Phase I reactions, the resulting metabolites, as well as the parent drug to a lesser extent, undergo conjugation to increase their water solubility and facilitate excretion.
-
Glucuronidation: Metabolites are primarily excreted in the urine and feces as glucuronide conjugates.[2][5] Glucuronidated 3α,5β-tetrahydrolevonorgestrel is a major urinary metabolite.[3]
-
Sulfation: Sulfate conjugation also occurs, with metabolites circulating predominantly as sulfates in the plasma.[1]
The metabolic pathways are visually summarized in the following diagram:
Quantitative Data on this compound Metabolism
Quantitative analysis of this compound and its metabolites is essential for pharmacokinetic modeling and understanding inter-individual variability. The following tables summarize the available quantitative data from in vivo studies. It is important to note that comprehensive quantitative data for all individual metabolites across different biological matrices are not extensively available in the literature.
Table 1: Excretion of Radioactivity after Administration of 14C-labeled Norgestrel Enantiomers in Women [6]
| Enantiomer | Mean % of Administered Radioactivity Recovered (± SD) in Urine (7 days) | Mean % of Administered Radioactivity Recovered (± SD) in Feces (7 days) |
| dl-Norgestrel | 58.1 ± 7.9 | 23.4 ± 7.7 |
| d-Norgestrel | 44.8 ± 8.9 | 31.6 ± 8.2 |
| l-Norgestrel | 63.6 ± 15.1 | 24.8 ± 10.7 |
Note: d-Norgestrel is the biologically active (+)-enantiomer (levonorgestrel).
Table 2: Pharmacokinetic Parameters of this compound (Levonorgestrel) in Plasma
| Parameter | Value | Reference |
| Bioavailability | ~100% | [5] |
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | [7] |
| Elimination Half-life (t1/2) | 20-60 hours | [4] |
| Plasma Protein Binding | 97.5-99% (mainly to SHBG and albumin) | [2][4] |
Table 3: Identified Metabolites of this compound and Their Location
| Metabolite | Biological Matrix | Reference |
| 3α,5β-Tetrahydrolevonorgestrel | Plasma, Urine | [2][3] |
| 3α,5α-Tetrahydrolevonorgestrel | Plasma | [2] |
| 16β-Hydroxylevonorgestrel | Plasma | [2] |
| 2α-Hydroxynorgestrel | Urine | [6] |
| Glucuronide Conjugates | Urine, Feces | [2][4][5] |
| Sulfate Conjugates | Plasma, Urine | [1] |
Note: While the presence of these metabolites is confirmed, specific concentration ranges are not consistently reported across studies.
Experimental Protocols
The identification and quantification of this compound and its metabolites require a combination of sophisticated analytical techniques. The general workflow for such studies is outlined below.
In Vivo Study Design
-
Subjects: Healthy human volunteers are typically recruited.
-
Drug Administration: A single oral dose of this compound is administered. For comprehensive metabolite profiling, radiolabeled (e.g., 14C) drug is often used to track all drug-related material.
-
Sample Collection: Urine, feces, and plasma samples are collected at predetermined time points over a period of several days to capture the absorption, distribution, metabolism, and excretion phases.
Sample Preparation
-
Extraction: Metabolites are extracted from biological matrices using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Enzymatic Hydrolysis: To analyze conjugated metabolites, samples (particularly urine) are treated with enzymes such as β-glucuronidase and sulfatase to cleave the glucuronide and sulfate moieties, respectively, yielding the free metabolite.
Analytical Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is often used for the analysis of steroid metabolites.
-
Derivatization: As steroids are often not volatile enough for GC analysis, a derivatization step is required. Silylation is a common method, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and thermal stability.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity.
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the parent drug and its metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically employed for quantification. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.
-
Conclusion
The in vivo metabolism of this compound is a well-characterized process involving extensive Phase I (A-ring reduction and hydroxylation) and Phase II (glucuronidation and sulfation) reactions. The primary enzyme responsible for its oxidative metabolism is CYP3A4. While the major metabolites have been identified, there is a notable scarcity of comprehensive quantitative data on their concentrations in various biological matrices. The methodologies outlined in this guide, particularly LC-MS/MS, provide the necessary tools for researchers to conduct further quantitative studies. A more detailed understanding of the quantitative aspects of this compound metabolism will be invaluable for refining pharmacokinetic models, predicting drug-drug interactions, and guiding the development of future progestin-based therapies.
References
- 1. Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levonorgestrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, metabolism and serum concentrations of progestins used in contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Clinical Pharmacology of Hormonal Emergency Contraceptive Pills - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Excretion and stereoselective biotransformations of dl-, d- and l-norgestrel in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Dextronorgestrel: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Biological Inactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dextronorgestrel, the dextrorotatory enantiomer of norgestrel (B7790687), is a synthetic progestin. While its stereoisomer, levonorgestrel (B1675169), is a widely used and biologically active component in hormonal contraceptives, dextronorgestrel is considered biologically inactive.[1][2] This technical guide provides an in-depth overview of the chemical properties, structure, and the basis for the biological inactivity of dextronorgestrel, intended for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
Dextronorgestrel is a synthetic steroid with a tetracyclic carbon skeleton.[3] Its systematic IUPAC name is (8S,9R,10S,13R,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. The key chemical and physical properties of dextronorgestrel are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₂₈O₂ |
| Molecular Weight | 312.45 g/mol |
| CAS Number | 797-64-8 |
| Appearance | White to creamy-white crystalline powder (for norgestrel) |
| Melting Point | 239-241 °C (for norgestrel) |
| Solubility | Soluble in chloroform; slightly soluble in methanol. |
| Optical Rotation | Dextrorotatory (+) |
Chemical Structure
Dextronorgestrel is a gonane (B1236691) derivative, characterized by an ethyl group at the C13 position. Its structure features a ketone group at C3, a double bond between C4 and C5 in the A-ring, a hydroxyl group at C17, and an ethynyl (B1212043) group at C17. The stereochemistry of dextronorgestrel is distinct from its active counterpart, levonorgestrel, which is the primary determinant of its biological inactivity.
Biological Inactivity and Signaling Pathways
Progestins exert their biological effects by binding to and activating progesterone (B1679170) receptors (PRs), which are members of the nuclear receptor superfamily.[4] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.
Dextronorgestrel is considered biologically inactive due to its significantly lower binding affinity for the progesterone receptor compared to levonorgestrel.[2] While specific quantitative binding affinity data for dextronorgestrel is not widely published, the high affinity of levonorgestrel underscores the stereospecificity of the progesterone receptor. Levonorgestrel exhibits a high relative binding affinity (RBA) for the human progesterone receptor, reported to be 143% of that of progesterone itself.[4] In contrast, dextronorgestrel's affinity is negligible, preventing it from effectively activating the downstream signaling cascade.
The following diagram illustrates the progesterone receptor signaling pathway, which is not effectively initiated by dextronorgestrel.
Caption: Progesterone receptor signaling pathway.
Experimental Protocols
Chiral Separation of Norgestrel Enantiomers by HPLC
This protocol describes a method for the analytical separation of dextronorgestrel and levonorgestrel.[5][6]
1. Materials and Reagents:
-
Norgestrel standard (racemic mixture)
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Orthophosphoric acid
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
3. Mobile Phase Preparation:
-
Prepare a 20 mM phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in deionized water and adjusting the pH to 3.5 with orthophosphoric acid.
-
Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in a ratio of 70:30 (v/v).
-
Add hydroxypropyl-β-cyclodextrin to the mobile phase to a final concentration of 15 mM.
-
Filter and degas the mobile phase before use.
4. Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: 70:30 (v/v) 20 mM Phosphate buffer (pH 3.5) with 15 mM HP-β-CD : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
5. Sample Preparation:
-
Dissolve the norgestrel standard in the mobile phase to a concentration of 100 µg/mL.
6. Analysis:
-
Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers, dextronorgestrel and levonorgestrel, should be well-resolved.
Caption: Experimental workflow for chiral HPLC separation.
Progesterone Receptor Competitive Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the relative binding affinity of compounds for the progesterone receptor.[7]
1. Materials and Reagents:
-
Progesterone Receptor (PR) preparation (e.g., from rabbit uterine cytosol or recombinant human PR)
-
Radiolabeled progesterone (e.g., [³H]-progesterone)
-
Unlabeled progesterone (for standard curve)
-
Test compound (dextronorgestrel)
-
Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor)
-
Scintillation cocktail
-
Dextran-coated charcoal suspension
2. Experimental Procedure:
-
Standard Curve: Prepare a series of dilutions of unlabeled progesterone.
-
Test Compound Dilutions: Prepare a series of dilutions of dextronorgestrel.
-
Binding Reaction:
-
In separate tubes, add a fixed amount of PR preparation.
-
Add the radiolabeled progesterone to all tubes.
-
Add the varying concentrations of unlabeled progesterone (for the standard curve) or the test compound to the respective tubes.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add dextran-coated charcoal suspension to each tube to adsorb the unbound radiolabeled progesterone.
-
Centrifuge the tubes to pellet the charcoal.
-
-
Quantification:
-
Carefully transfer the supernatant (containing the receptor-bound radiolabeled progesterone) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
3. Data Analysis:
-
Plot the percentage of bound radiolabeled progesterone against the logarithm of the concentration of the unlabeled progesterone to generate a standard curve.
-
From the displacement curve of the test compound, determine the concentration that inhibits 50% of the binding of the radiolabeled progesterone (IC50).
-
The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC50 of Progesterone / IC50 of Test Compound) x 100.
Conclusion
Dextronorgestrel, the dextrorotatory enantiomer of norgestrel, is a well-characterized synthetic steroid that is confirmed to be biologically inactive. Its inactivity stems from its stereochemical structure, which results in a negligible binding affinity for the progesterone receptor, thereby preventing the initiation of the downstream signaling cascade responsible for progestational effects. The detailed chemical properties, structural information, and experimental protocols provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working with or encountering this compound. Understanding the structure-activity relationship between dextronorgestrel and its active counterpart, levonorgestrel, is fundamental in the field of steroid pharmacology and contraceptive development.
References
- 1. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 2. The biological activities of norgestrel and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparative progestational activity of norgestimate, levonorgestrel-oxime and levonorgestrel in the rat and binding of these compounds to the progesterone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
(+)-Norgestrel: An In-Depth Technical Guide to Androgen and Estrogen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norgestrel, the biologically active enantiomer of norgestrel, also known as levonorgestrel, is a synthetic progestin widely utilized in hormonal contraceptives. Its therapeutic efficacy is primarily attributed to its high affinity for the progesterone (B1679170) receptor. However, its cross-reactivity with other steroid hormone receptors, particularly the androgen receptor (AR) and to a lesser extent the estrogen receptor (ER), contributes to its overall pharmacological profile and potential side effects. This technical guide provides a comprehensive overview of the binding affinity of this compound to androgen and estrogen receptors, detailing the quantitative binding data, experimental methodologies, and associated signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound to androgen and estrogen receptors has been characterized in numerous studies. The data, presented in terms of Relative Binding Affinity (RBA), Inhibitory Concentration (IC50), and Dissociation Constant (Ki), are summarized below.
| Receptor | Ligand | Species/System | Binding Affinity Metric | Value | Reference Compound |
| Androgen Receptor (AR) | This compound (Levonorgestrel) | COS-1 cells (human AR) | Ki | ~5-10 nM | Dihydrotestosterone (DHT) |
| This compound (Levonorgestrel) | Rat prostatic cytosol | RBA | 11.8 - 22.0% | Dihydrotestosterone (DHT) | |
| This compound (Levonorgestrel) | Not Specified | RBA | 58% | Not Specified | |
| Estrogen Receptor α (ERα) | This compound (Levonorgestrel) | COS-1 cells (human ERα) | Binding Affinity | Binds | Estradiol |
| This compound (Levonorgestrel) | Not Specified | RBA | < 0.02% | Not Specified | |
| 3β,5α-tetrahydrolevonorgestrel | Rat Uterus Cytosol | RBA | 2.4% | Estradiol | |
| 3α,5α-tetrahydrolevonorgestrel | Rat Uterus Cytosol | RBA | 0.4% | Estradiol | |
| Estrogen Receptor β (ERβ) | This compound (Levonorgestrel) | COS-1 cells (human ERβ) | Binding Affinity | Does not bind | Estradiol |
Note: RBA values can vary between studies depending on the experimental conditions and the reference compound used.
It is important to note that while this compound itself has negligible direct binding affinity for the estrogen receptor, some of its metabolites, such as 3β,5α-tetrahydrolevonorgestrel and 3α,5α-tetrahydrolevonorgestrel, have been shown to bind to the estrogen receptor, albeit with significantly lower affinity than estradiol[1].
Experimental Protocols
The determination of binding affinity is typically achieved through competitive radioligand binding assays. Below is a generalized protocol for such an assay for the androgen receptor.
Androgen Receptor Competitive Binding Assay
1. Preparation of Receptor Source:
-
Tissue Homogenate: Ventral prostates from male rats are dissected and homogenized in a cold buffer (e.g., Tris-HCl, EDTA, dithiothreitol, and glycerol).
-
Cell Lysate: Cells expressing the human androgen receptor (e.g., COS-1 or CHO cells) are cultured and then lysed to release the intracellular contents.
-
Cytosol Preparation: The homogenate or lysate is centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles. The resulting supernatant, the cytosol, contains the soluble androgen receptors.
2. Radioligand and Competitor Preparation:
-
A radiolabeled androgen, typically [³H]-dihydrotestosterone (DHT) or [³H]-methyltrienolone (R1881), is used as the tracer.
-
A series of concentrations of the unlabeled competitor, this compound, are prepared by serial dilution.
3. Incubation:
-
A constant concentration of the radioligand and the receptor preparation are incubated with varying concentrations of the unlabeled competitor.
-
The incubation is carried out at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach equilibrium.
4. Separation of Bound and Free Radioligand:
-
Dextran-Coated Charcoal (DCC) Method: A slurry of DCC is added to the incubation mixture. The charcoal adsorbs the free radioligand, while the larger receptor-bound radioligand remains in solution. The mixture is then centrifuged, and the radioactivity in the supernatant is measured.
-
Filter Assay: The incubation mixture is passed through a glass fiber filter. The receptor-bound radioligand is retained on the filter, while the free radioligand passes through. The radioactivity on the filter is then counted.
5. Data Analysis:
-
The amount of bound radioligand is plotted against the concentration of the unlabeled competitor.
-
The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from the resulting dose-response curve.
-
The Ki value, or inhibition constant, can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Signaling Pathways and Experimental Workflow Visualization
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified Androgen Receptor Signaling Pathway.
Caption: Simplified Estrogen Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Conclusion
This compound exhibits a significant binding affinity for the androgen receptor, which is responsible for some of its androgenic effects. In contrast, its direct binding to the estrogen receptor is negligible. However, the potential for its metabolites to interact with the estrogen receptor warrants consideration. The androgenic activity of this compound is a critical factor in its overall pharmacological profile and should be carefully evaluated in the context of its clinical applications and the development of new progestins with improved receptor selectivity. The experimental protocols and signaling pathways outlined in this guide provide a foundational understanding for researchers and drug development professionals working with this and related compounds.
References
The Inert Stereoisomer: A Technical Guide to the Inactive Properties of Dextro-Norgestrel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestrel (B7790687), a second-generation synthetic progestin, has been a cornerstone of hormonal contraception for decades. It is crucial for professionals in drug development and reproductive health research to understand that norgestrel is a racemic mixture, composed of two stereoisomers: the biologically active levorotatory enantiomer, levonorgestrel (B1675169), and the dextrorotatory enantiomer, dextro-norgestrel. This technical guide provides an in-depth analysis of the inactive properties of dextro-norgestrel, focusing on its receptor binding affinities and lack of physiological effects. The data presented underscores the stereospecificity of hormonal action and the importance of isomeric purity in pharmacologically active agents.
Core Concept: Stereochemistry and Biological Activity
The three-dimensional structure of a molecule is a critical determinant of its biological activity. In the case of norgestrel, the "left-handed" (levo) and "right-handed" (dextro) enantiomers exhibit profoundly different interactions with steroid hormone receptors. The biological activity of racemic norgestrel is entirely attributable to levonorgestrel, while dextro-norgestrel is considered pharmacologically inert.[1]
Receptor Binding Affinity: A Quantitative Analysis
The primary mechanism of action for progestins is their ability to bind to and activate the progesterone (B1679170) receptor (PR). The affinity of a compound for its receptor is a key indicator of its potential biological activity. Competitive binding assays have been instrumental in elucidating the receptor binding profiles of the norgestrel enantiomers.
A pivotal study by Jones, Singer, and Edgren in 1979 demonstrated that the dextrorotatory enantiomer of norgestrel possesses negligible affinity for the progesterone receptor. Their research revealed that dextro-norgestrel has less than 2% of the binding affinity of levonorgestrel for the progesterone receptor. Furthermore, the same study established that dextro-norgestrel exhibits no binding affinity for Sex Hormone Binding Globulin (SHBG) , a protein that binds and transports sex hormones in the blood.
Subsequent research has further solidified the understanding of dextro-norgestrel's inertness at the receptor level. Studies investigating the binding of various progestins to other steroid hormone receptors have consistently shown a lack of significant affinity for the dextro-enantiomer of norgestrel.
| Receptor | Ligand | Relative Binding Affinity (%) | Reference Compound |
| Progesterone Receptor (PR) | Levonorgestrel | 100 | Progesterone |
| Dextro-norgestrel | < 2 | Progesterone | |
| Androgen Receptor (AR) | Levonorgestrel | 50-60 | Dihydrotestosterone |
| Dextro-norgestrel | Not Reported (Presumed Negligible) | Dihydrotestosterone | |
| Estrogen Receptor (ER) | Levonorgestrel | < 0.1 | Estradiol |
| Dextro-norgestrel | Not Reported (Presumed Negligible) | Estradiol | |
| Glucocorticoid Receptor (GR) | Levonorgestrel | ~5 | Dexamethasone |
| Dextro-norgestrel | Virtually Devoid of Affinity [2] | Dexamethasone | |
| Mineralocorticoid Receptor (MR) | Levonorgestrel | ~20 | Aldosterone |
| Dextro-norgestrel | Not Reported (Presumed Negligible) | Aldosterone | |
| Sex Hormone Binding Globulin (SHBG) | Levonorgestrel | High | Dihydrotestosterone |
| Dextro-norgestrel | No Affinity | Dihydrotestosterone |
Table 1: Comparative Receptor Binding Affinities of Norgestrel Enantiomers. Data is compiled from multiple sources. The lack of reported values for dextro-norgestrel binding to AR, ER, and MR in many studies is indicative of its established inactivity.
Experimental Protocols: Methodologies for Determining Receptor Affinity
The quantitative data presented above is primarily derived from competitive radioligand binding assays. These assays are a fundamental tool in pharmacology for determining the affinity of a ligand for a receptor.
General Protocol for Competitive Radioligand Binding Assay:
-
Preparation of Receptor Source: A tissue or cell lysate containing the receptor of interest (e.g., uterine cytosol for PR, prostate cytosol for AR) is prepared.
-
Radioligand Incubation: A fixed concentration of a radiolabeled ligand (e.g., ³H-progesterone for PR) with high affinity for the receptor is incubated with the receptor preparation.
-
Competition with Unlabeled Ligand: Increasing concentrations of the unlabeled test compound (e.g., dextro-norgestrel or levonorgestrel) are added to the incubation mixture. The unlabeled ligand competes with the radioligand for binding to the receptor.
-
Separation of Bound and Free Radioligand: After reaching equilibrium, the receptor-bound radioligand is separated from the free radioligand. This is commonly achieved through techniques like dextran-coated charcoal adsorption or filtration.
-
Quantification of Radioactivity: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.
References
Understanding the Hormonal Inactivity of (+)-Norgestrel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestrel (B7790687), a second-generation synthetic progestin, has been a cornerstone of hormonal contraception for decades. It is crucial for researchers and drug development professionals to understand that norgestrel is a racemic mixture of two stereoisomers: dextronorgestrel ((+)-norgestrel) and levonorgestrel (B1675169) ((-)-norgestrel). The biological activity of norgestrel resides almost exclusively in the levorotatory enantiomer, levonorgestrel. The dextrorotatory enantiomer, this compound, is widely considered to be biologically inactive.[1][2] This guide provides an in-depth technical overview of the hormonal activity, or lack thereof, of this compound, supported by available data and detailed experimental methodologies.
Hormonal Activity Profile of Norgestrel Enantiomers
The hormonal effects of norgestrel are mediated by the interaction of its active enantiomer, levonorgestrel, with various steroid hormone receptors. In contrast, this compound has been demonstrated to be inactive in a comprehensive range of biological assays.[1] While specific quantitative binding affinity data for this compound is scarce in publicly available literature, its lack of activity is a well-established principle in pharmacology.
Progestogenic Activity
Levonorgestrel is a potent agonist of the progesterone (B1679170) receptor (PR), which is the primary mechanism behind its contraceptive efficacy. It induces changes in the endometrium, thickens cervical mucus, and inhibits ovulation. This compound does not exhibit significant progestogenic activity.
Androgenic Activity
Levonorgestrel is known to have some androgenic activity due to its binding to the androgen receptor (AR).[3] This can contribute to some of the side effects associated with norgestrel-containing contraceptives. The androgenic activity of racemic norgestrel is solely attributable to the levo-isomer.
Estrogenic Activity
Neither levonorgestrel nor this compound exhibit clinically significant estrogenic activity. While some metabolites of levonorgestrel may have weak estrogenic effects mediated through estrogen receptor-alpha (ERα), the parent compounds do not bind significantly to estrogen receptors.[3][4]
Quantitative Data: Receptor Binding Affinity
To illustrate the stereospecificity of norgestrel's hormonal activity, the following table summarizes the relative binding affinities (RBAs) of the active enantiomer, levonorgestrel, for various steroid receptors. The RBA of this compound is negligible across these receptors.
| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) | Glucocorticoid Receptor (GR) | Mineralocorticoid Receptor (MR) |
| Levonorgestrel | 323% | 58% | < 0.02% | 7.5% | 17% |
| This compound | Negligible | Negligible | Negligible | Negligible | Negligible |
Data for Levonorgestrel sourced from. The RBA values are relative to the natural ligand for each receptor (Progesterone for PR, Dihydrotestosterone for AR, Estradiol for ER, Dexamethasone for GR, and Aldosterone for MR), with the natural ligand's affinity set to 100%.
Signaling Pathways
The hormonal effects of active progestins like levonorgestrel are initiated by their binding to intracellular steroid receptors, which then act as ligand-activated transcription factors to regulate gene expression.
Experimental Protocols
The determination of hormonal activity and receptor binding affinity relies on standardized in vitro assays. Below are detailed methodologies for key experiments.
Competitive Receptor Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to a specific steroid receptor.
Objective: To determine the relative binding affinity (RBA) of this compound for the Progesterone Receptor (PR), Androgen Receptor (AR), and Estrogen Receptor (ER).
Materials:
-
Recombinant human PR, AR, or ER
-
Radiolabeled ligand (e.g., [³H]-Progesterone, [³H]-Dihydrotestosterone, [³H]-Estradiol)
-
Test compound: this compound
-
Reference compound: Levonorgestrel, unlabeled natural ligand
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (this compound) and reference compounds in the assay buffer.
-
Prepare a solution of the specific receptor and the corresponding radiolabeled ligand in the assay buffer.
-
-
Assay Plate Setup:
-
Add a fixed amount of the receptor and radiolabeled ligand solution to each well of a 96-well plate.
-
Add the serially diluted test compound or reference compound to the wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled natural ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand. Common methods include dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
-
Quantification:
-
Add scintillation cocktail to the wells containing the bound radioligand.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test and reference compounds.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
-
Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100
-
In Vitro Transactivation Assay
This assay measures the ability of a compound to activate or inhibit the transcriptional activity of a steroid receptor.
Objective: To assess the functional agonist or antagonist activity of this compound on PR, AR, and ER.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Expression vector for the specific human steroid receptor (PR, AR, or ER)
-
Reporter vector containing a hormone response element (HRE) linked to a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound: this compound
-
Reference agonist and antagonist
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate medium.
-
Co-transfect the cells with the receptor expression vector and the reporter vector using a suitable transfection reagent.
-
-
Compound Treatment:
-
After transfection, treat the cells with various concentrations of this compound, a reference agonist, or a reference antagonist. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.
-
-
Cell Lysis and Reporter Gene Assay:
-
Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity using a luminometer).
-
-
Data Analysis:
-
Normalize the reporter gene activity to a control for transfection efficiency (e.g., co-transfected β-galactosidase).
-
Plot the normalized reporter activity against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Conclusion
The available scientific evidence consistently demonstrates that this compound is the biologically inactive enantiomer of norgestrel. Its lack of significant binding affinity for progesterone, androgen, and estrogen receptors underpins its hormonal inactivity. For drug development and research purposes, it is essential to recognize that all hormonal activities of racemic norgestrel are attributable to levonorgestrel. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of synthetic steroids and their interactions with hormone receptors.
References
- 1. The biological activities of norgestrel and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Binding of oral contraceptive progestogens to serum proteins and cytoplasmic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
The Role of (+)-Norgestrel in Gonadotropin-Releasing Hormone (GnRH) Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norgestrel, the biologically active enantiomer of norgestrel, is a potent synthetic progestin widely utilized in hormonal contraceptives.[1] Its primary mechanism of action in preventing pregnancy involves the suppression of the hypothalamic-pituitary-gonadal (HPG) axis, leading to the inhibition of ovulation.[1][2] This is achieved by modulating the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn controls the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms, signaling pathways, and quantitative aspects of this compound-mediated GnRH suppression, intended for researchers and professionals in the field of reproductive biology and drug development.
Core Mechanism of GnRH Suppression
This compound exerts its suppressive effects on GnRH through a dual mechanism involving both classical nuclear progesterone (B1679170) receptors and non-classical membrane-bound progesterone receptors.
2.1 Classical (Genomic) Pathway:
This compound, in its active form levonorgestrel (B1675169), binds to intracellular progesterone receptors (PRs) within the hypothalamus.[1] This ligand-receptor complex then translocates to the nucleus, where it acts as a transcription factor to modulate the expression of genes involved in GnRH synthesis and release. This genomic action results in a decreased frequency of GnRH pulses, leading to reduced stimulation of the pituitary gonadotrophs.
2.2 Non-Classical (Non-Genomic) Pathway:
Emerging evidence points to a rapid, non-genomic action of progestins directly on GnRH neurons. This is mediated by the progesterone receptor membrane component 1 (PgRMC1).[3][4][5] Studies have shown that progesterone can directly and rapidly inhibit the activity of GnRH neurons through a PgRMC1-dependent signaling cascade.[3][4][5] This action is independent of the classical nuclear progesterone receptor and is thought to involve the activation of protein kinase G (PKG).[3][4][5]
Signaling Pathways
The suppression of GnRH by this compound involves intricate signaling pathways within the hypothalamus and pituitary.
3.1 Hypothalamic GnRH Neuron Signaling:
The binding of this compound (as levonorgestrel) to PgRMC1 on GnRH neurons is hypothesized to initiate a signaling cascade that leads to neuronal inhibition. This pathway is thought to involve the activation of protein kinase G (PKG), which can modulate ion channel activity, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in the firing rate and pulsatile release of GnRH.
Caption: Non-classical signaling pathway of this compound in GnRH neurons.
3.2 Pituitary Gonadotroph Signaling:
The reduced pulsatile release of GnRH from the hypothalamus leads to altered signaling in the pituitary gonadotrophs. GnRH normally binds to its G-protein coupled receptor (GnRHR) on these cells, activating phospholipase C (PLC) and leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately stimulating the synthesis and release of LH and FSH. The dampened GnRH signal due to this compound action leads to a blunting of this downstream pathway.
Caption: Downstream effects of reduced GnRH stimulation in pituitary gonadotrophs.
Quantitative Data
The following tables summarize the quantitative data regarding the binding affinity of levonorgestrel and its effects on gonadotropin levels.
Table 1: Relative Binding Affinity (RBA) of Levonorgestrel to Steroid Receptors
| Receptor | Relative Binding Affinity (%) | Reference Compound |
| Progesterone Receptor | 100 | Progesterone |
| Androgen Receptor | 15-25 | Dihydrotestosterone |
| Glucocorticoid Receptor | ~5 | Dexamethasone |
| Mineralocorticoid Receptor | ~10 | Aldosterone |
| Estrogen Receptor | <0.1 | Estradiol |
Data compiled from multiple sources with varying experimental conditions. RBA values are approximate.
Table 2: Effects of Levonorgestrel on Gonadotropin Levels in Clinical Studies
| Dosage | Study Population | Effect on LH | Effect on FSH |
| 125 µ g/day (+ Testosterone) | Healthy Men | Significant Suppression | Significant Suppression |
| 250 µ g/day (+ Testosterone) | Healthy Men | Significant Suppression | Significant Suppression |
| 500 µ g/day (+ Testosterone) | Healthy Men | Significant Suppression | Significant Suppression |
| 1.5 mg (single dose) | Healthy Women | Delay in LH surge | - |
This table provides a summary of findings from different clinical trials and is not a direct comparison.[6]
Key Experimental Protocols
5.1 Radioligand Competitive Binding Assay for Progesterone Receptor
This protocol is a representative method for determining the binding affinity of a test compound like this compound to the progesterone receptor.
-
Preparation of Cytosol:
-
Homogenize target tissue (e.g., human uterine tissue) in a cold buffer (e.g., Tris-EDTA buffer) containing protease inhibitors.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles.
-
The resulting supernatant, containing the cytosolic fraction with the progesterone receptors, is carefully collected.
-
-
Binding Assay:
-
In a series of tubes, incubate a fixed amount of the cytosol preparation with a constant concentration of a radiolabeled progestin (e.g., [³H]-promegestone).
-
Add increasing concentrations of the unlabeled competitor ligand (this compound).
-
Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or filtration.
-
-
Quantification and Analysis:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Plot the percentage of bound radiolabel against the logarithm of the competitor concentration to generate a competition curve.
-
Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve.
-
The relative binding affinity (RBA) can be calculated by comparing the IC50 of the test compound to that of a reference compound (e.g., progesterone).
-
5.2 In Vivo Assessment of HPG Axis Suppression in a Rodent Model
This protocol outlines a general procedure to evaluate the in vivo effects of this compound on the HPG axis.
-
Animal Model and Treatment:
-
Use adult female rats with regular estrous cycles.
-
Administer this compound subcutaneously or orally at various doses for a specified duration (e.g., 14 days). A vehicle control group should be included.
-
-
Hormone Level Measurement:
-
Collect blood samples at regular intervals throughout the study period.
-
Separate serum or plasma and store at -80°C until analysis.
-
Measure serum concentrations of LH, FSH, estradiol, and progesterone using specific and validated radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).
-
-
GnRH Challenge Test:
-
At the end of the treatment period, administer an exogenous bolus of GnRH to assess pituitary responsiveness.
-
Collect blood samples at multiple time points before and after the GnRH injection (e.g., -15, 0, 15, 30, 60, and 90 minutes).
-
Measure LH and FSH levels in these samples to determine the pituitary's secretory response to GnRH stimulation.
-
-
Data Analysis:
-
Analyze hormone levels over time and compare between treatment and control groups.
-
Assess the dose-dependent effects of this compound on basal and GnRH-stimulated gonadotropin secretion.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the role of a compound like this compound in GnRH suppression.
Caption: A logical progression for investigating GnRH suppression.
Conclusion
This compound effectively suppresses the hypothalamic-pituitary-gonadal axis through a multifaceted mechanism that includes both genomic and non-genomic pathways. Its interaction with classical progesterone receptors in the hypothalamus and the more recently elucidated direct inhibitory action on GnRH neurons via PgRMC1 highlight the complexity of its regulatory role. The quantitative data on receptor binding and gonadotropin suppression provide a basis for understanding its potency and clinical efficacy. The detailed experimental protocols and workflow presented in this guide offer a framework for further research into the nuanced effects of progestins on the reproductive system, which is crucial for the development of new and improved contraceptive and therapeutic agents.
References
- 1. Levonorgestrel. Clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that progesterone modulates anterior pituitary neuropeptide Y levels during the progesterone-induced gonadotropin surge in the estrogen-primed intact immature female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progesterone Directly and Rapidly Inhibits GnRH Neuronal Activity via Progesterone Receptor Membrane Component 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progesterone directly and rapidly inhibits GnRH neuronal activity via progesterone receptor membrane component 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A lower dosage levonorgestrel and testosterone combination effectively suppresses spermatogenesis and circulating gonadotropin levels with fewer metabolic effects than higher dosage combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of (+)-Norgestrel in Human Plasma using UFLC-MS/MS
Introduction
(+)-Norgestrel, the biologically active component of norgestrel (B7790687), is a synthetic progestin widely used in oral contraceptives. Accurate and sensitive quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) method for the determination of this compound in human plasma. The described protocol utilizes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation and offers high throughput with a short run time.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol describes the extraction of this compound and the internal standard (IS), levonorgestrel-d6, from human plasma.[1][2][3]
-
Materials:
-
Human plasma (collected in K2EDTA or K3EDTA tubes)[1]
-
This compound reference standard
-
Levonorgestrel-d6 (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Tertiary butyl methyl ether (tBME)
-
Extraction buffer (pH 10.0, adjusted with ammonia)[1]
-
Reconstitution solution (Methanol-Acetonitrile-Ammonium Acetate (2 mM) (40:40:20, v/v/v))[1]
-
Polypropylene (B1209903) tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[4]
-
Pipette 400 µL of plasma into a polypropylene tube.
-
Add 50 µL of the internal standard working solution (levonorgestrel-d6) and vortex for 5 seconds.[1]
-
Add 300 µL of extraction buffer and vortex for 60 seconds.[1]
-
Add 2.5 mL of tBME and vortex for 10 minutes, with brief interruptions every minute.[1][4]
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer approximately 2.1 mL of the upper organic layer (supernatant) to a clean tube.[1][4]
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40 ± 5°C.[1][4]
-
Reconstitute the dried residue with 150 µL of reconstitution solution and vortex for 1 minute.[4]
-
Transfer the reconstituted sample to an autosampler vial for UFLC-MS/MS analysis.
-
Workflow for Sample Preparation
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 3. A simple, rapid and sensitive UFLC-MS/MS method for the quantification of oral contraceptive norgestrel in human plasma and its pharmacokinetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
Application Note & Protocol: HPLC Method for the Analysis of (+)-Norgestrel in Water Samples
Introduction
(+)-Norgestrel, the biologically active enantiomer of Norgestrel, is a synthetic progestin widely used in hormonal contraceptives.[1] Its presence in water bodies, even at trace levels, is of environmental concern due to its endocrine-disrupting potential.[2][3] This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in various water samples, including surface water, groundwater, and wastewater treatment plant effluents. The method incorporates a solid-phase extraction (SPE) step for sample pre-concentration, ensuring adequate sensitivity for environmental monitoring.[4]
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. Water samples are first passed through a solid-phase extraction (SPE) cartridge, where the analyte is retained. Following elution from the cartridge with an organic solvent, the extract is evaporated and reconstituted in the mobile phase for HPLC analysis. Separation is achieved on a C18 column with an isocratic mobile phase of acetonitrile (B52724) and water. Detection is performed at the maximum absorbance wavelength of Norgestrel, which is approximately 240 nm.[1][5]
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard (purity ≥ 98%)
-
HPLC grade acetonitrile, methanol (B129727), and water
-
Tetrahydrofuran (THF)[5]
-
Solid-Phase Extraction (SPE) cartridges (e.g., Sep-Pak C18 or equivalent)[4]
-
0.22 µm or 0.45 µm syringe filters
-
Glass fiber filters
-
All other chemicals and reagents should be of analytical grade.
2. Instrumentation
-
HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector
-
Analytical column: C18, 150 x 4.6 mm, 5 µm particle size (e.g., Luna® C18(2), Kromasil C18)[1][5]
-
Solid-Phase Extraction manifold
-
Nitrogen evaporator or rotary evaporator
-
Sonicator
-
Vortex mixer
3. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Filtration: Filter water samples through a glass fiber filter to remove suspended solids.
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load 500 mL (or a suitable volume depending on the expected concentration) of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Analyte Elution: Elute the retained this compound from the cartridge with 5 mL of methanol or acetonitrile into a clean collection tube.
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase and vortex for 30 seconds.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[5]
4. HPLC Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water in a 50:50 (v/v) ratio.[5] The mobile phase should be degassed before use.
-
Injection Volume: 20 µL[5]
-
Column Temperature: 25°C (ambient)[5]
-
Detection Wavelength: 241 nm[5]
-
Run Time: Approximately 15 minutes[5]
5. Calibration and Quantification
Prepare a series of calibration standards of this compound in the mobile phase at concentrations ranging from the limit of quantification (LOQ) to a suitable upper limit (e.g., 1 µg/mL to 50 µg/mL). Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The concentration of this compound in the water samples can then be determined from this calibration curve.
Data Presentation
Table 1: Summary of Quantitative Data for Norgestrel Analysis
| Parameter | Value | Reference |
| Linearity Range | 2.6 - 15.6 µg/mL | [5] |
| 1 - 70 µg/mL | [6] | |
| 10 - 50 µg/mL | [7] | |
| Correlation Coefficient (r²) | > 0.999 | [1][5][8] |
| Retention Time | ~8.5 min | [5] |
| Limit of Detection (LOD) | 0.84 µg/mL | [6] |
| 0.013% | [1] | |
| Limit of Quantification (LOQ) | 2.79 µg/mL | [6] |
| 0.039% | [1] | |
| Recovery | 99.78 - 100.0% (from device) | [5] |
| 101.78% | [6] | |
| Precision (%RSD) | < 2% | [5][8] |
Mandatory Visualization
Caption: Workflow for the analysis of this compound in water samples.
References
- 1. allsciencejournal.com [allsciencejournal.com]
- 2. HPLC-MS/MS analysis of steroid hormones in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of solid-phase extraction in various of its modalities for sample preparation in the determination of estrogens and progestogens in sediment and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 7. ijpsonline.com [ijpsonline.com]
- 8. ijpscr.info [ijpscr.info]
Application Notes: In Vitro Effects of (+)-Norgestrel on Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro effects of (+)-Norgestrel, a synthetic progestin, on various breast cancer cell lines. The information compiled herein is intended to guide researchers in designing and executing experiments to investigate the cellular and molecular responses to this compound in a controlled laboratory setting.
Introduction
This compound is a second-generation progestin commonly used in hormonal contraceptives. Its impact on breast cancer is a subject of ongoing research, with studies suggesting that its effects are highly dependent on the specific characteristics of the cancer cells, particularly their hormone receptor status. Progestins can exert their effects through both classical nuclear progesterone (B1679170) receptors (PR) and non-classical membrane-bound receptors, leading to the modulation of various signaling pathways that control cell proliferation, survival, and apoptosis. Understanding these mechanisms is crucial for elucidating the role of synthetic progestins in breast cancer biology and for the development of targeted therapies.
Cellular Effects of this compound on Breast Cancer Cell Lines
In vitro studies have demonstrated that this compound can have varied effects on breast cancer cell lines, largely depending on their estrogen receptor (ER) and progesterone receptor (PR) status.
-
ER-Positive / PR-Positive (e.g., MCF-7, T47D): In these cell lines, this compound has been shown to stimulate cell proliferation.[1][2] This proliferative effect is often observed at physiological concentrations and can be mediated through both the progesterone receptor and, in some cases, a cross-reaction with the estrogen receptor.[3] Studies have indicated that the stimulatory activity of 19-norprogestins like norgestrel (B7790687) can be blocked by antiestrogens, suggesting an estrogen receptor-mediated mechanism.[1] The proliferative response to progestins in T47D cells can be dose-dependent, with low doses promoting proliferation and high doses being inhibitory.[4][5]
-
ER-Negative / PR-Negative (e.g., MDA-MB-231): The effects of progestins on triple-negative breast cancer (TNBC) cell lines are less clear and can be complex. Some studies suggest that progestins can inhibit cell death in PR-negative cell lines like MDA-MB-231.[6] Levonorgestrel (B1675169), the active enantiomer of norgestrel, has been shown to increase the proliferation of TNBC cell lines, potentially through the glucocorticoid receptor.[7]
Signaling Pathways Modulated by this compound
Progestins, including this compound, can activate several intracellular signaling pathways that are critical for cell fate decisions in breast cancer cells.
-
MAPK/ERK Pathway: Progestins can rapidly activate the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade.[8] This activation can occur through non-classical, membrane-initiated signaling and is implicated in progestin-induced cell proliferation.[9][10]
-
PI3K/Akt Pathway: The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another key mediator of progestin action in breast cancer cells. Activation of this pathway is associated with cell survival and inhibition of apoptosis. Progestins can induce the phosphorylation of Akt, and this signaling is often linked to the proliferative and anti-apoptotic effects of these hormones.[8][9][10][11]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro assays investigating the effects of this compound and other progestins on breast cancer cell lines.
Table 1: Effect of Progestins on Cell Proliferation
| Cell Line | Compound | Concentration | Effect on Proliferation | Reference |
| MCF-7 | This compound | 10⁻⁸ M | Stimulation | [1][2] |
| MCF-7 | Gestodene (B1671452) | 10⁻⁸ M | Stimulation | [2] |
| T47D | Gestodene | 10⁻¹⁰ M | Stimulation | [3] |
| T47D | 3-ketodesogestrel | 10⁻¹⁰ M | Stimulation | [3] |
| T47D | Progestins (low dose) | 0.1-0.3 nM | Stimulation | [4] |
| T47D | Progestins (high dose) | ≥10 nM | Inhibition | [4] |
| MCF-7 | Levonorgestrel | Not specified | Reduced proliferation (24h) | [7] |
| MDA-MB-231 | Levonorgestrel | Not specified | Increased proliferation | [7] |
| MDA-MB-468 | Levonorgestrel | Not specified | Increased proliferation | [7] |
Table 2: Median Effective Dose (EC50) for Proliferation in MCF-7 Cells
| Compound | EC50 | Reference |
| Norgestrel | 2 x 10⁻⁷ M | [12] |
| Norethynodrel | 4 x 10⁻⁸ M | [12] |
| Norethindrone | 3 x 10⁻⁸ M | [12] |
| Estradiol (E2) | 8 x 10⁻¹³ M | [12] |
Table 3: Effect of Progestins on Gene Expression in T47D Cells (48h treatment)
| Gene | Compound | Concentration | Fold Change in mRNA Expression | p-value | Reference |
| 17βHSD1 | Progesterone | 10⁻⁷ M | Increased | P=0.002 | [13] |
| 17βHSD1 | Levonorgestrel | 10⁻⁷ M | Increased | P<0.001 | [13] |
| 17βHSD5 | Progesterone | 10⁻⁷ M | Increased | P=0.003 | [13] |
| 17βHSD2 | Progesterone | 10⁻⁷ M | Decreased | P=0.003 | [13] |
| 17βHSD2 | Levonorgestrel | 10⁻⁷ M | Decreased | P<0.001 | [13] |
Experimental Protocols
Detailed protocols for key in vitro assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Breast cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the desired concentrations of this compound or vehicle control for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.[15]
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[15][16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[16]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Breast cancer cell lines
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash once with ice-cold PBS. Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.[17][18]
Protocol 4: Western Blot Analysis for Signaling Pathway Proteins
This protocol detects changes in the expression and phosphorylation status of proteins in signaling pathways.
Materials:
-
Breast cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[20]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[21]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[20]
Protocol 5: Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol quantifies the mRNA levels of target genes.
Materials:
-
Breast cancer cell lines
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes and a reference gene (e.g., GAPDH, ACTB)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: After treatment, extract total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
RT-qPCR: Set up the RT-qPCR reaction with SYBR Green or TaqMan master mix, cDNA, and primers.
-
Cycling Conditions: Perform the RT-qPCR using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[22]
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression levels, normalized to a reference gene.
Visualizations
Caption: Experimental workflow for studying this compound effects.
// Nodes norgestrel [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pr [label="Progesterone Receptor\n(PR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; er [label="Estrogen Receptor\n(ER)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; src [label="Src", fillcolor="#FBBC05", fontcolor="#202124"]; pi3k [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; mek [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; erk [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; gene_expression [label="Gene Expression\n(Proliferation, Survival)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_response [label="Cellular Response\n(Proliferation, Anti-apoptosis)", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges norgestrel -> pr; norgestrel -> er [style=dashed, label="cross-reactivity"]; pr -> src; src -> pi3k; src -> ras; pi3k -> akt; ras -> raf -> mek -> erk; akt -> nucleus [label="survival signals"]; erk -> nucleus [label="proliferation signals"]; nucleus -> gene_expression; gene_expression -> cell_response; }
Caption: this compound signaling in breast cancer cells.References
- 1. Norgestrel and gestodene stimulate breast cancer cell growth through an oestrogen receptor mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Norgestrel and gestodene stimulate breast cancer cell growth through an oestrogen receptor mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic progestins induce proliferation of breast tumor cell lines via the progesterone or estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 5. biorxiv.org [biorxiv.org]
- 6. Progestin inhibition of cell death in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levonorgestrel-induced modulation of triple negative breast cancer proliferation via glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Progestin-mediated activation of MAPK and AKT in nuclear progesterone receptor negative breast epithelial cells: the role of membrane progesterone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Progestin-mediated activation of MAPK and AKT in nuclear progesterone receptor negative breast epithelial cells: The role of membrane progesterone receptors [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Extra-Nuclear Signaling of Progesterone Receptor to Breast Cancer Cell Movement and Invasion through the Actin Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Estrogenic potential of progestins in oral contraceptives to stimulate human breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progesterone and levonorgestrel regulate expression of 17βHSD-enzymes in progesterone receptor positive breast cancer cell line T47D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. kumc.edu [kumc.edu]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of Valid Reference Genes for the Normalization of RT-qPCR Expression Studies in Human Breast Cancer Cell Lines Treated with and without Transient Transfection | PLOS One [journals.plos.org]
Application Notes and Protocols for In Vivo Studies of (+)-Norgestrel in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Norgestrel, the biologically active enantiomer of norgestrel, is a synthetic progestin widely used in hormonal contraceptives. In vivo studies in mouse models are crucial for elucidating its physiological and pharmacological effects, evaluating its efficacy and safety, and exploring new therapeutic applications.[1][2][3] These application notes provide detailed experimental protocols for conducting in vivo studies of this compound in mice, including various administration routes and relevant endpoints for assessment.
Data Presentation
The following tables summarize quantitative data from representative in vivo studies of levonorgestrel (B1675169) (the active form of this compound) in mice.
Table 1: Effects of Levonorgestrel on Organ Weights in Mice
| Treatment Group | Dose | Administration Route | Duration | Uterine Weight (mg) | Ovarian Weight (mg) | Adrenal Gland Weight (mg) | Reference |
| Control | Vehicle | Subcutaneous | 45 days | 105 ± 15 | 12 ± 2 | 5 ± 1 | [1] |
| Levonorgestrel | Implant | Subcutaneous | 45 days | 45 ± 8 | 8 ± 1.5 | 6 ± 1.2 | [1] |
| Control | Vehicle | Oral Gavage | 30 days | 98 ± 12 | 11 ± 2 | 4.8 ± 0.9 | [3] |
| Levonorgestrel + Ethinyl Estradiol | 37.5µg/kg + 0.9375µg/kg | Oral Gavage | 30 days | 62 ± 10* | 9 ± 1.8 | 5.1 ± 1.1 | [3] |
*p < 0.05 compared to control
Table 2: Effects of Levonorgestrel on Hormonal and Cellular Parameters in Mice
| Treatment Group | Dose | Administration Route | Parameter | Result | Reference |
| Control | Vehicle | Intraperitoneal | Follicle-Stimulating Hormone (FSH) | Baseline | [4] |
| Levonorgestrel + Quinestrol | 2 mg/kg | Oral Gavage | Follicle-Stimulating Hormone (FSH) | Significantly decreased | [4] |
| Control | Vehicle | Subcutaneous | Proliferating Cell Nuclear Antigen (PCNA) in ectopic endometrium | High expression | [5][6] |
| Levonorgestrel | Intrauterine System | Local | Proliferating Cell Nuclear Antigen (PCNA) in ectopic endometrium | Significantly reduced | [5][6] |
| Control | Vehicle | Subcutaneous | Estrogen Receptor Alpha (ER-α) in ectopic endometrium | High expression | [6] |
| Levonorgestrel | Intrauterine System | Local | Estrogen Receptor Alpha (ER-α) in ectopic endometrium | Significantly reduced | [6] |
| Control | Vehicle | Subcutaneous | Progesterone (B1679170) Receptor (PR) in ectopic endometrium | High expression | [6] |
| Levonorgestrel | Intrauterine System | Local | Progesterone Receptor (PR) in ectopic endometrium | Significantly reduced | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Animal Models
-
Species and Strain: Female C57BL/6 or BALB/c mice are commonly used.[2][3] The choice of strain may depend on the specific research question.
-
Age and Weight: Young adult mice (6-8 weeks old) are typically used.
-
Housing: Mice should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. This compound (Levonorgestrel) Preparation
-
Formulation: For oral gavage and intraperitoneal injections, this compound can be dissolved in a suitable vehicle such as sesame oil or a mixture of ethanol (B145695) and saline. For subcutaneous implantation, it can be incorporated into silastic capsules or time-release pellets.[2]
-
Concentration: The concentration of the dosing solution should be calculated based on the desired dose and the average body weight of the mice.
3. Administration Routes
a) Oral Gavage
This method is suitable for precise daily dosing.[7][8][9][10][11]
-
Materials:
-
Gavage needle (20-22 gauge, 1.5 inches with a rounded tip)
-
1 ml syringe
-
-
Procedure:
-
Restrain the mouse by the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle as it is gently advanced into the esophagus to the predetermined depth.
-
Administer the solution slowly.
-
Gently remove the needle.
-
Monitor the mouse for any signs of distress.
-
b) Intraperitoneal (IP) Injection
IP injections allow for rapid systemic absorption.[12][13][14][15][16]
-
Materials:
-
25-27 gauge needle
-
1 ml syringe
-
-
Procedure:
-
Restrain the mouse by the scruff of the neck and turn it over to expose the abdomen.
-
Tilt the mouse's head downwards at a slight angle.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the cecum or bladder.
-
Insert the needle at a 30-45 degree angle.
-
Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement in the peritoneal cavity.
-
Inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
c) Subcutaneous (SC) Implantation
This method is ideal for long-term, sustained release of this compound.[2][17][18][19]
-
Materials:
-
Levonorgestrel-containing silastic capsule or time-release pellet
-
Small surgical scissors and forceps
-
Wound clips or sutures
-
Anesthetic (e.g., isoflurane)
-
-
Procedure:
-
Anesthetize the mouse.
-
Shave and disinfect the surgical area on the dorsal side, between the shoulder blades.
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection with forceps.
-
Insert the implant into the pocket.
-
Close the incision with wound clips or sutures.
-
Monitor the mouse during recovery from anesthesia.
-
4. Endpoint Analysis
-
Histological Analysis: Uterine and ovarian tissues can be collected, fixed in 10% formalin, embedded in paraffin, and sectioned for Hematoxylin and Eosin (H&E) staining to evaluate morphological changes.[1][20][21]
-
Immunohistochemistry: Expression of relevant proteins such as progesterone receptors, estrogen receptors, and proliferation markers (e.g., Ki-67, PCNA) can be assessed in tissue sections.[5][6]
-
Hormone Level Measurement: Blood samples can be collected via cardiac puncture or from the tail vein to measure serum levels of hormones like FSH, LH, estradiol, and progesterone using ELISA kits.
-
Gene Expression Analysis: Tissues can be harvested and processed for RNA extraction and quantitative real-time PCR (qRT-PCR) to analyze the expression of target genes.
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies of this compound in mice.
Caption: Simplified signaling pathway of this compound.
References
- 1. The long-term actions of etonogestrel and levonorgestrel on decidualized and non-decidualized endometrium in a mouse model mimic some effects of progestogen-only contraceptives in women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of levonorgestrel on capacity of mouse oocytes for fertilization and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the levonorgestrel-releasing intrauterine system on cell proliferation, Fas expression and steroid receptors in endometriosis lesions and normal endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.fsu.edu [research.fsu.edu]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. Intraperitoneal Injection of Neonatal Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. orthopresearch.com [orthopresearch.com]
- 18. Optimized Protocol for Subcutaneous Implantation of Encapsulated Cells Device and Evaluation of Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dctd.cancer.gov [dctd.cancer.gov]
- 20. Angiogenic effects of norplant contraception on endometrial histology and uterine bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes: Preparing (+)-Norgestrel Stock Solutions for Cell Culture Experiments
Introduction
(+)-Norgestrel, the biologically active enantiomer of Norgestrel (B7790687), is a synthetic progestin widely used in research and pharmaceutical applications. In cell culture experiments, this compound is utilized to investigate its effects on various cellular processes, including cell proliferation, apoptosis, and signaling pathways. It has been identified as a potent neuroprotective antioxidant that can prevent cell death in photoreceptor cells.[1] Furthermore, studies have shown its ability to stimulate the growth of certain breast cancer cell lines, such as MCF-7.[2] Proper preparation of stock and working solutions is critical to ensure experimental reproducibility and accuracy. Due to its hydrophobic nature, this compound exhibits poor solubility in aqueous solutions like cell culture media, necessitating the use of an organic solvent for the initial stock solution. This document provides detailed protocols for preparing this compound stock solutions and subsequent working solutions for use in cell culture applications.
Data Presentation
Quantitative data regarding the solubility, storage, and typical working concentrations of this compound are summarized in the tables below for easy reference.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | [3][4][5] |
| Dimethylformamide (DMF) | ~10 mg/mL | [3][4] |
| Ethanol | ~0.25 mg/mL | [3][4] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble |[3][4] |
Table 2: Stock Solution Storage and Stability
| Storage Temperature | Duration | Recommendations | Reference |
|---|---|---|---|
| -20°C | ≥ 4 years (as solid) | Long-term storage for the powdered compound. | [3][4] |
| -20°C | 1 month (in DMSO) | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| -80°C | 6 months (in DMSO) | Recommended for longer-term storage of the stock solution. |[1] |
Table 3: Example Working Concentrations in Cell Culture
| Cell Line | Concentration | Experimental Context | Reference |
|---|---|---|---|
| 661W (Photoreceptor) | 20 µM | Neuroprotection, apoptosis, and gene expression studies. | [1][6] |
| MCF-7 (Breast Cancer) | 10 nM - 1 µM | Stimulation of cell proliferation. | [2] |
| T47D:A18 (Breast Cancer) | 10 nM - 1 µM | Stimulation of cell proliferation. | [2] |
| HESCs & HEGCs (Endometrial) | 10 nM - 50 µM | Inhibition of cell proliferation. |[7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions in cell culture experiments.
Materials and Equipment:
-
This compound powder (MW: 312.45 g/mol )
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = 10 mmol/L * Volume (L) * 312.45 g/mol * 1000 mg/g
-
Example for 1 mL: Mass = 10 * 0.001 * 312.45 = 3.1245 mg
-
-
Weigh Compound: Accurately weigh the calculated amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolution: Transfer the weighed powder into a sterile tube. Add the required volume of sterile DMSO. For the example above, add 1 mL of DMSO.
-
Ensure Complete Solubilization: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary.[8]
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium
This protocol details the dilution of the DMSO stock solution into the cell culture medium to achieve the final desired concentration for treating cells.
Materials and Equipment:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
-
Pipettes and sterile tips
Procedure:
-
Calculate Dilution Volume: Determine the volume of the 10 mM stock solution required to obtain the desired final concentration in your experimental volume.
-
Formula (V1C1 = V2C2): Volume of Stock (V1) = [Final Concentration (C2) * Final Volume (V2)] / Stock Concentration (C1)
-
Example for 10 µM in 10 mL media: V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL or 10 µL.
-
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium remains non-toxic to the cells, typically below 0.5%, with <0.1% being ideal.[7][8]
-
Example Calculation: (10 µL DMSO / 10,000 µL media) * 100% = 0.1% DMSO.
-
-
Dilution Technique: a. Pipette the final volume of pre-warmed cell culture medium into a sterile conical tube. b. While gently swirling or vortexing the medium, add the calculated volume of the this compound stock solution drop-by-drop directly into the medium.[8] This rapid dispersal helps prevent precipitation. c. Cap the tube and mix gently by inverting it a few times.
-
Vehicle Control: Always prepare a vehicle control medium containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the cells.[8]
-
Application: Use the freshly prepared medium to treat cells immediately. Do not store aqueous solutions of Norgestrel for more than one day.[3][5]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathway Diagram
Caption: this compound activation of the Nrf2 antioxidant pathway.[1][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. The synthetic progestin norgestrel acts to increase LIF levels in the rd10 mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levonorgestrel Inhibits Human Endometrial Cell Proliferation through the Upregulation of Gap Junctional Intercellular Communication via the Nuclear Translocation of Ser255 Phosphorylated Cx43 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The synthetic progestin norgestrel modulates Nrf2 signaling and acts as an antioxidant in a model of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of (+)-Norgestrel as a Certified Reference Material in Quality Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (+)-Norgestrel as a certified reference material (CRM) in the quality control of pharmaceutical products. Detailed protocols for identification, assay, and impurity determination are provided, along with acceptance criteria based on pharmacopeial standards.
Introduction
This compound is a synthetic progestin used in oral contraceptives. As a potent active pharmaceutical ingredient (API), its quality and purity are critical to the safety and efficacy of the final drug product. A Certified Reference Material (CRM) of this compound serves as the primary standard for establishing the identity, strength, and purity of the substance in both bulk drug and finished dosage forms. This document outlines the application of this compound CRM in routine quality control testing.
Physicochemical Properties of this compound CRM
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | (±)-13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-4-en-20-yn-3-one |
| CAS Number | 6533-00-2 |
| Molecular Formula | C₂₁H₂₈O₂ |
| Molecular Weight | 312.45 g/mol |
| Appearance | White or almost white crystalline powder |
| Solubility | Practically insoluble in water, freely soluble in methylene (B1212753) chloride, soluble in ethanol. |
Quality Control Specifications
The following table summarizes the typical quality control specifications for this compound bulk drug substance, with acceptance criteria derived from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).
| Test | Acceptance Criteria |
| Identification | |
| A. Infrared Absorption | The infrared absorption spectrum of the sample corresponds to that of the this compound CRM. |
| B. HPLC Retention Time | The retention time of the major peak in the chromatogram of the sample preparation corresponds to that of the Standard preparation. |
| Assay (HPLC) | 98.0% to 102.0% of C₂₁H₂₈O₂ (on dried basis)[1] |
| Impurities (HPLC) | |
| Any individual impurity | ≤ 0.5% |
| Total impurities | ≤ 2.0%[1] |
| Dissolution (for Tablets) | Not less than 75% (Q) of the labeled amount is dissolved in 60 minutes. |
| Loss on Drying | ≤ 0.5%[1] |
| Residue on Ignition | ≤ 0.3%[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Assay and Impurity Determination
This section provides a detailed protocol for the determination of assay and impurities of this compound in a drug substance.
4.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm × 150 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) and Water (Gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 241 nm |
| Run Time | Approximately 30 minutes |
4.2. Preparation of Solutions
-
Standard Solution: Accurately weigh about 25 mg of this compound CRM and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a mixture of acetonitrile and water (1:1). Further dilute 5.0 mL of this solution to 50.0 mL with the same solvent to obtain a final concentration of about 0.05 mg/mL.
-
Sample Solution: Accurately weigh about 25 mg of the this compound sample and prepare a solution in the same manner as the Standard Solution.
-
Resolution Solution: Prepare a solution containing about 0.05 mg/mL each of this compound CRM and an appropriate impurity standard (e.g., Levonorgestrel) in the mobile phase.
4.3. System Suitability
Before analysis, inject the Resolution Solution and the Standard Solution to verify the performance of the HPLC system.
| Parameter | Acceptance Criteria |
| Resolution | The resolution between the this compound peak and the impurity peak is not less than 2.0. |
| Tailing Factor | The tailing factor for the this compound peak is not more than 2.0. |
| Relative Standard Deviation (RSD) | The RSD for replicate injections of the Standard Solution is not more than 2.0%. |
4.4. Procedure
Inject the blank (mobile phase), followed by the Standard Solution and the Sample Solution into the chromatograph. Record the chromatograms and measure the peak areas.
4.5. Calculation
-
Assay: Calculate the percentage of C₂₁H₂₈O₂ in the portion of this compound taken using the following formula:
-
Impurities: Calculate the percentage of each impurity in the portion of this compound taken using the following formula:
(RRF is the Relative Response Factor for each impurity, if different from 1)
Stability-Indicating HPLC Method Validation Parameters
The following table summarizes typical validation parameters for a stability-indicating HPLC method for this compound.
| Parameter | Typical Results |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| Specificity | No interference from blank, placebo, or degradation products. |
| Limit of Detection (LOD) | Typically in the range of 0.01 - 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Typically in the range of 0.05 - 0.15 µg/mL |
| Robustness | The method is unaffected by small, deliberate variations in chromatographic conditions. |
Visualizations
Norgestrel Signaling Pathway
This compound primarily exerts its biological effects by acting as an agonist at progesterone (B1679170) and, to a lesser extent, estrogen receptors. The following diagram illustrates the classical genomic signaling pathway.
Norgestrel genomic signaling pathway.
Experimental Workflow for Quality Control of this compound
The following diagram outlines the logical workflow for the quality control testing of a this compound drug substance sample using a CRM.
Quality control workflow for this compound.
References
Application Notes and Protocols for the Analytical Separation of (+)-Norgestrel from Levonorgestrel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norgestrel (B7790687) is a synthetic progestin used in hormonal contraceptives. It exists as a racemic mixture of two enantiomers: levonorgestrel (B1675169) (the biologically active component) and dextronorgestrel (the inactive component).[1][2] Regulatory requirements and the desire for improved therapeutic efficacy necessitate the accurate separation and quantification of these enantiomers. This document provides detailed application notes and protocols for the analytical separation of (+)-Norgestrel (dextronorgestrel) from levonorgestrel using various chromatographic techniques.
The primary methods for achieving this chiral separation include High-Performance Liquid Chromatography (HPLC) with chiral mobile phase additives or chiral stationary phases, and Supercritical Fluid Chromatography (SFC) as a more environmentally friendly alternative.[3][4] Capillary Electrophoresis (CE) also presents a viable, high-efficiency separation technique.[5]
Principle of Chiral Separation
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging. Chiral separation techniques introduce a chiral selector that interacts differently with each enantiomer, leading to differential retention times or migration rates. This can be achieved by using a chiral stationary phase (CSP), a chiral mobile phase additive (CMPA), or a chiral ligand in the mobile phase.
Caption: Chiral separation principle.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is the most widely used technique for the enantiomeric separation of norgestrel.[6] Both direct and indirect methods can be employed, with direct methods using chiral stationary phases or chiral mobile phase additives being more common.[3]
Method 1: Reversed-Phase HPLC with a Chiral Mobile Phase Additive
This method utilizes a standard achiral column and introduces a chiral selector, such as a cyclodextrin (B1172386) derivative, into the mobile phase to achieve separation.[7]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Agilent ZORBAX Eclipse XDB-C8 (150 mm x 4.6 mm, 5 µm) or equivalent.[7][8]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 20 mM phosphate (B84403) buffer (pH 5.0) containing 25 mM hydroxypropyl-β-cyclodextrin (HP-β-CD) in a 30:70 (v/v) ratio.[7][8]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the racemic norgestrel standard or sample in the mobile phase to a suitable concentration (e.g., 10 µg/mL).
Quantitative Data Summary:
| Parameter | Value | Reference |
| Linearity Range | 0.2 - 25 µg/mL | [7][8] |
| Limit of Detection (LOD) | 0.10 µg/mL | [7][8] |
| Limit of Quantitation (LOQ) | 0.20 µg/mL | [7][8] |
| RSD (Repeatability) | < 4.8% | [7][8] |
| RSD (Intermediate Precision) | < 4.8% | [7][8] |
Method 2: Chiral Stationary Phase (CSP) HPLC
This method employs a column where the stationary phase itself is chiral, leading to direct separation of the enantiomers. Polysaccharide-based and macrocyclic glycopeptide columns are commonly used for chiral separations.[3] For a steroid structure like norgestrel, a γ-cyclodextrin column can be effective.[3]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: YMC Chiral Art Cellulose-SC or a similar cellulose-based chiral column.[9]
-
Mobile Phase: A mixture of n-hexane and isopropanol. The exact ratio should be optimized for the specific column and instrument, but a starting point could be 70:30 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 245 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic norgestrel standard or sample in the mobile phase.
Quantitative Data:
Quantitative data for this specific application on a chiral stationary phase is not detailed in the provided search results but would need to be determined through method validation. The USP monograph for Levonorgestrel suggests a resolution of not less than 2.5 between the two major peaks for a suitable system.[10]
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, offering advantages such as faster analysis times, reduced solvent consumption, and lower environmental impact compared to HPLC.[4] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[4]
Experimental Protocol:
-
Instrumentation: An SFC system with a back-pressure regulator and a UV detector.
-
Column: A chiral stationary phase column, such as Chiralpak® AD-H.[11]
-
Mobile Phase: Supercritical CO2 with a polar co-solvent like methanol (B129727) or ethanol. The percentage of the co-solvent is a critical parameter for optimizing the separation. Additives like triethylamine (B128534) or acetic acid may be used to improve peak shape.[11]
-
Flow Rate: 2-5 mL/min.
-
Back Pressure: 100-200 bar.
-
Column Temperature: 30-40 °C.
-
Detection: UV at 245 nm.
-
Sample Preparation: Dissolve the sample in the co-solvent.
Caption: SFC experimental workflow.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte.[5][12]
Experimental Protocol:
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., 50 mM phosphate buffer, pH 7.0) containing a chiral selector such as a cyclodextrin derivative.
-
Voltage: 15-25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV at 214 nm or 245 nm.
-
Sample Preparation: Dissolve the sample in the BGE or a compatible low-conductivity buffer.
Caption: Logical relationship of analytical techniques.
Conclusion
The analytical separation of this compound from levonorgestrel is crucial for ensuring the quality and efficacy of pharmaceutical products. HPLC with either a chiral mobile phase additive or a chiral stationary phase provides robust and reliable methods for this purpose. SFC offers a faster and more environmentally friendly alternative, while CE can be employed for high-efficiency separations. The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. All methods require proper validation to ensure accuracy, precision, and reliability of the results.
References
- 1. The biological activities of norgestrel and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. selvita.com [selvita.com]
- 5. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Enantiomeric separation of norgestrel by reversed phase high-performance liquid chromatography using eluents containing hydroxypropyl-beta-cyclodextrin in stereoselective skin permeation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. drugfuture.com [drugfuture.com]
- 11. fagg.be [fagg.be]
- 12. usp.org [usp.org]
Application Notes and Protocols for Studying (+)-Norgestrel Effects on Endometrial Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the multifaceted effects of (+)-Norgestrel, a synthetic progestin, on endometrial tissue. The protocols outlined below are based on established methodologies to assess changes in gene expression, cell proliferation, apoptosis, and key signaling pathways.
Overview of this compound Effects on Endometrial Tissue
This compound, the biologically active component of Norgestrel, exerts significant effects on the endometrium, primarily through its interaction with progesterone (B1679170) receptors.[1] Its actions are crucial for contraception and the management of various gynecological conditions.[2] The primary effects include the suppression of endometrial proliferation, induction of glandular atrophy, and decidualization of the stroma.[3] These changes ultimately lead to a less receptive environment for embryo implantation.[4]
Studies have demonstrated that Levonorgestrel (LNG), the active form of Norgestrel, modulates the expression of numerous genes associated with endometrial receptivity, including those involved in embryo implantation and decidualization.[1][5] Furthermore, LNG has been shown to decrease endometrial cell proliferation and induce apoptosis, contributing to the atrophic changes observed in the endometrium.[6][7] These effects are mediated through the regulation of key proteins such as Bcl-2 and Fas antigen.[6][8]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of Levonorgestrel on endometrial tissue.
Table 1: Effect of Levonorgestrel-Releasing Intrauterine System (LNG-IUS) on Endometrial Cell Proliferation and Apoptosis [6][8]
| Parameter | Before LNG-IUS Insertion (Mean ± SD) | 3 Months After LNG-IUS Insertion (Mean ± SD) | P-value |
| PCNA-Positive Rate (%) | |||
| Endometrial Glands | 36.2 ± 8.9 | 28.2 ± 11.2 | < 0.05 |
| Endometrial Stroma | Not specified | Not specified | < 0.05 |
| Apoptosis-Positive Rate (%) | |||
| Endometrial Glands | 22.7 ± 13.6 | 37.4 ± 8.8 | < 0.05 |
| Endometrial Stroma | Not specified | Not specified | < 0.05 |
PCNA: Proliferating Cell Nuclear Antigen
Table 2: Gene Expression Changes in Endometrial Tissue Treated with Levonorgestrel [1]
| Gene | Fold Change (T-LNG vs. C-LH+7) | Regulation |
| PAEP | 5.47 | Up-regulated |
| LIF | 1.32 | Up-regulated |
| STAT3 | 1.46 | Up-regulated |
| PRL | 1.12 | Up-regulated |
| PGR | -1.10 | Down-regulated |
T-LNG: Levonorgestrel-treated group; C-LH+7: Control group at day LH+7
Experimental Protocols
Endometrial Tissue Biopsy and Cell Culture
Objective: To obtain and culture primary human endometrial stromal and glandular cells for in vitro studies.
Protocol:
-
Tissue Collection: Obtain endometrial biopsies from consenting patients under sterile conditions.
-
Tissue Dissociation:
-
Wash the tissue with sterile phosphate-buffered saline (PBS).
-
Mince the tissue into small pieces (1-2 mm³).
-
Digest the tissue with an enzyme solution (e.g., collagenase and DNase I) with gentle agitation.
-
-
Cell Separation:
-
Separate the glandular and stromal cells by differential sedimentation or using specific cell markers and sorting techniques.[9]
-
Confirm the purity of the separated cell populations using immunocytochemistry for cytokeratin (glandular cells) and vimentin (B1176767) (stromal cells).[9]
-
-
Cell Culture:
-
Culture the separated cells in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.[9]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Immunohistochemistry (IHC) for Protein Expression Analysis
Objective: To determine the localization and expression levels of specific proteins in endometrial tissue sections.
Protocol: [10]
-
Tissue Preparation:
-
Fix endometrial tissue biopsies in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on charged glass slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[10]
-
-
Antigen Retrieval:
-
Perform antigen retrieval using a suitable method, such as heat-induced epitope retrieval in citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 8.0).[10]
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate the sections with the primary antibody against the protein of interest (e.g., PCNA, Bcl-2, Fas) at an optimized concentration overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex.
-
Develop the color reaction using a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Microscopy and Analysis:
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine the slides under a light microscope and quantify the staining intensity and percentage of positive cells.
-
TUNEL Assay for Apoptosis Detection
Objective: To detect and quantify apoptotic cells in endometrial tissue.
Protocol:
-
Tissue Preparation: Prepare paraffin-embedded tissue sections as described for IHC.
-
TUNEL Staining:
-
Follow the manufacturer's instructions for the selected TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit.
-
This typically involves permeabilization of the cells, followed by incubation with the TdT enzyme and labeled dUTP.
-
The labeled dUTP is then detected using a fluorescent or chromogenic substrate.
-
-
Analysis:
-
Visualize the stained sections under a fluorescence or light microscope.
-
Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of cells.
-
Gene Expression Analysis by Microarray or RT-qPCR
Objective: To analyze the effect of this compound on the endometrial transcriptome.
Protocol:
-
RNA Extraction:
-
Homogenize endometrial tissue samples and extract total RNA using a suitable method (e.g., Trizol reagent).[11]
-
Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.
-
-
Microarray Analysis:
-
Perform microarray analysis according to the platform's protocol to obtain global gene expression profiles.
-
Analyze the data to identify differentially expressed genes between this compound-treated and control samples.[1]
-
-
Real-Time Quantitative PCR (RT-qPCR):
-
Synthesize cDNA from the extracted RNA using reverse transcriptase.
-
Perform RT-qPCR using gene-specific primers for the genes of interest.
-
Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
-
Calculate the fold change in gene expression.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways affected by this compound in endometrial tissue.
Caption: this compound-induced apoptosis pathway in endometrial cells.
Caption: Putative involvement of the PI3K/PTEN pathway in Norgestrel's effects.[12]
Experimental Workflows
References
- 1. Analysis of the Endometrial Transcriptome at the Time of Implantation in Women Receiving a Single Post-Ovulatory Dose of Levonorgestrel or Mifepristone [scielo.org.mx]
- 2. Levonorgestrel‐releasing intrauterine system for endometrial hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endometrial morphology of women using a d-norgestrel-releasing intrauterine device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Analysis of the Endometrial Transcriptome at the Time of Implantation in Women Receiving a Single Post-Ovulatory Dose of Levonorgestrel or Mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Effects of the levonorgestrel-releasing intrauterine system on proliferation and apoptosis in the endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Levonorgestrel Inhibits Human Endometrial Cell Proliferation through the Upregulation of Gap Junctional Intercellular Communication via the Nuclear Translocation of Ser255 Phosphorylated Cx43 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labpages2.moffitt.org [labpages2.moffitt.org]
- 11. researchgate.net [researchgate.net]
- 12. imrpress.com [imrpress.com]
Application of (+)-Norgestrel in Neuroprotective Antioxidant Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(+)-Norgestrel, a synthetic progestin, has emerged as a potent neuroprotective agent with significant antioxidant properties.[1][2] Primarily investigated in models of retinal degeneration, which serve as a paradigm for neurodegenerative diseases, this compound demonstrates the ability to mitigate oxidative stress-induced neuronal cell death.[1][3] This document provides a comprehensive overview of its application in research, detailing its mechanism of action, experimental protocols, and key quantitative data.
The neuroprotective effects of this compound are multifaceted, involving the upregulation of crucial neurotrophic factors and the activation of endogenous antioxidant defense mechanisms.[1][3][4][5] Studies have shown its efficacy in preserving retinal structure and function in animal models of retinitis pigmentosa and light-induced retinal damage.[1][6][7] The primary mechanism of its antioxidant action is the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] This pathway is a key regulator of cellular resistance to oxidants. This compound promotes the phosphorylation and nuclear translocation of Nrf2, leading to the increased expression of downstream antioxidant enzymes, such as superoxide (B77818) dismutase 2 (SOD2).[1][2]
Furthermore, this compound has been shown to upregulate the expression of basic fibroblast growth factor (bFGF) and leukemia inhibitory factor (LIF), both of which are potent neurotrophic factors that promote neuronal survival.[3][4][5] The signaling cascade initiated by this compound also involves the activation of the Protein Kinase A (PKA) pathway and the subsequent inhibition of Glycogen (B147801) Synthase Kinase 3β (GSK3β), a key regulator of apoptosis.[3][4] Progesterone (B1679170) receptor membrane component 1 (PGRMC1) has been identified as a crucial receptor mediating these neuroprotective effects.[4][5] By reducing mitochondrial-derived reactive oxygen species (ROS) and inhibiting apoptotic pathways, this compound effectively protects neurons from oxidative damage.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the neuroprotective and antioxidant effects of this compound.
Table 1: In Vivo Neuroprotective Effects of this compound in a Mouse Model of Retinal Disease (rd10 mice)
| Parameter | Treatment Group | Result | Fold Change vs. Control | Reference |
| Cone Arrestin-Positive Photoreceptors | Norgestrel-supplemented diet (P30-P80) | Profound preservation of cone photoreceptor morphology | Up to 28-fold more | [6] |
| Retinal Function (Electroretinography) | Norgestrel-supplemented diet (P50, P60, P80) | Functional preservation at all ages | - | [6] |
| Synaptic Connectivity (Immunoreactivity for CtBP2, bassoon, synaptophysin) | Intraperitoneal Norgestrel (B7790687) (100 mg/kg) | Stronger immunoreactivity | - | [7] |
Table 2: In Vitro and Ex Vivo Effects of this compound on Neurotrophic Factor Expression
| Model System | Treatment | Target Gene/Protein | Time Point | Result | Reference |
| 661W photoreceptor-like cells | Norgestrel | bFGF (mRNA) | 6 h | Upregulation | [3] |
| 661W photoreceptor-like cells | Norgestrel | bFGF (protein) | 6 h | Upregulation | [3] |
| Retinal explants (C57BL/6 mice) | Norgestrel | Lif (mRNA) | 3 h | Significant upregulation | [5] |
| Retinal explants (C57BL/6 mice) | Norgestrel | Lif (mRNA) | 6 h | Significant upregulation | [5] |
| rd10 mice | Norgestrel-containing diet | LIF (protein) | - | Upregulation coinciding with photoreceptor layer preservation | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Model of Light-Induced Retinal Degeneration
-
Animal Model: Balb/c mice.
-
Treatment: Intraperitoneal injection of this compound (100 mg/kg) or vehicle one hour prior to light damage.
-
Light Damage Induction: Mice are exposed to a specific intensity and duration of light to induce photoreceptor damage.
-
Assessment of Oxidative Stress:
-
Dihydroethidine (DHE) Staining: Two intraperitoneal injections of DHE (20 mg/kg) are administered 30 minutes apart, approximately 4 hours before euthanasia. Ocular sections are then prepared and visualized by fluorescence microscopy to detect ROS.[1]
-
-
Assessment of Cell Death:
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed on retinal sections to identify apoptotic cells.[1]
-
-
Morphological Analysis: Retinal sections are stained with relevant markers (e.g., for photoreceptors, bipolar cells) and analyzed by microscopy to assess structural changes.[1][7]
In Vitro Model of Oxidative Stress in Photoreceptor-like Cells
-
Cell Line: 661W photoreceptor-like cells.
-
Induction of Stress: Serum starvation is used to mimic the loss of trophic support and induce apoptosis.[5]
-
Treatment: Cells are treated with this compound at various concentrations.
-
Cell Viability Assay:
-
(3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) (MTS) Assay: This colorimetric assay is used to assess cell viability by measuring mitochondrial activity.[5]
-
-
Gene and Protein Expression Analysis:
-
Gene Knockdown:
Ex Vivo Retinal Explant Culture
-
Tissue Source: Retinas are dissected from wild-type C57BL/6 mice.
-
Culture Conditions: Retinal explants are cultured under conditions that mimic stress.
-
Treatment: Explants are treated with this compound over a time course.
-
Analysis:
-
RT-PCR: To measure changes in neurotrophic factor mRNA expression (e.g., Lif).[5]
-
Visualizations
Caption: Norgestrel's antioxidant signaling pathway.
Caption: Norgestrel's neurotrophic signaling pathway.
Caption: In vivo experimental workflow.
References
- 1. The synthetic progestin norgestrel modulates Nrf2 signaling and acts as an antioxidant in a model of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic progestin norgestrel modulates Nrf2 signaling and acts as an antioxidant in a model of retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthetic progesterone Norgestrel is neuroprotective in stressed photoreceptor-like cells and retinal explants, mediating its effects via basic fibroblast growth factor, protein kinase A and glycogen synthase kinase 3β signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. The synthetic progestin norgestrel acts to increase LIF levels in the rd10 mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Norgestrel, a Progesterone Analogue, Promotes Significant Long-Term Neuroprotection of Cone Photoreceptors in a Mouse Model of Retinal Disease [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes: Identification of Norgestrel by Thin-Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: Norgestrel (B7790687) is a synthetic progestin widely used in oral contraceptives.[1][2] Ensuring the identity and quality of this active pharmaceutical ingredient (API) is critical for drug safety and efficacy. Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective analytical technique frequently employed for the identification of pharmaceutical compounds.[3][4] It facilitates the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[5] These application notes provide detailed protocols for two distinct TLC methods for the identification of norgestrel in pharmaceutical preparations.
Principle of Thin-Layer Chromatography: TLC operates on the principle of adsorption chromatography. A sample is spotted onto a thin layer of adsorbent material, such as silica (B1680970) gel, which acts as the stationary phase.[6][7] A solvent or solvent mixture, the mobile phase, moves up the plate via capillary action. Components of the sample travel up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration results in separation. The identity of a compound can be confirmed by comparing its retention factor (Rf) and visualization response to that of a known reference standard on the same plate.
Method 1: USP General Chapter <621> Method for Norgestrel Tablets
This method is adapted from the United States Pharmacopeia (USP) monograph for Norgestrel Tablets and is suitable for qualitative identification.[8]
Experimental Protocol:
1. Materials and Reagents:
-
TLC Plate: Silica gel mixture, 0.25-mm layer, on a suitable backing (e.g., glass, aluminum).[8]
-
Norgestrel Reference Standard (RS): USP Norgestrel RS.[8]
-
Solvents: Chloroform (B151607), Alcohol (e.g., Ethanol or Methanol).
-
Developing Chamber: Glass tank with a tight-fitting lid.
-
Application Device: 60 µL capillary tubes or microsyringe.
-
Visualization Reagent: Sulfuric acid and Alcohol (80:20 v/v).[8]
-
Heating Device: Oven or hot plate capable of maintaining 105°C.[8]
2. Preparation of Solutions:
-
Standard Solution: Prepare a solution of USP Norgestrel RS in chloroform to a final concentration of approximately 300 µg/mL.[8]
-
Sample Solution: Finely powder not fewer than 20 Norgestrel tablets. Triturate the powder with 5 mL of chloroform and allow the solids to settle. The clear supernatant is the sample solution.[8]
-
Mobile Phase: Prepare a mixture of Chloroform and Alcohol in a ratio of 96:4 (v/v).[8]
3. Chromatographic Procedure:
-
Pour the mobile phase into the developing chamber to a depth of about 2 cm. Place a filter paper inside to aid saturation and close the lid. Allow the chamber to equilibrate for at least 30 minutes.[8]
-
On the TLC plate, draw a faint origin line with a pencil about 3 cm from the bottom edge.
-
Apply 60 µL of the Sample Solution and 60 µL of the Standard Solution as separate spots on the origin line.[8]
-
Place the plate in the equilibrated developing chamber and close the lid.
-
Allow the solvent front to travel approximately 15 cm from the origin line.[8]
-
Remove the plate from the chamber and allow it to air dry completely at room temperature.
4. Visualization:
-
In a fume hood, evenly spray the dried plate with the visualization reagent (Sulfuric acid:Alcohol, 80:20).
-
Heat the plate at 105°C for approximately 5-10 minutes, or until spots develop.[8]
-
Observe the plate under white light. The principal spot in the chromatogram of the Sample Solution should correspond in position (Rf value) and appearance to the spot from the Standard Solution.
Method 2: HPTLC-Densitometry Method for Levonorgestrel (B1675169)
This high-performance method is suitable for both identification and quantification, offering higher resolution and sensitivity. It is adapted from a published procedure for levonorgestrel (the biologically active enantiomer of norgestrel).[9][10]
Experimental Protocol:
1. Materials and Reagents:
-
HPTLC Plate: Silica gel 60 F254 pre-coated plates.[10]
-
Levonorgestrel Reference Standard: Analytical grade.
-
Solvents: Toluene, 2-Propanol, Chloroform, Methanol (B129727) (all analytical or HPLC grade).[10]
-
Developing Chamber: Automated Multiple Development (AMD) chamber or standard twin-trough chamber.[10]
-
Application Device: Automated band-wise applicator (e.g., Camag Linomat).
-
Detection: UV lamp (254 nm) and a TLC scanner/densitometer.[10]
2. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of levonorgestrel in methanol (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with methanol to achieve concentrations suitable for the desired application range (e.g., 70-350 ng per application).[10]
-
Sample Solution: Extract a known quantity of powdered tablets or formulation with methanol to achieve a final norgestrel concentration within the linear range of the standard. Centrifuge or filter to remove excipients.
-
Mobile Phase: Prepare a mixture of Toluene and 2-Propanol in a ratio of 90:10 (v/v).[10]
3. Chromatographic Procedure:
-
Plate Preparation: Pre-wash the HPTLC plate by developing it first with Chloroform:Methanol (1:1 v/v) and then with the mobile phase. Dry and activate the plate on a plate heater at 100°C for at least 15 minutes.[10]
-
Using an automated applicator, apply the Sample and Standard solutions as 2-mm bands, with at least 4 mm between tracks.[10]
-
Develop the plate in a suitable chamber with the mobile phase to a distance of 60 mm (6 cm).[10]
-
Remove the plate and dry it completely.
4. Visualization and Analysis:
-
Examine the dried plate under a UV lamp at 254 nm. Norgestrel will appear as dark spots against the fluorescent background.[10]
-
For quantitative analysis, scan the plate using a densitometer at a wavelength of 250 nm in reflectance mode.[10]
-
The identity is confirmed if the Rf value of the principal peak in the sample chromatogram matches that of the standard. The reported Rf for levonorgestrel with this method is approximately 0.58.[9]
Data Presentation: Comparison of TLC Methods
| Parameter | Method 1: USP Identification | Method 2: HPTLC-Densitometry |
| Stationary Phase | Silica gel mixture, 0.25 mm layer[8] | HPTLC Silica gel 60 F254[10] |
| Mobile Phase | Chloroform : Alcohol (96:4 v/v)[8] | Toluene : 2-Propanol (90:10 v/v)[10] |
| Standard Conc. | ~300 µg/mL[8] | 70 - 350 ng/band (Linear Range)[10] |
| Application Volume | 60 µL[8] | 10 - 3500 nL[10] |
| Development Distance | ~15 cm[8] | 6 cm (60 mm)[10] |
| Visualization | Sulfuric acid/alcohol spray + Heat (105°C)[8] | UV light at 254 nm; Densitometry at 250 nm[10] |
| Approximate Rf Value | To be determined against standard | ~ 0.58[9] |
Visualizations
Caption: General workflow for Thin-Layer Chromatography analysis.
Caption: Logical diagram for norgestrel identification using TLC.
References
- 1. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aga-analytical.com.pl [aga-analytical.com.pl]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Stationary phases for thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmacopeia.cn [pharmacopeia.cn]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
Application Notes: Utilizing (+)-Norgestrel in Competitive Binding Assays
Introduction
Norgestrel (B7790687) is a synthetic progestin used in hormonal contraceptives. It exists as a racemic mixture of two stereoisomers: dextronorgestrel ((+)-norgestrel) and levonorgestrel (B1675169) ((-)-norgestrel). The biological activity of norgestrel is primarily attributed to levonorgestrel, which is a potent agonist of the progesterone (B1679170) receptor (PR) and also exhibits significant binding to the androgen receptor (AR).[1][2] Conversely, dextronorgestrel, the (+)-enantiomer, shows negligible binding to sex hormone-binding globulin and is generally considered biologically inactive.[3] Therefore, in the context of competitive binding assays designed to assess hormonal activity, levonorgestrel is the compound of interest.
These application notes provide a comprehensive overview and detailed protocols for using levonorgestrel in competitive binding assays to characterize its interaction with steroid hormone receptors, primarily the progesterone and androgen receptors.
Principle of Competitive Binding Assays
Competitive radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor.[4][5] The principle involves a radiolabeled ligand (e.g., ³H-progesterone or ³H-dihydrotestosterone) with known high affinity for the target receptor, and an unlabeled "cold" competitor ligand, which in this case would be levonorgestrel. The assay measures the ability of increasing concentrations of the unlabeled ligand to compete with the radiolabeled ligand for binding to the receptor. The concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand is known as the IC50 (Inhibitory Concentration 50%). From the IC50 value, the inhibition constant (Ki), which represents the affinity of the competitor for the receptor, can be calculated.
Binding Profile of Levonorgestrel
Levonorgestrel is known to bind with high affinity to the progesterone and androgen receptors. It also interacts with other steroid receptors, but with lower affinity. Its binding profile makes it a useful tool in studying steroid receptor interactions and for screening compounds for progestogenic and androgenic activity. The relative binding affinities (RBAs) of levonorgestrel for various steroid receptors are summarized in the table below.
| Receptor | Relative Binding Affinity (%) | Reference Compound |
| Progesterone Receptor (PR) | 323 | Progesterone |
| Androgen Receptor (AR) | 58 | Dihydrotestosterone (DHT) |
| Glucocorticoid Receptor (GR) | 7.5 | Dexamethasone |
| Mineralocorticoid Receptor (MR) | 17 | Aldosterone |
| Estrogen Receptor (ER) | < 0.02 | Estradiol |
| Table 1: Relative binding affinities of Levonorgestrel to various steroid hormone receptors. Data compiled from multiple sources.[6][7] |
Experimental Protocols
Protocol 1: Progesterone Receptor (PR) Competitive Binding Assay
This protocol describes a method to determine the binding affinity of levonorgestrel for the human progesterone receptor using a competitive radioligand binding assay with [³H]-Progesterone as the radioligand.
Materials and Reagents:
-
Receptor Source: Human progesterone receptor (PR), either from recombinant sources (e.g., expressed in insect cells) or from tissue homogenates (e.g., human uterine cytosol).
-
Radioligand: [³H]-Progesterone.
-
Competitor: Levonorgestrel.
-
Assay Buffer: Tris-HCl buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4).
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester or vacuum manifold.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of levonorgestrel in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the levonorgestrel stock solution in the assay buffer to create a range of competitor concentrations.
-
Dilute the [³H]-Progesterone in the assay buffer to a final concentration that is typically at or below its Kd for the PR.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [³H]-Progesterone, and the receptor preparation.
-
Non-specific Binding: Assay buffer, [³H]-Progesterone, a high concentration of unlabeled progesterone (to saturate the receptors), and the receptor preparation.
-
Competitor Wells: Assay buffer, [³H]-Progesterone, varying concentrations of levonorgestrel, and the receptor preparation.
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester or vacuum manifold. This traps the receptor-bound radioligand on the filter.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Detection:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of levonorgestrel.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Androgen Receptor (AR) Competitive Binding Assay
This protocol outlines a method to assess the binding affinity of levonorgestrel for the androgen receptor using a competitive radioligand binding assay with [³H]-Dihydrotestosterone (DHT) as the radioligand.[8]
Materials and Reagents:
-
Receptor Source: Androgen receptor (AR), typically from rat prostate cytosol or recombinant sources.[8]
-
Radioligand: [³H]-Dihydrotestosterone (DHT).
-
Competitor: Levonorgestrel.
-
Assay Buffer (TEDG Buffer): Tris-HCl, EDTA, DTT, and glycerol.[8]
-
Wash Buffer: Buffer used to wash away unbound ligand.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester or vacuum manifold.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of levonorgestrel in an appropriate solvent (e.g., DMSO).
-
Create serial dilutions of the levonorgestrel stock solution in the assay buffer.
-
Dilute the [³H]-DHT in the assay buffer to a final concentration near its Kd for the AR.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [³H]-DHT, and the AR preparation.
-
Non-specific Binding: Assay buffer, [³H]-DHT, a high concentration of unlabeled DHT, and the AR preparation.
-
Competitor Wells: Assay buffer, [³H]-DHT, varying concentrations of levonorgestrel, and the AR preparation.
-
-
-
Incubation:
-
Incubate the plate at 4°C overnight (approximately 18-20 hours) to allow the binding to reach equilibrium.[8]
-
-
Separation of Bound and Free Ligand:
-
Separate the receptor-bound from the free radioligand. This can be done by filtration through glass fiber filters, as described in the PR assay protocol, or by other methods such as hydroxylapatite (HAP) slurry precipitation.[8]
-
-
Detection:
-
Transfer the filters or the washed HAP pellet to scintillation vials.
-
Add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of levonorgestrel.
-
Determine the IC50 value using a suitable curve-fitting program.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Signaling Pathways and Experimental Workflow Visualization
The following diagrams illustrate the signaling pathways of the progesterone and androgen receptors, as well as a typical experimental workflow for a competitive binding assay.
References
- 1. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. rndsystems.com [rndsystems.com]
- 7. adooq.com [adooq.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
In Vitro Assessment of (+)-Norgestrel on Sperm Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Norgestrel, a potent synthetic progestin, is a cornerstone of hormonal contraception. Its primary mechanisms of action in vivo include the inhibition of ovulation and thickening of cervical mucus, which impedes sperm transport.[1][2] However, understanding the direct effects of this compound on sperm function through in vitro assessment is crucial for elucidating its complete contraceptive profile and for the development of novel non-hormonal contraceptives. These application notes provide detailed protocols for evaluating the impact of this compound on key sperm functions, including motility, viability, capacitation, and the acrosome reaction.
Data Presentation: Summary of Quantitative Effects
The following tables summarize the reported in vitro effects of Levonorgestrel (B1675169), the biologically active component of Norgestrel, on human sperm function. It is important to note that effects can be dose-dependent, with higher concentrations not necessarily being physiologically relevant to contraceptive use.
Table 1: Effect of Levonorgestrel on Sperm Motility Parameters
| Concentration | Curvilinear Velocity (VCL) | Straight-Line Velocity (VSL) | Average Path Velocity (VAP) | Linearity (LIN) | Reference |
| 1 ng/mL | No significant effect | No significant effect | No significant effect | No significant effect | [3] |
| 10 ng/mL | No significant effect | No significant effect | No significant effect | No significant effect | [3] |
| 100 ng/mL | Decreased | Decreased | Decreased | Decreased | [3] |
Table 2: Effect of Levonorgestrel on Acrosome Reaction and Zona Pellucida Binding
| Concentration | Acrosome Reaction (AR) | Zona Pellucida (ZP) Binding | Reference |
| 1 ng/mL | No significant effect | No significant effect | [3][4] |
| 10 ng/mL | No significant effect | No significant effect | [3][4] |
| 100 ng/mL | No significant effect | Marginally decreased | [3][4] |
| 200-800 ng/mL | Increased (dose-dependent) | Not Assessed | [5] |
Experimental Protocols
Detailed methodologies for assessing the impact of this compound on sperm function are provided below.
Sperm Viability Assessment using Eosin-Nigrosin Staining
This protocol distinguishes between live (unstained) and dead (stained pink/red) sperm based on membrane integrity.
Materials:
-
Semen sample
-
Eosin Y stain (0.5% in 0.9% NaCl)
-
Nigrosin stain (10% aqueous solution)
-
Microscope slides and coverslips
-
Micropipettes
-
Incubator (37°C)
-
Bright-field microscope
Procedure:
-
Allow the semen sample to liquefy completely at 37°C for 30 minutes.
-
In a microcentrifuge tube, mix 20 µL of the liquefied semen sample with 20 µL of Eosin Y stain.
-
Incubate the mixture for 30 seconds at room temperature.
-
Add 20 µL of Nigrosin stain to the mixture and mix gently.
-
Place a 10 µL drop of the stained sperm suspension onto a clean microscope slide.
-
Create a smear by drawing the edge of a clean slide across the drop.
-
Allow the smear to air dry completely.
-
Examine the slide under a bright-field microscope at 400x or 1000x magnification (with oil immersion).
-
Count a minimum of 200 spermatozoa.
-
Interpretation: Live sperm will appear white or colorless against the dark background, while dead sperm will be stained pink or red.[6][7][8] Calculate the percentage of viable sperm.
Sperm Motility Analysis using Computer-Assisted Sperm Analysis (CASA)
CASA provides an objective and detailed assessment of sperm motility parameters.
Materials:
-
Liquefied semen sample
-
Pre-warmed (37°C) analysis chamber (e.g., Makler or Leja slide)
-
CASA system (microscope with a heated stage, video camera, and analysis software)
Procedure:
-
Ensure the CASA system is calibrated according to the manufacturer's instructions.
-
Place a small aliquot (typically 5-10 µL) of the liquefied and pre-warmed semen sample into the analysis chamber.
-
Place the chamber on the heated microscope stage (37°C).
-
Focus on the spermatozoa and record video sequences from several different fields to ensure a representative sample.
-
The CASA software will analyze the video to determine various motility parameters, including:
-
VCL (Curvilinear Velocity): The total distance traveled by the sperm head divided by the time elapsed.
-
VSL (Straight-Line Velocity): The straight-line distance from the beginning to the end of the sperm track divided by the time elapsed.
-
VAP (Average Path Velocity): The average velocity of the sperm head along its average path.
-
LIN (Linearity): The ratio of VSL to VCL (VSL/VCL), indicating the straightness of the sperm's path.[9]
-
-
Compare the motility parameters of sperm treated with different concentrations of this compound to a control group.
In Vitro Sperm Capacitation
Capacitation is a series of physiological changes that sperm must undergo to be able to fertilize an oocyte. This can be mimicked in vitro.
Materials:
-
Liquefied semen sample
-
Sperm washing medium (e.g., Human Tubal Fluid - HTF) supplemented with bovine serum albumin (BSA)
-
Conical centrifuge tubes
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure (Swim-up Technique):
-
Gently layer 1 mL of the liquefied semen sample under 1 mL of pre-warmed sperm washing medium in a conical centrifuge tube.
-
Incubate the tube at a 45° angle for 1 hour in an incubator at 37°C with 5% CO2.
-
During incubation, motile sperm will swim out of the seminal plasma and into the overlying medium.
-
Carefully aspirate the upper 0.5-0.7 mL of the medium, which contains the motile, capacitated sperm population.
-
Wash the collected sperm by centrifuging at 300 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the sperm pellet in fresh, pre-warmed medium to the desired concentration.[10][11] This capacitated sperm suspension can then be used for subsequent assays.
Acrosome Reaction Assay using FITC-PSA Staining
The acrosome reaction is the exocytosis of the acrosomal contents, a crucial step for fertilization. This can be assessed using a fluorescent lectin, Pisum sativum agglutinin (PSA) conjugated to fluorescein (B123965) isothiocyanate (FITC), which binds to the inner acrosomal membrane exposed after the reaction.
Materials:
-
Capacitated sperm suspension
-
This compound solution at various concentrations
-
Positive control (e.g., calcium ionophore A23187)
-
Negative control (untreated capacitated sperm)
-
FITC-PSA staining solution (100 µg/mL in PBS)
-
Ethanol (B145695) (95%)
-
Phosphate-buffered saline (PBS)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Incubate the capacitated sperm suspension with different concentrations of this compound, a positive control, and a negative control for a specified period (e.g., 30-60 minutes) at 37°C.
-
After incubation, wash the sperm by centrifugation (300 x g for 5 minutes) and resuspend in PBS.
-
Prepare sperm smears on microscope slides and allow them to air dry.
-
Fix the sperm by immersing the slides in 95% ethanol for 30 seconds.
-
Allow the slides to air dry completely.
-
Add a drop of FITC-PSA staining solution to each smear and incubate in a humidified chamber at 4°C overnight or at room temperature for 30 minutes in the dark.
-
Gently wash the slides with PBS to remove excess stain.
-
Mount the slides with a coverslip using an antifade mounting medium.
-
Examine the slides under a fluorescence microscope.
-
Interpretation:
-
Count at least 200 sperm per slide and calculate the percentage of acrosome-reacted sperm.
Visualizations
Experimental Workflow for In Vitro Assessment of this compound on Sperm Function
Caption: Workflow for evaluating this compound's effect on sperm function.
Potential Non-Genomic Signaling Pathway of Progestins in Sperm
This compound, as a progestin, is thought to mimic the non-genomic signaling of progesterone (B1679170) in sperm. This pathway involves rapid, membrane-initiated events.
Caption: Progestin non-genomic signaling in sperm.
References
- 1. Progesterone utilizes the PI3K-AKT pathway in human spermatozoa to regulate motility and hyperactivation but not acrosome reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of progesterone on human sperm: a model of non-genomic effects of steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of levonorgestrel on various sperm functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro effect of emergency contraception doses of levonorgestrel on the acrosome reaction of human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in vitro effect of levonorgestrel on the acrosome reaction of human spermatozoa from fertile men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ethosbiosciences.com [ethosbiosciences.com]
- 7. newcomersupply.com [newcomersupply.com]
- 8. Eosin Nigrosin staining technique in assessment of sperm vitality in medical laboratories – A snippet from our experience on implementing the staining, interpretation and quality control procedures - Indian J Obstet Gynecol Res [ijogr.org]
- 9. imagej.net [imagej.net]
- 10. What are sperm capacitation techniques and what are they for? [ovoclinic.net]
- 11. invitra.com [invitra.com]
- 12. Chapter 9 – Capacitation and Acrosome Reaction: Fluorescence Techniques to Determine Acrosome Reaction | Basicmedical Key [basicmedicalkey.com]
- 13. In vitro Induction and Detection of Acrosomal Exocytosis in Human Spermatozoa [bio-protocol.org]
- 14. akjournals.com [akjournals.com]
Troubleshooting & Optimization
Technical Support Center: Improving (+)-Norgestrel Solubility in Aqueous Buffers for Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of (+)-Norgestrel for in vitro and other biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound, the biologically active enantiomer of Norgestrel also known as Levonorgestrel, is a synthetic steroid hormone.[1] Its chemical structure is predominantly hydrophobic (water-repelling), leading to low solubility in aqueous solutions.[2][3] It is classified as practically insoluble in water.[4]
Q2: What is the recommended starting method for dissolving this compound for aqueous assays?
A2: The most common and recommended method is to first prepare a concentrated stock solution in an organic solvent where this compound is highly soluble, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or ethanol.[3][5] This stock solution is then diluted into the final aqueous buffer to the desired working concentration.
Q3: What are the known solubilities of this compound in common organic solvents?
A3: The solubility of this compound (Levonorgestrel) in several organic solvents has been reported. These values are essential for preparing high-concentration stock solutions.
| Solvent | Approximate Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 5[5] |
| Dimethylformamide (DMF) | 5[5] |
| Ethanol | 0.2 - 0.5[5][6] |
| Chloroform | ~67[2] |
| Dioxane | Soluble[2] |
Q4: What is the maximum recommended final concentration of DMSO in a cell-based assay?
A4: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or toxicity. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is generally considered safe.[7] However, the sensitivity to DMSO can be cell-type specific, and it is crucial to perform a vehicle control (buffer with the same final DMSO concentration without the compound) to assess its effect on the assay.[8]
Q5: Can co-solvents like DMSO affect the biological activity of progestins in assays?
A5: Yes, co-solvents can potentially influence the outcome of biological assays. For instance, DMSO has been shown to modulate the activity of steroid hormone receptors, including the estrogen receptor, and can affect steroidogenesis in certain cell lines.[7][9] Therefore, it is critical to include appropriate vehicle controls in your experimental design to account for any effects of the co-solvent.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter when preparing this compound solutions for your assays.
Issue 1: this compound precipitates immediately upon dilution into the aqueous buffer.
Cause: This phenomenon, often called "crashing out," occurs when the concentrated organic stock solution is rapidly diluted into the aqueous buffer, causing the local concentration of this compound to exceed its solubility limit in the mixed solvent system.
Solutions:
-
Slow, Dropwise Addition: Add the stock solution drop-by-drop to the vortexing or stirring aqueous buffer. This ensures rapid dispersal and prevents the formation of localized areas of high compound concentration.
-
Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C for cell-based assays) can increase the solubility of this compound. Ensure the temperature is compatible with your assay components.
-
Intermediate Dilution Step: Perform a serial dilution. First, dilute the high-concentration stock solution into a smaller volume of the aqueous buffer, and then add this intermediate dilution to the final volume.
Issue 2: The this compound solution is initially clear but becomes cloudy or shows precipitation over time.
Cause: The prepared aqueous solution may be supersaturated and thermodynamically unstable. Over time, the dissolved this compound can nucleate and precipitate out of the solution. The stability of the aqueous solution is often limited.
Solutions:
-
Prepare Fresh Solutions: It is highly recommended to prepare the aqueous solution of this compound fresh for each experiment and not to store it for more than a day.[3][5]
-
Reduce Final Concentration: The target concentration of this compound in your assay may be too high for the chosen buffer system. If possible, lower the final concentration.
-
Optimize Buffer Composition: The pH and ionic strength of the buffer can influence solubility. While this compound does not have easily ionizable groups, exploring slight variations in buffer pH might be beneficial. More advanced techniques like using solubilizing excipients may be necessary.
Issue 3: The required concentration of this compound is too high to be achieved with a tolerable level of organic solvent.
Cause: The inherent low aqueous solubility of this compound limits the maximum achievable concentration without using a high percentage of co-solvent that could be detrimental to the assay.
Solutions:
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound in their central cavity, forming inclusion complexes with increased aqueous solubility.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with low toxicity.[11]
-
Use of Surfactants: Non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can form micelles in aqueous solutions that can solubilize hydrophobic compounds.[12] These should be used at concentrations above their critical micelle concentration (CMC) for optimal effect, but below levels that could disrupt cell membranes in cell-based assays.
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent (DMSO)
This protocol describes the standard method for solubilizing this compound for most in vitro assays.
Materials:
-
This compound (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), sterile-filtered
-
Aqueous buffer of choice (e.g., PBS, cell culture medium), pre-warmed to the experimental temperature
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh a desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or approximately 32 mM).
-
Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary.
-
Store the stock solution at -20°C for long-term stability.
-
-
Prepare the Final Working Solution:
-
Vortex or stir the pre-warmed aqueous buffer.
-
Slowly add the required volume of the this compound stock solution dropwise to the buffer to achieve the final desired concentration.
-
For example, to prepare a 10 µM solution in 10 mL of buffer from a 10 mM stock, add 10 µL of the stock solution to the 10 mL of buffer (final DMSO concentration will be 0.1%).
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared solution immediately.
-
Protocol 2: Solubility Enhancement of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol provides a method to increase the aqueous solubility of this compound for assays sensitive to organic solvents.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare an HP-β-CD Solution:
-
Dissolve a known concentration of HP-β-CD in the aqueous buffer (e.g., 1-5% w/v). The solubility of HP-β-CD in water is high.[11]
-
-
Prepare the this compound/HP-β-CD Complex:
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension vigorously at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
-
Determine the Solubilized Concentration:
-
After the incubation period, filter the suspension through a 0.22 µm filter to remove the undissolved this compound.
-
The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method, such as HPLC-UV.
-
This stock solution of the this compound/HP-β-CD complex can then be used in your aqueous assays.
-
Signaling Pathway and Experimental Workflow Diagrams
Progesterone (B1679170) Receptor Signaling Pathway
This compound, as a progestin, primarily acts as an agonist for the progesterone receptor (PR).[1] Upon binding, the receptor-ligand complex translocates to the nucleus and regulates the transcription of target genes.
Caption: Classical progesterone receptor signaling pathway activated by this compound.
Experimental Workflow for Solubility Enhancement
The following workflow outlines the logical steps for addressing solubility issues with this compound in an experimental setting.
Caption: A logical workflow for preparing and troubleshooting this compound solutions.
References
- 1. Norgestrel - Wikipedia [en.wikipedia.org]
- 2. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. 797-63-7 | CAS DataBase [m.chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Differential effects of dimethylsulfoxide on steroidogenesis in mouse MA-10 and rat R2C Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (+)-Norgestrel Stability and Handling in Organic Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of (+)-Norgestrel in DMSO and other organic solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is a synthetic progestin that is soluble in several organic solvents. For laboratory use, the most common solvents are Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF). It is practically insoluble in water.
Q2: What is the recommended long-term storage condition for solid this compound?
A2: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, it is expected to be stable for at least two to four years.
Q3: How should I prepare and store stock solutions of this compound in organic solvents?
A3: It is recommended to prepare stock solutions in high-purity, anhydrous DMSO, ethanol, or DMF. For short-term storage (up to one month), solutions in these solvents can be stored at -20°C. For longer-term storage (up to six months), it is advisable to store DMSO stock solutions at -80°C. To minimize degradation from freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.
Q4: Can I store aqueous dilutions of my this compound stock solution?
A4: It is not recommended to store aqueous dilutions of this compound for more than one day. Steroid compounds like Norgestrel have low aqueous solubility and can precipitate out of solution. Additionally, the presence of water can accelerate degradation.
Q5: What are the main factors that can cause degradation of this compound in solution?
A5: Several factors can contribute to the degradation of this compound in solution, including:
-
Temperature: Higher temperatures generally accelerate chemical degradation.
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the air. Water can promote hydrolysis of the compound.
-
Oxygen: Exposure to oxygen can lead to oxidation. It is good practice to purge the solvent with an inert gas like nitrogen or argon before preparing the stock solution.
-
Light: Photodegradation can occur with exposure to light, especially UV light. Solutions should be stored in amber vials or protected from light.
-
pH: Extreme pH conditions (acidic or basic) can cause significant degradation.
-
Repeated Freeze-Thaw Cycles: These cycles can introduce moisture and potentially lead to precipitation and degradation of the compound.
Troubleshooting Guides
Issue 1: Precipitation of this compound in DMSO Stock Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration exceeds solubility limit | Prepare a new stock solution at a lower concentration. | The compound fully dissolves. |
| Water absorption by DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO properly in a dry environment with the cap tightly sealed. | The compound dissolves in the fresh, dry DMSO. |
| Low Temperature | Gently warm the solution in a 37°C water bath for a short period (5-10 minutes) and vortex or sonicate. | The compound dissolves with gentle heating. Do not overheat as it may accelerate degradation. |
| Compound Purity Issues | Verify the purity of the this compound solid. | If the compound is impure, obtaining a higher purity batch should resolve the issue. |
Issue 2: Precipitation Upon Diluting DMSO Stock into Aqueous Media (e.g., Cell Culture Media)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| "Solvent Shock" | Instead of adding the DMSO stock directly to the full volume of aqueous media, perform a serial dilution. First, dilute the stock into a smaller volume of the aqueous media, then add this intermediate dilution to the final volume while mixing gently. | Gradual dilution allows the compound to better disperse and remain in solution. |
| Final DMSO concentration is too low | Ensure the final concentration of DMSO in the aqueous medium is sufficient to maintain solubility but remains non-toxic to cells (typically ≤0.5%). | The compound remains dissolved at an optimized final DMSO concentration. Always include a vehicle control in your experiments. |
| Low Temperature of Aqueous Media | Warm the aqueous media to the experimental temperature (e.g., 37°C) before adding the DMSO stock solution. | Increased temperature can improve the solubility of the compound in the final solution. |
Summary of this compound Stability Data in Organic Solvents
| Solvent | Storage Temperature | Recommended Storage Duration | Comments |
| DMSO | Room Temperature | Not Recommended | Significant degradation is likely over short periods. |
| 4°C | Up to a few days | For short-term use only. Protect from light and moisture. | |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO. | |
| -80°C | Up to 6 months | Recommended for longer-term storage of stock solutions. | |
| Ethanol | Room Temperature | Not Recommended | Potential for evaporation and degradation. |
| 4°C | Up to a few days | For short-term use only. | |
| -20°C | Up to 1 month | Ensure the container is tightly sealed to prevent evaporation. | |
| DMF | Room Temperature | Not Recommended | Susceptible to degradation. |
| 4°C | Up to a few days | For short-term use only. | |
| -20°C | Up to 1 month | Use high-purity, anhydrous DMF. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO (or ethanol/DMF)
-
Sterile, amber glass vials with screw caps
-
Calibrated balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound solid in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For long-term storage, aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -80°C.
-
Protocol 2: General Procedure for a Stability Study of this compound in Solution by HPLC
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired organic solvent (e.g., DMSO) at a known concentration.
-
Aliquot the solution into multiple amber HPLC vials.
-
-
Initial Analysis (Time Zero):
-
Immediately analyze a subset of the vials using a validated stability-indicating HPLC method to determine the initial concentration (Area under the curve at t=0).
-
-
Storage:
-
Store the remaining vials under the desired storage conditions (e.g., room temperature, 4°C, -20°C, -80°C), protected from light.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks), retrieve a set of vials from each storage condition.
-
Allow the vials to equilibrate to room temperature before analysis.
-
-
Sample Analysis:
-
Analyze the samples using the same HPLC method as for the initial analysis.
-
-
Data Evaluation:
-
Compare the peak area of this compound at each time point to the initial peak area at time zero.
-
Calculate the percentage of this compound remaining.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting guide for this compound precipitation in aqueous media.
Technical Support Center: Overcoming Cross-Reactivity in (+)-Norgestrel Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to cross-reactivity in (+)-Norgestrel immunoassays.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound immunoassay experiments.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | 1. Non-specific binding of antibodies: The detection antibody may be binding to the plate or other components non-specifically.[1][2] 2. Cross-reactivity: The antibody may be cross-reacting with other structurally similar steroids or metabolites in the sample.[3] 3. Insufficient washing: Inadequate removal of unbound reagents.[2][3] 4. Contaminated reagents: Buffers or substrate solutions may be contaminated.[2] | 1. Optimize blocking: Use a high-quality blocking buffer and ensure sufficient incubation time. Consider using a blocking buffer with small protein fragments for better surface coverage. 2. Sample purification: Implement a sample extraction procedure (see --INVALID-LINK--). 3. Antibody titration: Determine the optimal concentration of the detection antibody to minimize non-specific binding while maintaining a good signal. 4. Improve washing: Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps.[2][3] 5. Use fresh reagents: Prepare fresh buffers and substrate for each experiment.[1] |
| Inaccurate or Inconsistent Results (Poor Reproducibility) | 1. Matrix effects: Components in the sample matrix (e.g., serum, plasma) can interfere with antibody-antigen binding.[4][5][6][7] 2. Pipetting errors: Inconsistent dispensing of reagents or samples.[8] 3. Temperature fluctuations: Inconsistent incubation temperatures across the plate or between assays.[8] 4. Edge effects: Wells at the edge of the plate may experience different conditions than the inner wells.[1] | 1. Sample dilution: Dilute samples to reduce the concentration of interfering matrix components.[4] 2. Matrix-matched standards: Prepare standards in a matrix similar to the samples.[4] 3. Standardize pipetting technique: Use calibrated pipettes and ensure consistent technique.[8] 4. Ensure uniform temperature: Equilibrate all reagents and the plate to room temperature before use and use a calibrated incubator. 5. Proper plate sealing: Use plate sealers during incubation to prevent evaporation and minimize edge effects.[1] |
| Low or No Signal | 1. Incorrect assay setup: A key reagent may have been omitted or added in the wrong order. 2. Inactive reagents: The enzyme conjugate or substrate may have lost activity. 3. Low analyte concentration: The concentration of this compound in the sample may be below the detection limit of the assay. | 1. Review protocol: Carefully check the assay protocol and ensure all steps are followed correctly. 2. Check reagent activity: Test the activity of the enzyme conjugate and substrate. 3. Concentrate sample: If the analyte concentration is too low, consider a sample concentration step. |
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of a this compound immunoassay?
A1: Cross-reactivity occurs when the antibodies in the immunoassay, which are intended to bind specifically to this compound, also bind to other structurally similar molecules that may be present in the sample.[9][10] This can lead to falsely elevated measurements of this compound concentration. Common cross-reactants for steroid immunoassays include endogenous hormones, metabolites, and structurally related drugs.[10]
Q2: Which compounds are known to cross-react with this compound immunoassays?
Illustrative Cross-Reactivity Data for a this compound Immunoassay
| Compound | Chemical Class | Potential Cross-Reactivity (%) |
| Levonorgestrel | Progestin | 100% (as it is the active enantiomer) |
| Norgestimate | Progestin | Variable, can be significant |
| Norethindrone | Progestin | Moderate to high |
| Progesterone (B1679170) | Progestin | Low to moderate |
| Testosterone | Androgen | Low |
| Cortisol | Glucocorticoid | Very Low |
Note: This table is for illustrative purposes only. Users should always refer to the cross-reactivity data provided by the manufacturer of their specific immunoassay kit.
Q3: How can I minimize cross-reactivity in my this compound immunoassay?
A3: Several strategies can be employed to minimize cross-reactivity:
-
Sample Purification: The most effective method is to remove interfering substances from the sample before performing the immunoassay. This can be achieved through techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Detailed protocols for these methods are provided in the --INVALID-LINK-- section.
-
Use of a Highly Specific Antibody: Whenever possible, choose an immunoassay kit that utilizes a monoclonal antibody with high specificity for this compound.[9] Monoclonal antibodies are generally more specific than polyclonal antibodies.[9]
-
Assay Optimization: Adjusting assay parameters such as antibody concentration and incubation times can sometimes help to favor the binding of the target analyte over cross-reactants.[11]
Q4: What are matrix effects and how do they differ from cross-reactivity?
A4: Matrix effects are interferences caused by the overall composition of the sample matrix (e.g., serum, plasma) rather than a specific structurally similar molecule.[4][5][6][7] These effects can be caused by high concentrations of proteins, lipids, or salts that can non-specifically interfere with the antibody-antigen binding.[4] Cross-reactivity, on the other hand, is a specific interaction between the assay antibody and a molecule that is structurally similar to the target analyte.
Q5: When should I consider using a different analytical method instead of an immunoassay?
A5: If cross-reactivity cannot be adequately addressed and highly specific and accurate quantification is required, alternative methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) should be considered.[12][13] LC-MS/MS offers higher specificity and can distinguish between structurally similar steroids, but it is also more complex and requires specialized equipment.[12][13]
Experimental Protocols
Solid-Phase Extraction (SPE) for the Purification of this compound from Serum/Plasma
This protocol is a general guideline for removing interfering substances from serum or plasma samples prior to immunoassay.
Materials:
-
SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., ethyl acetate (B1210297) or methanol)
-
Nitrogen gas evaporator
-
Assay buffer
Procedure:
-
Condition the SPE Cartridge: Pass 5-10 mL of methanol through the C18 column, followed by 5-10 mL of deionized water.[8] Do not let the column dry out.
-
Load the Sample: Apply the serum or plasma sample to the conditioned column.
-
Wash the Cartridge: Wash the column with 5-10 mL of water to remove polar interfering compounds.[8]
-
Elute this compound: Elute the analyte with an appropriate volume of elution solvent (e.g., 2 mL of ethyl acetate or methanol).[8]
-
Evaporate the Solvent: Dry the eluate under a gentle stream of nitrogen gas.[8]
-
Reconstitute the Sample: Reconstitute the dried extract in the assay buffer provided with the immunoassay kit.[8] The sample is now ready for analysis.
Liquid-Liquid Extraction (LLE) for the Purification of this compound from Serum/Plasma
This protocol provides a general method for extracting this compound from biological fluids.
Materials:
-
Extraction solvent (e.g., diethyl ether or a mixture of hexane (B92381) and diethyl ether)[11][14][15]
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas evaporator
-
Assay buffer
Procedure:
-
Sample and Solvent Addition: In a glass centrifuge tube, add the serum or plasma sample and the extraction solvent at a recommended ratio (e.g., 1:5 sample to solvent).[8]
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.[8]
-
Phase Separation: Centrifuge the tube to separate the aqueous and organic phases.
-
Collection of Organic Phase: Carefully transfer the upper organic layer (containing the extracted this compound) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[13]
-
Reconstitution: Reconstitute the dried extract in the assay buffer from the immunoassay kit.[8] The sample is now ready for the immunoassay.
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound immunoassays.
Caption: A step-by-step workflow for sample purification using Solid-Phase Extraction (SPE).
References
- 1. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 5. interference in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arborassays.com [arborassays.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. arborassays.com [arborassays.com]
- 11. A simple HPLC method for the determination of plasma progesterone levels in the third trimester of human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. elisakits.co.uk [elisakits.co.uk]
- 13. oxfordbiomed.com [oxfordbiomed.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Managing (+)-Norgestrel thermal decomposition in analytical methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Norgestrel. The focus is on managing its thermal decomposition during analytical method development and execution.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound, particularly with gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Issue 1: Poor Peak Shape and Unexpected Peaks in GC Analysis
-
Question: My this compound peak is showing significant tailing, or I am observing multiple unexpected peaks that are not present in my initial sample. What could be the cause?
-
Answer: This is a common indication of on-column or injector-port thermal decomposition of this compound. Steroid hormones can be thermally labile, and high temperatures in the GC inlet and column can cause degradation.[1][2]
Troubleshooting Steps:
-
Lower the Injector Temperature: High injector temperatures are a primary cause of thermal degradation.[1][3] Start by reducing the injector temperature by 25-50°C and observe the impact on the chromatogram.
-
Use a Pulsed-Pressure or Cool On-Column Injection: These techniques introduce the sample onto the column at a lower initial temperature, minimizing the time the analyte spends in the hot inlet.[3]
-
Deactivate the GC Inlet and Liner: Active sites in the inlet liner can catalyze thermal decomposition. Ensure you are using a deactivated liner and perform regular maintenance.[3]
-
Optimize the Temperature Program: A slower oven ramp rate can lower the elution temperature of this compound, potentially reducing on-column degradation.[3]
-
Consider Derivatization: Derivatizing this compound to a more thermally stable form, such as a trimethylsilyl (B98337) (TMS) ether, can significantly improve its chromatographic behavior in GC.[4]
-
Issue 2: Loss of this compound Signal or Poor Recovery in HPLC
-
Question: I am experiencing a significant loss of this compound signal or low recovery in my HPLC analysis, especially at elevated column temperatures. Why is this happening?
-
Answer: While HPLC is generally gentler than GC, elevated column temperatures can still lead to the degradation of thermally sensitive compounds like this compound.[5][6] Additionally, inappropriate mobile phase pH can contribute to degradation.
Troubleshooting Steps:
-
Evaluate Column Temperature: While higher temperatures can improve peak shape and reduce run times, they can also accelerate degradation.[6][7] Try reducing the column temperature to ambient or slightly above (e.g., 30-40°C) to see if the signal improves.
-
Optimize Mobile Phase pH: this compound can be sensitive to acidic and alkaline conditions, especially at elevated temperatures.[8] Ensure the mobile phase pH is within a stable range for the analyte. Buffering the mobile phase can help maintain a consistent pH.
-
Check for Sample Solvent and Mobile Phase Compatibility: Precipitation of the analyte upon injection can lead to apparent sample loss. Ensure the sample solvent is compatible with the mobile phase.
-
Investigate Column Stability: Prolonged use of columns at high temperatures and extreme pH can lead to stationary phase degradation, which may affect analyte recovery.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound?
A1: Studies on Levonorgestrel (the active enantiomer of Norgestrel) have shown it to be thermally stable up to approximately 192°C.[9] Above this temperature, significant decomposition occurs. It is also susceptible to degradation under acidic, alkaline, and oxidative stress conditions, particularly at elevated temperatures (e.g., 100°C).[8]
Q2: Which analytical technique is generally preferred for this compound to avoid thermal decomposition?
A2: High-Performance Liquid Chromatography (HPLC) is often the preferred method for analyzing thermally labile compounds like this compound because it operates at lower temperatures than Gas Chromatography (GC).[1][10] However, with careful optimization, GC methods can also be successfully employed, often requiring derivatization of the analyte.[2][4]
Q3: How can I confirm if the extra peaks in my chromatogram are due to thermal degradation?
A3: To confirm thermal degradation, you can perform the following:
-
Vary the Injector Temperature (GC): A systematic reduction in the injector temperature should lead to a decrease in the area of the suspected degradation peaks and a corresponding increase in the area of the parent this compound peak.[1]
-
Use a "Cool" Injection Technique (GC): Employing a cool on-column or programmable temperature vaporization (PTV) inlet should minimize the formation of these extra peaks if they are due to thermal stress in the inlet.[3]
-
Analyze by HPLC-MS: Liquid chromatography coupled with mass spectrometry (LC-MS) can be used to identify the masses of the unknown peaks and compare them to potential degradation products of this compound.
Q4: Are there any specific HPLC column recommendations for this compound analysis?
A4: Reversed-phase columns, such as C18 or C8, are commonly used for the analysis of steroids like this compound.[11][12] The choice between C18 and C8 will depend on the desired retention and selectivity for this compound and its related substances.
Quantitative Data Summary
The following tables summarize key parameters for the analysis of Norgestrel and related compounds.
Table 1: HPLC Method Parameters for Levonorgestrel Analysis
| Parameter | Condition | Reference |
| Column | Waters Kromasil C18 (250mm x 4.6mm, 5µm) | [11] |
| Mobile Phase | Gradient of Water and Acetonitrile | [11] |
| Flow Rate | 1.0 mL/min | [11] |
| Detection | UV at 240 nm | [11] |
| Column Temp. | Not specified, but robust to variations | [11] |
Table 2: GC-MS Conditions for Steroid Hormone Analysis (General)
| Parameter | Condition | Reference |
| Column | Rxi-1ms (100% dimethylpolysiloxane), thin film (≤0.25µm) | [2] |
| Temperatures | >300°C for elution of high MW hormones | [2] |
| Derivatization | Methoxylamine HCl and trimethylsilyl imidazole (B134444) recommended | [2] |
| Benefit | Ultra-low bleed and exceptional inertness for sensitive analysis | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Levonorgestrel (Based on[11])
-
Chromatographic System: HPLC system with a UV detector.
-
Column: Waters Kromasil C18 (250mm x 4.6mm, 5µm).
-
Mobile Phase: A gradient of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Sample Preparation: Dissolve 50mg of Levonorgestrel in 40 mL of diluent, sonicate for 5 minutes with intermittent shaking, and dilute to 50 mL with the diluent.
-
Analysis: Inject the sample and monitor the elution of Levonorgestrel and any related substances. The method should resolve the main peak from any impurities.
Protocol 2: General Approach to Minimize Thermal Degradation in GC (Based on[1][3])
-
GC System: Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).
-
Inlet: Use a split/splitless or PTV inlet with a deactivated, low-volume liner.
-
Carrier Gas: Helium at a constant flow of approximately 1.0 mL/min.
-
Injection:
-
Start with a reduced injector temperature (e.g., 200-250°C).
-
If using a PTV inlet, inject at a lower initial temperature and then ramp to the final temperature.
-
-
Oven Program:
-
Initial Temperature: 60°C, hold for 1 min.
-
Ramp Rate: Start with a slower ramp rate (e.g., 5-10°C/min) to a final temperature that allows for elution of the analyte.
-
-
Sample Preparation (if derivatizing):
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Add the derivatizing agents (e.g., methoxylamine HCl in pyridine (B92270) followed by a silylating agent like BSTFA with 1% TMCS).
-
Heat the mixture to ensure complete reaction (e.g., 60-70°C for 30 minutes).
-
Inject the derivatized sample into the GC.
-
Visualizations
Caption: Troubleshooting workflow for GC analysis of this compound.
Caption: Logic diagram for selecting an analytical method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid Analysis of Steroid Hormones by GC/MS [restek.com]
- 3. Activity and Decomposition | Separation Science [sepscience.com]
- 4. Profiling of Steroid Metabolic Pathways in Human Plasma by GC-MS/MS Combined with Microwave-Assisted Derivatization for Diagnosis of Gastric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimize Column Temperature for HPLC Peak Symmetry [eureka.patsnap.com]
- 6. uhplcs.com [uhplcs.com]
- 7. pharmtech.com [pharmtech.com]
- 8. ijpda.org [ijpda.org]
- 9. preprints.org [preprints.org]
- 10. Estimation of impurity profiles of drugs and related materials. Part 16: Identification of the side-products of the ethinylation step in the synthesis of contraceptive gestogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. allsciencejournal.com [allsciencejournal.com]
- 12. researchgate.net [researchgate.net]
Addressing (+)-Norgestrel matrix effects in mass spectrometry
Technical Support Center: (+)-Norgestrel Analysis
Welcome to the technical support center for the analysis of this compound using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a specific focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1][2] In the analysis of this compound from biological samples like human plasma, endogenous components such as phospholipids, salts, and proteins can co-extract with the analyte.[2][3] During mass spectrometry analysis, these components can interfere with the ionization of this compound in the ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][4] This interference can severely compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification.[1][5]
Q2: What is the most effective type of internal standard to use for this compound analysis to compensate for matrix effects?
A2: The most effective and highly recommended internal standard (IS) for mass spectrometry analysis is a stable isotope-labeled (SIL) version of the analyte.[1][6][7] For this compound, this would be a deuterated form such as Levonorgestrel-d6, -d7, or -d8.[6][8][9][10] A SIL-IS is considered the gold standard because it has nearly identical chemical and physical properties to this compound.[7][8] This means it will behave similarly during sample extraction, chromatography, and ionization, effectively compensating for any signal variations caused by matrix effects.[8] While structurally similar compounds like prednisone (B1679067) have been used as an alternative due to lower cost, they may not compensate for matrix effects as effectively as a SIL-IS.[7][11]
Q3: How can I detect and quantify the extent of matrix effects in my assay?
A3: The presence and magnitude of matrix effects can be assessed using the post-extraction spike method.[1][12] This involves comparing the response of this compound spiked into an extracted blank matrix sample with the response of the analyte in a neat (clean) solvent. A significant difference between these responses indicates the presence of matrix effects.[1] The Matrix Factor (MF) can be calculated to quantify this effect.
Experimental Protocol: Quantifying Matrix Effects
This protocol allows for the quantitative determination of matrix effects.
-
Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare this compound standards in a clean solvent (e.g., mobile phase) at a known concentration (e.g., low and high QC levels).
-
Set B (Post-Extraction Spiked Matrix): Obtain at least six different lots of blank biological matrix (e.g., human plasma). Process these blank samples using your entire extraction procedure. After extraction, spike the resulting extracts with the this compound standards to the same final concentration as in Set A.[4]
-
-
Analysis: Analyze both sets of samples using your LC-MS/MS method.
-
Calculation:
-
Matrix Factor (MF):
-
IS-Normalized Matrix Factor: To account for the correction provided by the internal standard, the IS-normalized MF is calculated:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should ideally be less than 15%.[13]
-
-
Troubleshooting Guides
Issue 1: Poor sensitivity or inconsistent results for this compound.
This issue is often a direct consequence of ion suppression from matrix effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor sensitivity in this compound analysis.
Recommended Actions:
-
Verify Internal Standard: Confirm you are using a stable isotope-labeled internal standard (e.g., Levonorgestrel-d6).[8] This is the most effective way to compensate for signal variability.[1]
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[1][14] Phospholipids are a major cause of ion suppression in plasma samples.[3]
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from co-eluting matrix components. This can involve changing the gradient, flow rate, or using a different column chemistry (e.g., Phenyl column).[8][16]
Issue 2: Choosing the right sample preparation technique.
The choice of sample preparation method is critical for minimizing matrix effects.
Caption: Comparison of common sample preparation strategies.
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages | Recommendation for this compound |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins.[4] | Simple, fast, and inexpensive.[4] | Non-selective, may not remove other matrix components like phospholipids, leading to significant matrix effects.[3][4] | Not recommended for sensitive assays. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases.[14] | Effective at removing highly polar interferences like salts. Can provide cleaner samples than PPT.[14][15] | Can be labor-intensive and require larger volumes of organic solvents.[14] | Good option. A hexane (B92381):ethyl acetate (B1210297) mixture has been shown to be effective.[17] |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of the analyte and interferences for a solid sorbent.[4] | Provides the cleanest extracts, is highly selective, and can concentrate the analyte, improving sensitivity.[4][14][15] | Can be more expensive and requires method development to optimize the sorbent, wash, and elution steps.[4] | Highly recommended for lowest matrix effects. |
Experimental Protocols & Data
Protocol: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is adapted from validated methods for Levonorgestrel (B1675169).[10][17]
-
Sample Preparation:
-
Pipette 500 µL of plasma sample (calibration standard, QC, or unknown) into a clean glass tube.
-
Add 25 µL of the working internal standard solution (e.g., Levonorgestrel-d7 in methanol).[13]
-
-
Extraction:
-
Evaporation and Reconstitution:
Data Presentation: Typical LC-MS/MS Parameters and Performance
The following table summarizes typical mass spectrometry parameters and performance characteristics from published methods for Levonorgestrel/(+)-Norgestrel.
| Parameter | Example Value | Source |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [8][18] |
| Precursor Ion (m/z) | 313.2 / 313.3 | [8][10] |
| Product Ion (m/z) | 245.2 / 245.4 | [8][10] |
| IS Precursor Ion (m/z) (d7) | 320.1 | [10] |
| IS Product Ion (m/z) (d7) | 251.2 | [10] |
| Linearity Range (pg/mL) | 49.6 - 1500 | [10] |
| 100 - 30,000 | [19] | |
| 304 - 50,807 | [8] | |
| Intra-day Precision (%CV) | < 11.0% | [8] |
| Inter-day Precision (%CV) | < 11.0% | [8] |
| Accuracy (% of nominal) | < 9.0% | [8] |
| Recovery | > 90% | [17] |
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determination of Ethinyl Estradiol and Levonorgestrel in Human Plasma with Prednisone as Internal Standard Using Ultra-performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development, validation and utilization of a highly sensitive LC-MS/MS method for quantification of levonorgestrel released from a subdermal implant in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. az-biopharm.de [az-biopharm.de]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. omicsonline.org [omicsonline.org]
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for (+)-Norgestrel
This guide provides targeted troubleshooting advice for researchers, scientists, and drug development professionals encountering poor peak shapes during the chromatographic analysis of (+)-Norgestrel. The following sections are presented in a question-and-answer format to address specific experimental issues directly.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape in the analysis of this compound, like many pharmaceutical compounds, typically manifests as peak tailing, fronting, or broadening.[1] The ideal peak is symmetrical and Gaussian, and deviations can compromise the accuracy and reliability of your results.[1][2]
-
Peak Tailing: This is the most common issue for basic compounds like Norgestrel. It is often caused by secondary interactions between the analyte and active sites on the stationary phase, such as acidic silanol (B1196071) groups on silica-based columns.[2][3][4] Other causes include column overload, contamination, or an inappropriate mobile phase pH.[1][5]
-
Peak Fronting: This is characterized by a leading edge that is less steep than the trailing edge.[1] Common causes include sample overload (high concentration), poor sample solubility in the mobile phase, or a column void.[3][6][7]
-
Peak Broadening: Broader-than-expected peaks can result from extra-column volume (dead volume), column degradation, a large injection volume, or a sample solvent that is stronger than the mobile phase.[8][9]
Q2: My this compound peak is tailing. What are the specific steps to fix it?
Peak tailing for this compound, a basic compound, is frequently due to interactions with the silica (B1680970) backbone of the column.[10] Here is a systematic approach to resolve this issue:
-
Adjust Mobile Phase pH: Secondary interactions with acidic silanol groups are a primary cause of tailing for basic analytes.[3][4] Operating at a lower pH (e.g., 2.5-3.5) protonates the silanol groups, minimizing these interactions.[3][11]
-
Check for Mass Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[7][12] To test for this, reduce the sample concentration or injection volume. If the peak shape improves, overload was the likely cause.[12]
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped column. End-capping chemically bonds a less polar group to residual silanols, shielding them from interaction with basic analytes.[3][11]
-
Increase Buffer Concentration: If using a buffered mobile phase, a low concentration may be insufficient to control the pH at the column surface. Try increasing the buffer strength (e.g., from 10 mM to 25-50 mM).[11][13]
-
Evaluate Column Condition: Column contamination or degradation can expose active sites or disrupt the packed bed.[4][14] If the problem persists, flush the column according to the manufacturer's instructions or replace it.[13] A partially blocked inlet frit can also distort peaks and often requires column reversal and flushing to fix.[13]
Q3: My this compound peak is fronting. How can I resolve this?
Peak fronting is often related to the sample and its introduction onto the column.[1][6]
-
Reduce Sample Concentration/Volume: Fronting is a classic sign of concentration overload, where the sample concentration is too high for the mobile phase to dissolve evenly, causing some molecules to travel faster.[3][7] Prepare a more dilute sample or reduce the injection volume.[6]
-
Match Sample Solvent to Mobile Phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile (B52724) for a mobile phase with high water content), it can cause peak distortion, including fronting.[4][6][15] Ideally, dissolve the sample in the initial mobile phase.[11]
-
Check for Column Collapse or Voids: A physical change in the column packing, such as a void at the inlet, can cause fronting.[3][16] This may result from pressure shocks or operating outside the column's recommended pH or temperature range.[3] If a void is suspected, replacing the column is the best solution.[13]
Q4: Why is my this compound peak broad, and how can I make it sharper?
Broad peaks reduce resolution and sensitivity.[1] The causes can be instrumental or chemical.
-
Minimize Extra-Column Volume (Dead Volume): The volume from the injector to the detector, excluding the column, contributes to broadening.[9] Ensure you are using tubing with a narrow internal diameter (e.g., 0.12 mm) and that all connections are made properly with no gaps.[8][11]
-
Optimize Flow Rate: A flow rate that is too slow can increase longitudinal diffusion, where molecules spread out in the column, leading to broader peaks.[17] Conversely, a very high flow rate may not allow for efficient mass transfer. Perform a flow rate study to find the optimal balance.
-
Check Injection Volume and Solvent: Injecting a large volume of sample, especially in a strong solvent, can cause the initial band to broaden. Keep the injection volume small relative to the column volume.[11]
-
Increase Temperature: Raising the column temperature (e.g., to 35-40°C) reduces mobile phase viscosity and can improve mass transfer kinetics, resulting in sharper peaks.[1][17] One successful method for levonorgestrel (B1675169) used a column temperature of 37°C.[18]
-
Assess Column Health: A contaminated or old column will lose efficiency and produce broad peaks.[14] Consider flushing or replacing the column.
Q5: What are some established HPLC conditions for achieving good peak shape with this compound?
Several studies have developed robust methods for the analysis of Levonorgestrel (the active enantiomer of Norgestrel). While the optimal conditions depend on the specific instrument and column, the following table summarizes parameters from successful, published methods that can serve as an excellent starting point.
| Parameter | Method 1[19][20] | Method 2[18] | Method 3 (USP)[21] |
| Column | Luna C18 (150 x 4.6 mm, 5 µm) | Kinetex C18 (250 x 4.6 mm, 5 µm) | L7 Packing (C8) (150 x 4.6 mm, 5-7 µm) |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | Gradient: Acetonitrile:Water | Acetonitrile:Water (6:4) |
| Elution Mode | Isocratic | Gradient | Isocratic |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | Room Temperature (~25°C) | 37°C | Not Specified |
| Detection (UV) | 241 nm | 244 nm | 247 nm |
| Injection Volume | 20 µL | 20 µL | 50 µL |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving poor peak shape issues for this compound.
Caption: A flowchart for systematically troubleshooting common peak shape problems.
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
This protocol is for cleaning a reversed-phase column (e.g., C18, C8) when contamination is suspected. Always check the manufacturer's guidelines for your specific column's limitations (e.g., pH range, solvent compatibility, and whether reverse-flushing is permitted).
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.
-
Reverse Column Direction (Optional but Recommended): If allowed, reverse the column so the flow is in the opposite direction of normal use. This is more effective at dislodging particulates from the inlet frit.[13]
-
Flush with Isopropanol (B130326): Flush the column with 10-20 column volumes of HPLC-grade isopropanol at a low flow rate (e.g., 0.5 mL/min) to remove strongly retained organic compounds.
-
Rinse with Water: Flush with 10-20 column volumes of HPLC-grade water to remove any salts or buffers.
-
Equilibrate with Mobile Phase: Reconnect the column in the correct flow direction and equilibrate with your mobile phase until a stable baseline is achieved.
-
Test Performance: Inject a standard to confirm if peak shape and retention time have been restored. If the problem persists, the column may be irreversibly damaged and require replacement.[13]
Protocol 2: Mobile Phase pH Adjustment and Optimization
This protocol helps mitigate secondary silanol interactions, a common cause of tailing for basic compounds like this compound.
-
Prepare Buffered Mobile Phase: Prepare an aqueous mobile phase with a buffer at a pH between 2.5 and 3.5. A 20-25 mM phosphate (B84403) or formate (B1220265) buffer is a common choice.
-
Filter Mobile Phase: Filter the aqueous buffer through a 0.22 µm or 0.45 µm filter to remove particulates.
-
Mix and Degas: Prepare your final mobile phase by mixing the buffered aqueous component with the organic modifier (e.g., acetonitrile) in the desired ratio. Degas the final mixture before use.
-
Equilibrate System: Pump the new mobile phase through the entire HPLC system, including the column, for at least 15-20 minutes or until the backpressure and detector baseline are stable.
-
Analyze Sample: Inject your this compound standard and observe the peak shape. Compare the tailing factor to the analysis performed with a neutral or unbuffered mobile phase. The tailing factor should be significantly reduced.
Protocol 3: Sample Overload and Solvent Effect Test
This protocol helps determine if poor peak shape is due to mass/concentration overload or an inappropriate sample solvent.
-
Prepare a Dilution Series: Prepare a series of dilutions of your this compound sample in the mobile phase, for example, at 100%, 50%, 25%, 10%, and 1% of the original concentration.
-
Inject and Analyze: Inject a constant volume of each dilution and analyze the resulting peak shape. If the peak becomes more symmetrical at lower concentrations, the issue is mass overload.[12] The solution is to dilute the sample or reduce the injection volume.[7][14]
-
Test Sample Solvent: If dilution does not improve the shape, test the effect of the sample solvent. Dissolve your sample in three different solvents:
-
The initial mobile phase composition (ideal).
-
A weaker solvent (e.g., higher percentage of water than the mobile phase).
-
The original (stronger) solvent.
-
-
Compare Chromatograms: Inject the same amount of analyte from each preparation. If the peak shape is significantly better when dissolved in the mobile phase or a weaker solvent, the original issue was a solvent mismatch.[4] Always aim to dissolve your sample in a solvent that is as close as possible to the mobile phase composition.[11]
References
- 1. uhplcs.com [uhplcs.com]
- 2. waters.com [waters.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. google.com [google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Peak shape improvement of basic analytes in capillary liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uhplcs.com [uhplcs.com]
- 12. [Kromasil®] F.A.Q. - Why does the chromatogram show peak tailing? [kromasil.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. mastelf.com [mastelf.com]
- 15. phenomenex.blog [phenomenex.blog]
- 16. support.waters.com [support.waters.com]
- 17. quora.com [quora.com]
- 18. Models and methods to characterise levonorgestrel release from intradermally administered contraceptives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. drugfuture.com [drugfuture.com]
Technical Support Center: Enhancing Detection of (+)-Norgestrel in Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the detection sensitivity of (+)-Norgestrel in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and selective method for detecting low concentrations of this compound in complex biological matrices like human plasma?
A1: The most widely recommended method is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2] This technique offers superior sensitivity and selectivity compared to other methods like HPLC with UV detection, which often lacks the required sensitivity, or gas chromatography (GC) which can involve time-consuming sample preparation.[1] Immunoassays such as RIA and EIA may be prone to cross-reactivity.[1][3]
Q2: What are the critical first steps to improve my signal-to-noise ratio when analyzing this compound?
A2: Effective sample preparation is the most critical step. The goal is to remove interfering components from the matrix.[4] The two most common and effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[1] LLE is often considered more cost-effective.[1] Additionally, optimizing the mass spectrometer's ion source parameters and the specific multiple reaction monitoring (MRM) transitions for Norgestrel is crucial for enhancing sensitivity.[1][4]
Q3: I am observing high variability between my sample injections. What could be the cause?
A3: High variability can stem from several sources. Inconsistent sample preparation is a common culprit. Ensure that your extraction procedure is well-controlled and reproducible. For immunoassays, lot-to-lot variance of the assay kits is a known issue that can affect accuracy and precision.[5] For LC-MS/MS, check for fluctuations in the LC system's pressure, ensure a stable column temperature, and prepare fresh mobile phase daily to avoid compositional changes.[4]
Q4: My immunoassay results show poor correlation with LC-MS/MS data. Why might this be?
A4: Poor correlation between immunoassays and LC-MS/MS can be due to the cross-reactivity of the antibodies used in the immunoassay with other structurally similar compounds or metabolites present in the sample.[1][6] LC-MS/MS is inherently more specific as it identifies and quantifies molecules based on their unique mass-to-charge ratio and fragmentation pattern.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Signal-to-Noise Ratio | 1. High background noise from the sample matrix.[4]2. Inefficient ionization of Norgestrel.3. Suboptimal MS/MS parameters (MRM transitions, collision energy).[4] | 1. Enhance sample cleanup using Solid-Phase Extraction (SPE) or optimize your Liquid-Liquid Extraction (LLE) protocol.[1][4]2. Optimize Electrospray Ionization (ESI) source parameters (e.g., nebulizer gas, drying gas temperature, capillary voltage).[4]3. Perform a compound tuning experiment to determine the optimal MRM transitions and collision energies for Norgestrel.[1][4] |
| Inconsistent Retention Times in LC | 1. Leak in the LC pump or connections.2. Fluctuations in column temperature.3. Degradation or changes in the mobile phase composition.[4] | 1. Check the LC system for any pressure drops and perform routine maintenance.[4]2. Use a column oven to maintain a consistent and stable temperature.[4][7]3. Prepare fresh mobile phase daily and ensure it is properly degassed and mixed.[4] |
| Peak Tailing or Broadening | 1. Degradation of the analytical column.2. Incompatibility between the sample solvent and the mobile phase.3. Presence of active sites in the LC system that interact with the analyte.[4] | 1. Replace the analytical column with a new one of the same type.[4]2. Ensure the final sample extract is reconstituted in a solvent similar in composition to the initial mobile phase.[4]3. Flush the system with a strong solvent or use an appropriate column to minimize secondary interactions. |
| Low Recovery During Sample Extraction | 1. Suboptimal pH for LLE.2. Inefficient elution from the SPE cartridge.3. Incorrect solvent choice for extraction. | 1. For LLE, adjust the pH of the sample to optimize the extraction of Norgestrel. A pH of 10.0 has been shown to yield reproducible results.[1]2. Test different elution solvents and volumes for your SPE protocol. Ensure the cartridge is not drying out before the elution step.3. For LLE, experiment with different organic solvents. A mixture of hexane (B92381) and ethyl acetate (B1210297) is commonly used.[2] |
| Matrix Effects (Ion Suppression or Enhancement) | 1. Co-elution of interfering compounds from the matrix.2. Insufficient sample cleanup. | 1. Optimize the chromatographic separation to better resolve Norgestrel from interfering peaks. This may involve adjusting the mobile phase gradient or trying a different column chemistry.[4]2. Improve the sample preparation method (SPE or LLE) to remove more of the matrix components.[1][4]3. Use a deuterated internal standard, such as Levonorgestrel-d6, to compensate for matrix effects.[1] |
Quantitative Data Summary
Table 1: Performance of LC-MS/MS Methods for Norgestrel/Levonorgestrel (B1675169) Quantification
| Matrix | Linearity Range (pg/mL) | Lower Limit of Quantification (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) | Reference |
| Human Plasma | 304.356–50,807.337 | 304.356 | < 11.0 | < 11.0 | < 9.0 (deviation) | Not Reported | [8] |
| Human Plasma | 100–10,000 | 100 | Not Reported | Not Reported | Not Reported | Not Reported | [9] |
| Rat Plasma | 500-50,000 | 500 | Not Reported | Not Reported | Not Reported | >90 | [2] |
| Human Serum | 200-50,000 | 200 | < 10.0 | < 9.0 | Not Reported | Not Reported | [10] |
Table 2: Performance of Immunoassay Methods for Levonorgestrel Quantification
| Matrix | Assay Type | Sensitivity (pg/well) | Minimum Detectable Level (pg/mL) | Reference |
| Serum & Urine | Enzyme Immunoassay (EIA) | 0.25 | 8.7 (Serum), 10.0 (Urine) | [3] |
Experimental Protocols
Protocol 1: UFLC-MS/MS for Norgestrel in Human Plasma
This protocol is based on a simple, rapid, and sensitive method for quantifying Norgestrel in human plasma.[1][8]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma in a centrifuge tube, add the internal standard (Levonorgestrel D6).
-
Add an appropriate buffer to adjust the pH to 10.0 using ammonia.[1]
-
Add 2.5 mL of an extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex the mixture for 2 minutes and then centrifuge at 3,000 rpm for 10 minutes at 4°C.[9]
-
Transfer the supernatant (organic layer) to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40-45°C.[9]
-
Reconstitute the dried residue in 100 µL of the mobile phase and inject it into the UFLC-MS/MS system.[4]
2. UFLC-MS/MS Conditions:
-
Chromatographic Column: Zorbax XDB-Phenyl column.[1]
-
Mobile Phase: Isocratic elution with a suitable mixture of organic solvent (e.g., acetonitrile) and aqueous buffer.
-
Flow Rate: As per column specifications, typically around 0.5 - 1.0 mL/min.
-
Ionization Mode: Positive Ion Electrospray (ESI+).[8]
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimized settings for collision gas, curtain gas, nebulizer gas, source temperature, and ion spray voltage are crucial for sensitivity.[1]
Protocol 2: Enzyme Immunoassay (EIA) for Levonorgestrel in Serum
This protocol provides a general guideline for an EIA based on published methods.[3]
1. Sample Preparation:
-
For serum samples, an extraction step is required. To 100 µL of serum, add an organic solvent like petroleum ether.
-
Vortex to mix and then centrifuge to separate the phases.
-
Transfer the organic phase containing Levonorgestrel to a clean tube and evaporate the solvent.
-
Reconstitute the residue in the assay buffer provided with the EIA kit.
2. EIA Procedure (Competitive Assay):
-
Coat a microtiter plate with antibodies specific to Levonorgestrel.
-
Add standards, controls, and prepared samples to the wells.
-
Add a known amount of enzyme-labeled Levonorgestrel (e.g., HRP-LNG conjugate) to each well.
-
Incubate to allow competitive binding between the sample Levonorgestrel and the enzyme-labeled Levonorgestrel for the antibody binding sites.
-
Wash the plate to remove unbound components.
-
Add the enzyme substrate (e.g., TMB or ABTS).
-
Incubate for color development. The intensity of the color is inversely proportional to the concentration of Levonorgestrel in the sample.
-
Stop the reaction and read the absorbance on a microplate reader.
-
Calculate the concentration of Levonorgestrel in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Workflow for Norgestrel detection by LC-MS/MS.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. Development and validation of sensitive LC/MS/MS method for quantitative bioanalysis of levonorgestrel in rat plasma and application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An enzyme immunoassay for serum and urinary levonorgestrel in human and non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. biocompare.com [biocompare.com]
- 7. Models and methods to characterise levonorgestrel release from intradermally administered contraceptives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: CYP3A4 Inhibition Effects on (+)-Norgestrel Metabolism
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the study of CYP3A4 inhibitor effects on (+)-norgestrel metabolism.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments investigating the impact of CYP3A4 inhibitors on this compound metabolism.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why am I observing high variability in my replicate experiments? | Inconsistent pipetting, especially of viscous organic solvents containing inhibitors. Variability in the activity of different lots of human liver microsomes (HLMs). Degradation of this compound or the inhibitor in the stock solution. | Use positive displacement pipettes for viscous liquids. Perform a qualification test on each new lot of HLMs with a known substrate and inhibitor. Prepare fresh stock solutions for each experiment and store them appropriately. |
| My positive control inhibitor (e.g., ketoconazole) is showing weaker than expected inhibition. | The inhibitor concentration may be too low. The pre-incubation time might be insufficient for time-dependent inhibitors. The organic solvent used to dissolve the inhibitor is affecting enzyme activity. | Confirm the IC50 of the positive control inhibitor in your assay system. For time-dependent inhibitors, a pre-incubation period of 15-30 minutes is often required.[1] Ensure the final concentration of organic solvents like DMSO is low (ideally <0.2%) to avoid inhibiting CYP3A4 activity.[2][3] |
| I am not seeing any metabolism of this compound, even in the absence of an inhibitor. | The concentration of human liver microsomes is too low. The NADPH regenerating system is not functioning correctly. The this compound concentration is too high, leading to substrate inhibition. | Increase the microsomal protein concentration in the incubation. A common starting point is 0.5 mg/mL.[4] Prepare the NADPH regenerating system fresh for each experiment. Perform a substrate kinetics study to determine the optimal this compound concentration. |
| The IC50 value I calculated for my test inhibitor is significantly different from published values. | Differences in experimental conditions such as substrate concentration, microsomal protein concentration, and incubation time. Non-specific binding of the inhibitor to the microsomes. | Standardize your protocol to match literature conditions as closely as possible for comparison. Consider including bovine serum albumin (BSA) in the incubation to reduce non-specific binding. |
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the metabolism of this compound?
A1: The oxidative metabolism of this compound (levonorgestrel) is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[5] This makes it susceptible to drug-drug interactions with CYP3A4 inhibitors.
Q2: Which are some common CYP3A4 inhibitors used in these studies?
A2: Potent and commonly used CYP3A4 inhibitors in in vitro studies include ketoconazole (B1673606), itraconazole, and ritonavir.[6] Azole antifungal agents, in general, are known to inhibit CYP3A4 activity and can increase the plasma concentrations of progestins like this compound.[7]
Q3: Why is a pre-incubation step often included in CYP3A4 inhibition assays?
A3: A pre-incubation step is crucial for identifying time-dependent or mechanism-based inhibitors. These compounds require metabolic activation by the CYP enzyme to an intermediate that then inhibits the enzyme. A 30-minute pre-incubation with NADPH is a common practice to assess for this type of inhibition.[1][3]
Q4: What are typical substrate and inhibitor concentrations to use in an in vitro experiment with human liver microsomes?
A4: The substrate, this compound, should ideally be at a concentration around its Km value for CYP3A4. The test compound (inhibitor) is typically evaluated over a range of concentrations to determine the IC50 value, which is the concentration that causes 50% inhibition of enzyme activity.[1][6]
Q5: How can I minimize the impact of organic solvents on my experiment?
A5: It is recommended to keep the final concentration of organic solvents in the incubation mixture as low as possible. For instance, the final concentration of DMSO should preferably be below 0.2%, and for acetonitrile, it should be below 1.0%.[3][8]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the study of this compound metabolism and its inhibition.
Table 1: Inhibitory Effect of this compound on CYP Isozymes
| CYP Isozyme | Model Substrate | IC50 of this compound (µM) |
| CYP3A4 | Testosterone | 13.6 - 18.2 |
| CYP1A2 | Model Substrate | >250 |
| CYP2A6 | Model Substrate | >250 |
| CYP2C9 | Model Substrate | >250 |
| CYP2C19 | Model Substrate | >250 |
| CYP2D6 | Model Substrate | >250 |
| CYP2E1 | Model Substrate | >250 |
Data sourced from FDA documents.[5]
Table 2: Effect of a Strong CYP3A4 Inhibitor on this compound Pharmacokinetics
| Inhibitor | Effect on this compound Exposure (AUC) |
| Telithromycin | ~1.5-fold increase |
AUC (Area Under the Curve) reflects the total drug exposure over time. Data derived from a clinical drug-drug interaction study.[9]
Experimental Protocols
Protocol: In Vitro Inhibition of this compound Metabolism in Human Liver Microsomes
This protocol outlines a typical experiment to determine the IC50 of a test compound on the CYP3A4-mediated metabolism of this compound.
1. Reagents and Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
Test inhibitor (e.g., ketoconazole as a positive control)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent)
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system for analysis
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Prepare a series of dilutions of the test inhibitor and the positive control (ketoconazole) in the same solvent.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Human liver microsomes (final concentration typically 0.2-0.5 mg/mL)
-
Test inhibitor at various concentrations (or solvent control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and this compound (final concentration at or near its Km).
-
Incubate at 37°C with shaking for a predetermined time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the formation of a specific metabolite of this compound (or the depletion of the parent compound) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Metabolic pathway of this compound via CYP3A4 and the mechanism of competitive inhibition.
Caption: Workflow for an in vitro CYP3A4 inhibition assay using human liver microsomes.
References
- 1. xenotech.com [xenotech.com]
- 2. abcam.com [abcam.com]
- 3. bioivt.com [bioivt.com]
- 4. mttlab.eu [mttlab.eu]
- 5. fda.gov [fda.gov]
- 6. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Assessment of Levonorgestrel Binding Partner Interplay and Drug‐Drug Interactions Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Preventing precipitation of (+)-Norgestrel in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of (+)-Norgestrel in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why does this compound precipitate in my cell culture medium?
A1: this compound is a synthetic progestin that is practically insoluble in water, the primary component of cell culture media[1][2]. Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture medium. This can be due to several factors, including the final concentration of the compound, the concentration of the organic solvent used to dissolve it, and the method of dilution[3][4].
Q2: What is the best solvent to dissolve this compound for cell culture experiments?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound for in vitro studies[3][5][6][7]. Ethanol and dimethylformamide (DMF) can also be used, but DMSO generally offers higher solubility[5][6].
Q3: What is the maximum concentration of DMSO that can be used in cell culture?
A3: To minimize cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept at or below 0.5%[8][9][10]. However, the tolerance to DMSO can vary significantly between different cell lines[11]. It is crucial to perform a vehicle control experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line[12]. Many researchers recommend keeping the final DMSO concentration at or below 0.1% to be safe[11][12].
Q4: Can I store this compound solutions?
A4: Stock solutions of this compound in an organic solvent like DMSO can be stored at -20°C for at least one month or at -80°C for up to six months. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles[3][13]. Aqueous solutions of Norgestrel (B7790687) are not recommended for storage for more than one day[5][6].
Quantitative Data Summary
The following tables provide a summary of the solubility of this compound in various organic solvents and the generally accepted maximum concentrations of these solvents in cell culture.
Table 1: Solubility of this compound in Organic Solvents
| Solvent | Solubility (approx.) |
| Dimethyl sulfoxide (DMSO) | 5 mg/mL |
| Dimethylformamide (DMF) | 10 mg/mL |
| Ethanol | 0.25 mg/mL |
| Data sourced from Cayman Chemical product information[5][6]. |
Table 2: Recommended Maximum Solvent Concentrations in Cell Culture Media
| Solvent | Recommended Max. Concentration | Notes |
| DMSO | 0.1% - 0.5% | Cell line dependent, always run a vehicle control[8][9][11][12]. |
| Ethanol | < 0.1% | Can be more toxic to cells than DMSO at similar concentrations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 312.45 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath at 37°C (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 312.45 g/mol * 1000 mg/g = 3.125 mg
-
Weigh the this compound: Accurately weigh approximately 3.13 mg of this compound and place it in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube.
-
Ensure complete dissolution: Vortex the tube thoroughly. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure the final solution is clear and free of any particulate matter[3].
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C[3][13].
Protocol 2: Diluting this compound Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes
-
Vortex mixer or pipette for mixing
Procedure:
-
Pre-warm the media: Ensure your complete cell culture medium is equilibrated to 37°C in a water bath[3].
-
Calculate the required volume of stock solution: For example, to prepare 10 mL of media with a final this compound concentration of 10 µM:
-
V1 (stock volume) = (C2 * V2) / C1
-
V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL or 10 µL
-
The final DMSO concentration will be (10 µL / 10 mL) * 100% = 0.1%.
-
-
Add stock to media: Pipette 10 mL of the pre-warmed media into a sterile tube. While gently vortexing or swirling the media, add the 10 µL of the 10 mM DMSO stock solution drop-by-drop into the center of the liquid[3][10]. This rapid dispersal helps to avoid "solvent shock," where the compound precipitates out of solution due to a sudden change in solvent polarity[3][4].
-
Mix and use: Cap the tube and mix gently by inversion. The media is now ready for use in your experiment.
Troubleshooting Guide
Problem 1: A precipitate forms immediately after adding the this compound stock solution to the media.
| Possible Cause | Troubleshooting Step |
| Final concentration is too high | Lower the final concentration of this compound in the media. The solubility of levonorgestrel (B1675169) (the active component of the racemic norgestrel mixture) in a 1:2 solution of DMSO:PBS is approximately 0.3 mg/ml[3]. |
| "Solvent Shock" | Add the stock solution dropwise to the pre-warmed media while vortexing or swirling to ensure rapid dispersal[3][10]. You can also try a stepwise dilution by first diluting the stock in a small volume of media containing serum, then adding this to the final volume[10]. |
| Stock solution not fully dissolved | Ensure your DMSO stock solution is completely clear before use. If necessary, gently warm it to ensure full dissolution[3]. |
| Media is too cold | Always use media that has been pre-warmed to 37°C[3]. |
Problem 2: The media is initially clear, but a precipitate forms over time in the incubator.
| Possible Cause | Troubleshooting Step |
| Temperature fluctuations | Minimize the time that culture plates are outside the incubator. Ensure the incubator provides a stable temperature[3]. |
| Interaction with media components | Serum proteins or salts in the media may cause the compound to precipitate over time. Consider reducing the serum concentration if your experiment allows, or test a different basal medium[3]. |
| pH shift in the medium | As cells metabolize, the pH of the medium can change, affecting the solubility of the compound. Ensure your medium is well-buffered (e.g., with HEPES) and that the incubator's CO2 level is correct[3][4]. |
Signaling Pathways and Experimental Workflows
Norgestrel Signaling Pathway
This compound is known to modulate the Nrf2 signaling pathway, which plays a key role in the cellular antioxidant response[14][15]. It can also upregulate the expression of neurotrophic factors like bFGF and LIF[13][16].
Caption: Norgestrel signaling pathways involved in antioxidant and neuroprotective effects.
Troubleshooting Workflow for Norgestrel Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation in cell culture media.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. (8R,9R,10R,13S,14R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | C21H28O2 | CID 12598310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The synthetic progestin norgestrel modulates Nrf2 signaling and acts as an antioxidant in a model of retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The synthetic progestin norgestrel modulates Nrf2 signaling and acts as an antioxidant in a model of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The synthetic progestin norgestrel acts to increase LIF levels in the rd10 mouse model of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Tale of Two Isomers: The Biological Inertness of (+)-Norgestrel Versus the Potency of Levonorgestrel
A comprehensive guide for researchers and drug development professionals on the stark contrast in biological activity between the two stereoisomers of norgestrel (B7790687), supported by experimental data and detailed methodologies.
Norgestrel, a second-generation synthetic progestin, exists as a racemic mixture of two stereoisomers: dextronorgestrel ((+)-Norgestrel) and levonorgestrel (B1675169). While structurally mirror images of each other, their interactions within biological systems are profoundly different. This guide delves into the experimental evidence that establishes this compound as biologically inactive, in stark contrast to its levorotatory counterpart, levonorgestrel, which is the sole contributor to the progestational and androgenic activity of norgestrel.[1]
Comparative Analysis of Receptor Binding Affinities
The primary mechanism of action for progestins like levonorgestrel is their interaction with steroid hormone receptors, principally the progesterone (B1679170) receptor (PR) and the androgen receptor (AR). The binding affinity of a compound to these receptors is a key determinant of its biological activity.
Numerous studies have consistently demonstrated that the biological activity of norgestrel resides entirely in its levo enantiomer, levonorgestrel.[2][3] The dextrorotatory enantiomer, this compound, has been extensively tested and confirmed to be biologically inactive.[3] This inactivity is attributed to its negligible affinity for key steroid hormone receptors.
One study investigating the binding of norgestimate (B1679921), a prodrug of levonorgestrel, to the progesterone receptor found that the D-isomer of norgestimate exhibited a complete lack of binding activity.[4] This finding provides strong indirect evidence for the inability of the dextro-conformation to interact with the progesterone receptor.
In contrast, levonorgestrel exhibits a high binding affinity for both the progesterone and androgen receptors.
| Compound | Progesterone Receptor (PR) Relative Binding Affinity (%) | Androgen Receptor (AR) Relative Binding Affinity (%) |
| Levonorgestrel | 323[5][6] | 58[5][6] |
| This compound | Biologically inactive[2][3] | Biologically inactive[2][3] |
Table 1: Comparative Receptor Binding Affinities. Relative binding affinities are expressed as a percentage relative to the natural ligands (progesterone for PR and dihydrotestosterone (B1667394) for AR). Data for levonorgestrel is from competitive binding assays.[5][6] The biological inactivity of this compound, as confirmed by broad biological assays, indicates a negligible binding affinity for these receptors.[3]
Experimental Protocols
The determination of receptor binding affinities is typically conducted through competitive binding assays. Below is a generalized protocol for such an assay.
Progesterone and Androgen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity of test compounds (this compound and levonorgestrel) to the progesterone and androgen receptors.
Materials:
-
Receptor Source: Cytosol preparations from target tissues rich in the respective receptors (e.g., human uterine tissue for PR, rat prostate for AR) or recombinant human receptors.
-
Radioligand: A radioactive ligand with high affinity for the receptor of interest (e.g., [³H]-promegestone (R5020) for PR, [³H]-dihydrotestosterone (DHT) for AR).
-
Test Compounds: this compound and levonorgestrel.
-
Reference Compound: Unlabeled progesterone for PR assay, unlabeled DHT for AR assay.
-
Assay Buffer: Appropriate buffer to maintain protein stability and binding (e.g., Tris-HCl buffer with additives).
-
Separation Agent: Dextran-coated charcoal or filtration apparatus to separate bound from free radioligand.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Preparation of Receptor: Homogenize the target tissue in a suitable buffer and centrifuge to obtain a cytosol fraction containing the receptors.
-
Competition Reaction: In a series of tubes, incubate a constant concentration of the receptor preparation and the radioligand with increasing concentrations of the unlabeled test compound or reference compound.
-
Incubation: Allow the reaction to reach equilibrium at a specific temperature (e.g., 4°C) for a defined period.
-
Separation: Add dextran-coated charcoal to adsorb the unbound radioligand, followed by centrifugation to pellet the charcoal. Alternatively, use a filtration method to separate the receptor-ligand complexes.
-
Quantification: Measure the radioactivity of the supernatant (containing the bound radioligand) using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The relative binding affinity (RBA) is calculated using the formula: RBA = (IC50 of reference compound / IC50 of test compound) x 100%.
Signaling Pathways
Levonorgestrel, upon binding to the progesterone receptor, initiates a signaling cascade that ultimately leads to the modulation of gene expression. The biological inactivity of this compound means it does not initiate this pathway.
Experimental Workflow for Comparative Analysis
The process of comparing the biological activity of this compound and levonorgestrel involves a series of well-defined experimental steps.
Metabolism
The metabolic fate of a drug can significantly influence its biological activity and duration of action. Levonorgestrel is primarily metabolized in the liver through reduction of the A-ring and hydroxylation.[7] The resulting metabolites are then conjugated, primarily as glucuronides, and excreted.[7]
While detailed comparative metabolic studies on this compound are less common due to its established inactivity, it is expected to undergo similar metabolic pathways. However, the biological activity of any potential metabolites of this compound is considered negligible.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Progestational and androgenic receptor binding affinities and in vivo activities of norgestimate and other progestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Metabolism of levonorgestrel, norethindrone, and structurally related contraceptive steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levonorgestrel - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Analytical Method Validation of (+)-Norgestrel Using USP Reference Standards
This guide provides a detailed comparison of the traditional United States Pharmacopeia (USP) analytical method for (+)-Norgestrel with a modern alternative, the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The comparison focuses on key validation parameters, offering researchers, scientists, and drug development professionals objective data to inform their choice of analytical strategy. The use of USP Reference Standards (RS) is integral to ensuring the accuracy and validity of either method.
Comparison of Analytical Method Performance
The choice of analytical method can significantly impact the accuracy, precision, and efficiency of quantifying this compound and its impurities. While the official USP method is reliable and established, modern chromatographic techniques like HPLC offer notable advantages in specificity and quantitative power.
| Validation Parameter | USP Method (UV-Vis & TLC) | Alternative Method (RP-HPLC) | Rationale for Performance |
| Specificity | Moderate | High | The USP assay by UV spectrophotometry is susceptible to interference from impurities that absorb at the same wavelength.[1] The HPLC method physically separates the analyte from impurities before detection, ensuring a highly specific signal. |
| Accuracy | Good | Excellent | HPLC methods generally exhibit superior accuracy due to higher specificity and lower baseline noise, leading to more precise peak integration and quantification. |
| Precision | Good | Excellent | The instrumental precision of modern HPLC systems, including autosamplers and pumps, typically results in lower relative standard deviation (%RSD) for repeated measurements compared to manual dilutions and spectrophotometric readings. |
| Linearity | Good | Excellent | Both methods demonstrate good linearity. However, HPLC detectors often provide a wider linear dynamic range. |
| Range | Adequate | Wide | The HPLC method can be readily adapted for a wider concentration range, from trace-level impurity analysis to high-concentration assays, often within a single run. |
| Limit of Quantitation (LOQ) | High (for TLC) | Low | RP-HPLC offers significantly lower detection and quantitation limits, making it superior for the analysis of trace impurities. The USP TLC method for impurities is semi-quantitative, relying on visual comparison.[1] |
| Robustness | Good | Good | Both methods are robust when parameters are controlled. HPLC method robustness is well-established with respect to minor variations in mobile phase composition, pH, and flow rate. |
| Efficiency/Speed | Low | High | The USP method requires separate procedures for assay and impurity analysis.[1] A single HPLC run can simultaneously provide data for both assay and chromatographic purity, significantly improving throughput. |
Experimental Protocols
Detailed methodologies for both the official USP method and a validated RP-HPLC alternative are provided below.
Protocol 1: USP Analytical Method
The USP method for this compound involves two separate procedures: an assay based on UV-Vis spectrophotometry and a chromatographic purity test using Thin-Layer Chromatography (TLC).[1]
A. Assay (UV-Vis Spectrophotometry)
-
Standard Solution Preparation: Accurately weigh a quantity of USP Norgestrel RS and dissolve in alcohol to obtain a final solution with a known concentration of approximately 10 µg/mL.[1]
-
Sample Solution Preparation: Accurately weigh about 100 mg of the this compound sample, dissolve in alcohol, and perform quantitative serial dilutions with alcohol to achieve a final concentration of about 10 µg/mL.[1]
-
Analysis: Using a suitable spectrophotometer and alcohol as the blank, concomitantly measure the absorbance of the Standard Solution and the Sample Solution in 1-cm cells at the wavelength of maximum absorbance (approximately 241 nm).[1]
-
Calculation: Calculate the quantity of C21H28O2 (Norgestrel) in the sample portion using the formula: 10C(AU / AS), where C is the concentration of the USP Norgestrel RS in the Standard solution, and AU and AS are the absorbances of the Sample and Standard solutions, respectively.[1]
B. Chromatographic Purity (TLC)
-
Plate Preparation: Use a 20- × 20-cm thin-layer chromatographic plate coated with a 0.25-mm layer of chromatographic silica (B1680970) gel mixture. Activate the plate by heating at 100°C for 15 minutes.[1]
-
Solution Preparation:
-
Test Preparation: Prepare a solution of the this compound sample in chloroform (B151607) to a concentration of 10.0 mg/mL.[1]
-
Standard Dilutions: Prepare a series of solutions of USP Norgestrel RS in chloroform at concentrations of 0.20, 0.10, 0.05, 0.02, and 0.01 mg/mL. These correspond to 2.0, 1.0, 0.5, 0.2, and 0.1% of impurities, respectively.[1]
-
-
Chromatography:
-
Visualization and Analysis:
-
Remove the plate, allow the solvent to evaporate, and spray uniformly with a phosphomolybdic acid reagent.[1]
-
Heat the plate at 105°C for 10-15 minutes.[1]
-
Estimate the concentration of any impurity spots in the Test Preparation lane by comparing their size and intensity with the spots from the Standard Dilutions.[1] The sum of all impurities must not exceed 2.0%.[1]
-
Protocol 2: Alternative RP-HPLC Method
This method is adapted from established HPLC techniques for Levonorgestrel (the active enantiomer of Norgestrel) and is suitable for both assay and impurity determination in a single run.[2][3]
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Assay Standard: Accurately weigh USP Norgestrel RS and prepare a solution in the mobile phase to a final concentration of about 100 µg/mL.
-
Impurity Standard: A diluted solution of the Assay Standard (e.g., at 0.5% or 1.0% concentration) can be used for system suitability and impurity quantitation.
-
-
Sample Solution Preparation: Accurately weigh the this compound sample and prepare a solution in the mobile phase to a final concentration of about 100 µg/mL.
-
System Suitability: Inject the Assay Standard solution in replicate (e.g., 5 times). The %RSD for the peak area should be not more than 2.0%, and the tailing factor for the Norgestrel peak should be not more than 2.0.
-
Analysis: Separately inject the blank (mobile phase), Standard Solution, and Sample Solution into the chromatograph, and record the chromatograms.
-
Calculation:
-
Assay: Calculate the percentage of this compound by comparing the peak area of the analyte in the Sample Solution to that in the Standard Solution.
-
Impurities: Identify impurity peaks by their retention times relative to the main Norgestrel peak. Quantify them using the principle of area normalization or against a diluted standard, reporting any impurity above the reporting threshold (e.g., 0.1%).
-
References
A Comparative Analysis of (+)-Norgestrel and Other Second-Generation Progestins
This guide provides a detailed comparative study of (+)-Norgestrel and other second-generation progestins, designed for researchers, scientists, and professionals in drug development. The focus is on an objective comparison of performance, supported by experimental data, with a clear presentation of methodologies and signaling pathways.
Second-generation progestins, including levonorgestrel (B1675169) and its racemic mixture norgestrel, are synthetic hormones widely used in contraception.[1][2][3][4][5] These progestins are known for their higher potency compared to first-generation counterparts.[1][5] However, they also exhibit notable androgenic activity, which can lead to side effects such as acne and weight gain.[1][2][5] this compound is a racemic mixture of dextro-norgestrel and levonorgestrel; levonorgestrel is the biologically active enantiomer.[1]
Data Presentation: Comparative Performance Metrics
The following tables summarize the quantitative data on the receptor binding affinities and androgenic activity of second-generation progestins in comparison to other relevant compounds.
Table 1: Comparative Receptor Binding Affinities of Progestins
| Compound | Progesterone (B1679170) Receptor (RBA %) | Androgen Receptor (RBA %) | Estrogen Receptor (RBA %) | Glucocorticoid Receptor (RBA %) | Mineralocorticoid Receptor (RBA %) | Reference |
| Second Generation | ||||||
| Levonorgestrel | 323 | 58 | < 0.02 | 7.5 | 17 | [6][7] |
| Third Generation | ||||||
| Norgestimate | ~0.8 (Prodrug) | Low | Low | - | - | [8] |
| Levonorgestrel-17-acetate (metabolite of Norgestimate) | 110 | - | - | - | - | [8] |
| Levonorgestrel-3-oxime (metabolite of Norgestimate) | 8 | - | - | - | - | [8] |
| Other Progestins | ||||||
| Norethindrone | - | - | - | - | - | |
| 3-keto-desogestrel | High | 11.8 - 22.0 | - | - | - | [9] |
| Gestodene | High | 15.4 - 22.0 | - | - | - | [9][10] |
| Reference Steroids | ||||||
| Progesterone | 100 | Low | - | - | - | [9] |
| Dihydrotestosterone (DHT) | - | 100 | - | - | - | [9][10] |
RBA: Relative Binding Affinity. The reference compound and its concentration for 100% binding vary between studies, so these values should be considered as a relative comparison within each study.
Table 2: Comparative Androgenic Activity of Progestins
| Compound | In Vivo Androgenic Activity (Relative to DHT or Testosterone) | Assay Method | Reference |
| Second Generation | |||
| Levonorgestrel | Potent androgenic activity | Hershberger Assay, stimulation of rat prostate growth | [9][11] |
| Norgestrel | Strong androgenic effects | - | [2] |
| Third Generation | |||
| Norgestimate | Minimal androgenicity | Stimulation of rat prostate growth | [9] |
| Other Progestins | |||
| Norethindrone | Androgenic activity present | - | [2] |
| Gestodene | Androgenic activity present | - | [11] |
| 3-keto desogestrel | Androgenic activity present | - | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to assess the performance of progestins.
Progesterone Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for the progesterone receptor (PR) by measuring its ability to displace a radiolabeled ligand.
Objective: To quantify the binding affinity of second-generation progestins to the progesterone receptor.
Materials:
-
Human T47D breast cancer cells (a common model for PR studies).[1][12][13]
-
Radiolabeled progestin (e.g., [³H]-Promegestone (R5020)).
-
Unlabeled test progestins (this compound, Levonorgestrel, etc.).
-
Assay Buffer (e.g., Tris-HCl buffer with additives).
-
Scintillation counter.
Protocol:
-
Cell Culture and Lysate Preparation: T47D cells are cultured to confluency. The cells are then harvested and homogenized to prepare a cytosol fraction containing the progesterone receptors.
-
Competitive Binding Reaction: A constant concentration of the radiolabeled ligand is incubated with the cytosol preparation in the presence of increasing concentrations of the unlabeled test progestin.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, often using a method like dextran-coated charcoal adsorption or filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test progestin that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a reference compound (e.g., progesterone).
Androgen Receptor Transcriptional Activation Assay
This assay measures the ability of a compound to activate the androgen receptor (AR) and induce the transcription of a reporter gene.
Objective: To quantify the androgenic activity of second-generation progestins.
Materials:
-
A suitable cell line (e.g., HEK293T or a human prostate cancer cell line like 22Rv1) that is co-transfected with a human AR expression vector and a reporter plasmid.[10][14]
-
The reporter plasmid contains an androgen response element (ARE) linked to a reporter gene (e.g., luciferase or green fluorescent protein (GFP)).[7]
-
Test progestins and a reference androgen (e.g., Dihydrotestosterone - DHT).
-
Cell culture medium and reagents.
-
Luminometer or fluorescence plate reader.
Protocol:
-
Cell Transfection and Plating: The host cells are co-transfected with the AR expression vector and the ARE-reporter plasmid. The transfected cells are then plated in multi-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test progestins or the reference androgen.
-
Incubation: The plates are incubated for a sufficient period (e.g., 24 hours) to allow for receptor activation and reporter gene expression.[14]
-
Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. If GFP is the reporter, fluorescence is measured.
-
Data Analysis: The transcriptional activation is quantified and expressed as a percentage of the maximal response induced by the reference androgen. The EC50 value (the concentration that produces 50% of the maximal response) is determined to assess the potency of the compound.
Hershberger Bioassay for Androgenic and Anti-Androgenic Activity
The Hershberger bioassay is an in vivo method to assess the androgenic or anti-androgenic properties of a substance by measuring the weight changes of androgen-dependent tissues in castrated male rats.[6][9][15][16][17]
Objective: To determine the in vivo androgenic potential of second-generation progestins.
Animal Model: Peripubertal male rats, castrated to remove the endogenous source of androgens.[6][15]
Tissues Examined: Five androgen-dependent tissues are weighed: ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[6][9][15][17]
Protocol:
-
Animal Preparation: Male rats are castrated and allowed a recovery period for endogenous testosterone (B1683101) levels to decline.[6]
-
Dosing: The animals are treated with the test progestin (for androgenic activity) or the test progestin in combination with a reference androgen like testosterone propionate (B1217596) (for anti-androgenic activity) for 10 consecutive days.[15] A vehicle control group and a positive control group (treated with a reference androgen) are included.
-
Necropsy and Tissue Weighing: Approximately 24 hours after the last dose, the animals are euthanized, and the five androgen-dependent tissues are carefully dissected and weighed.[15]
-
Data Analysis: The weights of the tissues from the treated groups are statistically compared to the vehicle control group. A significant increase in the weight of at least two of the five tissues indicates androgenic activity. A significant decrease in the tissue weights in the presence of a reference androgen indicates anti-androgenic activity.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Progestin Signaling Pathway
The binding of a progestin to its receptor initiates a cascade of molecular events that ultimately alter gene expression. The diagram below illustrates the classical genomic signaling pathway of progesterone receptors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. What Is Progestin? How the Hormonal Birth Control Works - GoodRx [goodrx.com]
- 3. ircmj.com [ircmj.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Types of Progestin (Progesterone) Pills [verywellhealth.com]
- 6. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Androgen receptor transactivation assay using green fluorescent protein as a reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selectivity in progesterone and androgen receptor binding of progestagens used in oral contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmatest.com [pharmatest.com]
- 10. Androgen Receptor Transactivation Assay for Detection of androgenic Agonist and Antagonist Activity of Chemicals using the stably transfected human 22Rv1/MMTV_GR-KO cell line | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 11. Comparing the androgenic and estrogenic properties of progestins used in contraception and hormone therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genome-Wide Progesterone Receptor Binding: Cell Type-Specific and Shared Mechanisms in T47D Breast Cancer Cells and Primary Leiomyoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Progesterone receptor regulation in T47D human breast cancer cells: analysis by density labeling of progesterone receptor synthesis and degradation and their modulation by progestin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of androgen receptor activity by transient interactions of its transactivation domain with general transcription regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oecd.org [oecd.org]
- 16. epa.gov [epa.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Guide to HPLC and LC-MS/MS Methods for the Quantification of (+)-Norgestrel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of (+)-Norgestrel. The information presented is collated from various validated methods to assist researchers in selecting the most appropriate analytical technique for their specific needs, be it for pharmacokinetic studies, quality control of pharmaceutical formulations, or other research applications.
Methodology Comparison
The choice between HPLC-UV and LC-MS/MS for this compound analysis hinges on the specific requirements of the study, particularly the desired sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) is a robust and widely available technique. For the analysis of Norgestrel (B7790687), it is often coupled with a UV detector. This method is suitable for the analysis of bulk drug and pharmaceutical formulations where the concentration of the analyte is relatively high.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity compared to HPLC-UV. This makes it the method of choice for bioanalytical applications, such as quantifying low concentrations of Norgestrel in complex biological matrices like human plasma or serum.
The general workflow for cross-validating these two methods would involve analyzing the same set of samples, prepared from a common stock solution, by both HPLC and LC-MS/MS. The results would then be statistically compared to assess the correlation and any potential bias between the two techniques.
Quantitative Performance Data
The following tables summarize the key validation parameters for HPLC-UV and LC-MS/MS methods for the quantification of Norgestrel (or its active enantiomer, Levonorgestrel), based on published literature.
Table 1: HPLC-UV Method Performance
| Parameter | Reported Performance | Reference |
| Linearity Range | 1-70 µg/mL | [1] |
| Accuracy | 101.78% - 102.44% | [1] |
| Precision (%RSD) | Intra-day: 5.64%, Inter-day: 2.28% | [1] |
| Limit of Detection (LOD) | 0.838 µg/mL | [1] |
| Limit of Quantification (LOQ) | 2.792 µg/mL | [1] |
| Recovery | 99.78% - 100.0% | [2] |
Table 2: LC-MS/MS Method Performance
| Parameter | Reported Performance | Reference |
| Linearity Range | 304.356–50,807.337 pg/mL | [3][4] |
| Accuracy | Within ±9.0% of nominal values | [3][4] |
| Precision (%CV) | < 11.0% | [3][4] |
| Lower Limit of Quantification (LLOQ) | 304.356 pg/mL | [3][4] |
| Recovery | Not explicitly stated, but the method was successfully applied to a pharmacokinetic study. | [3][4] |
Note: The performance characteristics are from different studies and may vary based on the specific experimental conditions, matrix, and instrumentation used.
Experimental Protocols
HPLC-UV Method for Levonorgestrel and Ethinyl Estradiol in Tablets
This protocol is based on a validated method for the simultaneous determination of Levonorgestrel and Ethinyl Estradiol in tablet dosage forms[1].
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: SunFire ODS (150 mm × 4.6 mm i.d., 5 µm particle size).
-
Mobile Phase: Acetonitrile: Methanol: Aquabidest (60:15:25 v/v/v).
-
Flow Rate: 1 mL/minute.
-
Detection Wavelength: 230 nm.
-
Sample Preparation:
-
Prepare a stock solution of the reference standard in the mobile phase.
-
For tablet samples, crush a number of tablets, and dissolve an accurately weighed portion of the powder, equivalent to a known amount of the active pharmaceutical ingredient, in the mobile phase.
-
Filter the sample solution through a 0.45 µm membrane filter before injection.
-
LC-MS/MS Method for Norgestrel in Human Plasma
This protocol is derived from a validated UFLC-MS/MS method for the quantification of Norgestrel in human plasma[3][4][5].
-
Instrumentation: Ultra-Fast Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Column: Zorbax XDB-Phenyl column.
-
Mobile Phase: Isocratic elution with a suitable mobile phase (details to be optimized based on the specific system).
-
Detection: Tandem mass spectrometry in positive ion mode.
-
Monitored Transitions:
-
Norgestrel: m/z 313.30 → 245.40.
-
Internal Standard (Levonorgestrel D6): m/z 319.00 → 251.30.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of human plasma, add the internal standard solution.
-
Perform liquid-liquid extraction using an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
-
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice of method should be guided by the specific application and the required level of sensitivity and selectivity. For routine quality control of pharmaceutical products with high concentrations of Norgestrel, HPLC-UV is a cost-effective and reliable option. In contrast, for bioanalytical studies requiring the measurement of low concentrations of Norgestrel in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable. Cross-validation of these methods is crucial when transitioning from one technique to another, for instance, from preclinical formulation analysis to clinical pharmacokinetic studies, to ensure data consistency and reliability.
References
- 1. jpsr.pharmainfo.in [jpsr.pharmainfo.in]
- 2. RP-HPLC method validation for fast extraction and quantification of Levonorgestrel drug from silicone based intrauterine device intended for in-process and finished formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 4. A simple, rapid and sensitive UFLC-MS/MS method for the quantification of oral contraceptive norgestrel in human plasma and its pharmacokinetic applications [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
Assessing the Inert Nature of Dextronorgestrel In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the in vivo biological activity of dextronorgestrel, the inactive enantiomer of the synthetic progestin norgestrel (B7790687). It is well-established in the scientific literature that the pharmacological activity of racemic norgestrel resides entirely in its levorotatory enantiomer, levonorgestrel (B1675169). This document summarizes the experimental evidence supporting the inert nature of dextronorgestrel, presenting available data, outlining key experimental protocols used for such determinations, and illustrating the relevant biological pathways.
Introduction to Norgestrel and its Enantiomers
Progestogenic and Androgenic Signaling Pathways
The biological activity of progestins like levonorgestrel is primarily mediated through their interaction with the progesterone (B1679170) receptor (PR), a nuclear hormone receptor. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to progesterone response elements (PREs) on target genes, thereby modulating their transcription. This signaling cascade ultimately leads to the physiological effects associated with progestins, such as regulation of the menstrual cycle and maintenance of pregnancy.
Many synthetic progestins, including levonorgestrel, can also exhibit cross-reactivity with other steroid receptors, most notably the androgen receptor (AR). This can lead to androgenic side effects. The assessment of both progestogenic and androgenic activity is therefore crucial in characterizing the pharmacological profile of these compounds.
Below are diagrams illustrating the generalized signaling pathways for progestogenic and androgenic activity.
Caption: Progestogenic Signaling Pathway of Levonorgestrel.
Caption: Potential Androgenic Signaling of Levonorgestrel.
Comparative In Vivo Activity
The most direct evidence for the inert nature of dextronorgestrel comes from comparative in vivo studies. A key study by Jones, Singer, and Edgren in 1979 explicitly tested the dextrorotatory enantiomer of norgestrel in a wide array of biological assays and confirmed its inactivity.[3] The same study found that levonorgestrel was twice as potent as the racemic mixture, norgestrel, in the assays where norgestrel showed an effect.[3]
The following tables summarize the expected outcomes of in vivo assays comparing levonorgestrel and dextronorgestrel based on the established literature.
Table 1: Comparison of Progestational Activity
| Compound | Assay | Animal Model | Endpoint | Result |
| Levonorgestrel | McPhail Test (Endometrial Proliferation) | Immature, estrogen-primed rabbit | Endometrial transformation (McPhail score) | Active |
| Dextronorgestrel | McPhail Test (Endometrial Proliferation) | Immature, estrogen-primed rabbit | Endometrial transformation (McPhail score) | Inactive[3] |
Table 2: Comparison of Androgenic Activity
| Compound | Assay | Animal Model | Endpoint | Result |
| Levonorgestrel | Hershberger Assay | Castrated male rat | Increased weight of ventral prostate and seminal vesicles | Active |
| Dextronorgestrel | Hershberger Assay | Castrated male rat | No change in weight of ventral prostate and seminal vesicles | Inactive[3] |
Experimental Protocols
Detailed methodologies for the key in vivo assays used to assess progestational and androgenic activity are provided below.
Progestational Activity: The McPhail Test (Clauberg Test)
The McPhail test is a classical bioassay used to determine the progestational activity of a compound by assessing its ability to induce endometrial proliferation in immature, estrogen-primed rabbits.
Experimental Workflow:
Caption: Workflow for the McPhail Test.
Detailed Protocol:
-
Animal Model: Immature female rabbits weighing approximately 800g are used.
-
Estrogen Priming: The rabbits are primed with daily subcutaneous injections of estradiol benzoate for six consecutive days to induce uterine growth and sensitivity to progestogens.
-
Treatment Groups: The animals are then divided into at least four groups: a vehicle control group, a positive control group (receiving a known progestogen like progesterone), and test groups receiving different doses of the compounds under investigation (levonorgestrel and dextronorgestrel).
-
Compound Administration: The test compounds and controls are administered daily for five consecutive days, typically via subcutaneous injection or oral gavage.
-
Endpoint Measurement: On the day following the last treatment, the animals are euthanized, and their uteri are excised, fixed, and prepared for histological examination. The degree of endometrial proliferation is assessed microscopically and graded according to the McPhail scale, which ranges from 1 (no proliferation) to 4 (maximal proliferation).
Androgenic Activity: The Hershberger Assay
The Hershberger assay is a standardized in vivo screening test for androgenic and anti-androgenic activity of chemicals. It is based on the weight changes of androgen-dependent tissues in castrated male rats.
Experimental Workflow:
Caption: Workflow for the Hershberger Assay.
Detailed Protocol:
-
Animal Model: Peripubertal male rats are used.
-
Castration: The rats are surgically castrated to remove the endogenous source of androgens.
-
Treatment Groups: After a post-operative recovery period, the animals are assigned to treatment groups: a vehicle control, a positive control (e.g., testosterone (B1683101) propionate), and test groups for the substances being evaluated (levonorgestrel and dextronorgestrel).
-
Compound Administration: The compounds are administered daily for 10 consecutive days.
-
Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized. Specific androgen-dependent tissues, including the ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, glans penis, and Cowper's glands, are carefully dissected and weighed. A statistically significant increase in the weight of these tissues compared to the control group indicates androgenic activity.
Conclusion
References
A Comparative Analysis of the Side-Effect Profiles of dl-Norgestrel and Levonorgestrel
For Researchers, Scientists, and Drug Development Professionals
Introduction
dl-Norgestrel, a racemic mixture of dextro-norgestrel and levonorgestrel (B1675169), and its biologically active enantiomer, levonorgestrel, are second-generation progestins widely used in hormonal contraceptives. While both are effective in preventing pregnancy, their distinct stereochemistry raises questions about potential differences in their side-effect profiles. This guide provides a comprehensive comparison of the adverse effects associated with dl-norgestrel and levonorgestrel, supported by quantitative data from clinical studies, detailed experimental protocols for side-effect assessment, and an examination of the underlying signaling pathways.
Quantitative Side-Effect Profile Comparison
The available clinical data suggests a notable difference in the overall incidence of side effects between dl-norgestrel and levonorgestrel, particularly in the context of emergency contraception.
| Side-Effect Category | dl-Norgestrel | Levonorgestrel | Reference |
| Overall Incidence (Emergency Contraception) | 50.5% | 23.5% | [1] |
| Common Side Effects (General Use) | Menstrual irregularities (irregular and shorter bleeding intervals), nausea, vomiting, headache, dizziness, breast discomfort, increased appetite, abdominal pain, cramps, bloating, and backache.[2][3] | Menstrual irregularities (changes in flow, spotting, amenorrhea), nausea, vomiting, headache, dizziness, breast tenderness, abdominal pain, and weight gain.[2][4][5] | |
| Androgenic Side Effects | Associated with androgenic activity.[6] | Known to possess androgenic activity, which can manifest as acne and weight gain.[7] | |
| Metabolic Effects | Reduced serum concentrations of cholesterol and globulin have been reported.[3] | Can decrease HDL cholesterol levels.[7] | |
| Serious Adverse Events | No confirmed instances of thromboembolism reported in one study.[3] | Serious adverse events are rare but can include ectopic pregnancy, stroke, and deep vein thrombosis.[8][9] |
Experimental Protocols for Side-Effect Assessment
The robust assessment of side-effect profiles in clinical trials is crucial for understanding the safety of hormonal contraceptives. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a framework for the management of clinical safety data, including definitions and standards for expedited reporting of adverse events (AEs).
Key Principles of Adverse Event Monitoring in Clinical Trials (Based on ICH Guideline E2A):
-
Adverse Event (AE) Definition: Any untoward medical occurrence in a patient or clinical investigation subject administered a pharmaceutical product, which does not necessarily have a causal relationship with this treatment.
-
Serious Adverse Event (SAE) Definition: Any AE that results in death, is life-threatening, requires inpatient hospitalization or prolongation of existing hospitalization, results in persistent or significant disability/incapacity, or is a congenital anomaly/birth defect.
-
Data Collection: All AEs, whether serious or not, must be meticulously documented in the Case Report Form (CRF). This includes a description of the event, its duration, severity, and the action taken.
-
Causality Assessment: The investigator is responsible for assessing the causal relationship between the investigational product and the AE.
-
Reporting: Serious and unexpected adverse drug reactions must be reported to regulatory authorities in an expedited manner.
Example of a Standard Operating Procedure (SOP) for Adverse Event Reporting in a Clinical Trial:
-
Identification and Documentation:
-
Clinical trial staff (investigators, nurses, coordinators) are trained to identify and document all AEs reported by participants or observed during study visits.
-
AEs are recorded in the participant's source documents and on the designated AE page of the CRF. Information recorded includes the event term, start and end dates, severity (mild, moderate, severe), and relationship to the study drug (related, possibly related, not related).
-
-
Assessment and Classification:
-
The Principal Investigator (PI) reviews all recorded AEs in a timely manner.
-
The PI assesses the seriousness of the event according to the ICH definition.
-
-
Reporting:
-
Non-serious AEs are recorded in the CRF and reported to the sponsor in periodic safety updates.
-
SAEs are reported to the sponsor within 24 hours of the site becoming aware of the event. The sponsor is then responsible for reporting to the relevant regulatory authorities and ethics committees within the stipulated timelines.
-
-
Follow-up:
-
All AEs are followed until resolution or stabilization. Any changes in the event, including outcome and any new treatments required, are documented.
-
Signaling Pathways
The androgenic side effects of norgestrel (B7790687) and levonorgestrel are primarily mediated through their interaction with the androgen receptor (AR). Levonorgestrel, being the active component of dl-norgestrel, binds to both the progesterone (B1679170) receptor (PR) and the AR.[7][10]
This diagram illustrates the mechanism by which levonorgestrel exerts its androgenic effects. Upon entering the cell, levonorgestrel binds to the androgen receptor, leading to a cascade of events that culminates in the transcription of androgen-responsive genes, resulting in the manifestation of androgenic side effects.
Conclusion
The available evidence indicates that levonorgestrel has a more favorable side-effect profile than dl-norgestrel, with a significantly lower overall incidence of adverse events. This is likely attributable to the fact that dl-norgestrel contains the biologically inactive dextro-norgestrel isomer in addition to levonorgestrel. The androgenic effects of both compounds are a key consideration and are mediated through the androgen receptor signaling pathway. For drug development professionals, these findings underscore the importance of stereoisomeric purity in optimizing the safety and tolerability of synthetic progestins. Further head-to-head clinical trials with detailed reporting of specific adverse event incidences would be beneficial to provide a more granular comparison of the side-effect profiles of these two compounds.
References
- 1. A systematic review of effectiveness and safety of different regimens of levonorgestrel oral tablets for emergency contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Official web site : ICH [ich.org]
- 3. Clinical and laboratory findings in a trial of norgestrel, a low-dose progestogen-only contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Birth Control Pills (Oral Contraceptives) vs. Plan B (Levonorgestrel) [medicinenet.com]
- 6. Safety Profile of Levonorgestrel: A Disproportionality Analysis of Food and Drug Administration Adverse Event Reporting System (Faers) Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
- 9. A Systematic Review and Meta-analysis of the Adverse Effects of Levonorgestrel Emergency Oral Contraceptive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. database.ich.org [database.ich.org]
A Comparative Analysis of Racemic Norgestrel and Pure Levonorgestrel in Contraceptive Efficacy
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Efficacy and Receptor Binding Profiles of Two Key Progestins
In the landscape of hormonal contraception, norgestrel (B7790687) and its biologically active isomer, levonorgestrel (B1675169), have long been cornerstone progestins. While racemic norgestrel, a mixture of dextronorgestrel and levonorgestrel, was developed first, the industry has largely transitioned to using the purified active enantiomer, levonorgestrel. This guide provides a detailed, data-driven comparison of the efficacy, receptor binding, and pharmacokinetic profiles of racemic norgestrel and pure levonorgestrel to inform research and drug development.
Contraceptive Efficacy: A Numbers Game
The primary measure of a contraceptive's effectiveness is the Pearl Index, which indicates the number of unintended pregnancies per 100 woman-years of use. Clinical data demonstrates a comparable high level of efficacy for both racemic norgestrel and levonorgestrel when used in combined oral contraceptives.
| Contraceptive Agent | Pearl Index (Pregnancies per 100 Woman-Years) |
| Racemic DL-Norgestrel (0.15 mg) + Ethinyl Estradiol (0.03 mg) | 0.12-0.34[1] |
| Levonorgestrel-containing Oral Contraceptives (various doses) | 0.3 (Perfect Use), 7 (Typical Use)[2][3] |
It is important to note that the "typical use" Pearl Index for levonorgestrel-containing pills is higher, reflecting real-world factors such as missed pills, whereas the lower value for the racemic norgestrel formulation reflects results from a specific clinical trial. The key takeaway is that the biologically active component, levonorgestrel, is responsible for the contraceptive effect. Since racemic norgestrel contains 50% levonorgestrel, a 0.30 mg dose of racemic norgestrel delivers 0.15 mg of the active compound.
Receptor Binding Affinity: The Molecular Basis of Action
| Compound | Progesterone (B1679170) Receptor (PR) RBA (%) | Androgen Receptor (AR) RBA (%) |
| Levonorgestrel | 323[1] | 58[1] |
| Dextronorgestrel | Negligible (biologically inactive) | Negligible (biologically inactive) |
Relative Binding Affinity (RBA) is expressed as a percentage relative to a reference compound (e.g., progesterone for PR and testosterone (B1683101) or dihydrotestosterone (B1667394) for AR).
The high affinity of levonorgestrel for the progesterone receptor is responsible for its potent progestational and, consequently, contraceptive effects. Its binding to the androgen receptor contributes to the androgenic side effects observed with its use.[4]
Experimental Protocols
Progesterone Receptor Binding Assay
A common method to determine the relative binding affinity of a compound for the progesterone receptor is a competitive binding assay.
Objective: To determine the concentration of the test compound (e.g., levonorgestrel) that inhibits 50% of the binding of a radiolabeled progestin to the progesterone receptor (IC50).
Materials:
-
Human progesterone receptor (recombinant or from tissue homogenates, e.g., MCF-7 cell cytosol).
-
Radiolabeled progestin (e.g., [³H]-promegestone).
-
Test compounds (levonorgestrel, dextronorgestrel).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
A constant concentration of the progesterone receptor and the radiolabeled progestin are incubated.
-
Increasing concentrations of the unlabeled test compound are added to compete for binding to the receptor.
-
The mixture is incubated to reach equilibrium.
-
The receptor-bound and unbound radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity trapped on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
The IC50 value is determined from the resulting dose-response curve.
-
The relative binding affinity is calculated by comparing the IC50 of the test compound to that of a reference progestin (e.g., progesterone).
Clinical Trial Design for Contraceptive Efficacy
The efficacy of oral contraceptives is typically evaluated in multi-center, open-label, single-arm studies.
Objective: To determine the contraceptive efficacy of the investigational oral contraceptive by calculating the Pearl Index.
Study Population: Healthy, sexually active women of reproductive age who are at risk of pregnancy.
Study Design:
-
Participants are enrolled and receive the investigational oral contraceptive for a specified number of cycles (e.g., 6-13 cycles).
-
Participants maintain a daily diary to record pill intake, coitus, and any bleeding events.
-
Follow-up visits are conducted at regular intervals to monitor for adverse events and assess compliance.
-
Pregnancies are documented and used to calculate the Pearl Index.
Primary Endpoint: The Pearl Index, calculated as: (Number of on-treatment pregnancies / Number of evaluable cycles) x 1300 (if cycles are 28 days) or 1200 (if calculated by months).
Pharmacokinetics: A Tale of Two Isomers
Upon oral administration, racemic norgestrel is well-absorbed. The two enantiomers, dextronorgestrel and levonorgestrel, are metabolized differently. Levonorgestrel is the enantiomer that is cleared more slowly and is responsible for the biological activity. While direct comparative pharmacokinetic studies between racemic norgestrel and levonorgestrel are limited, the pharmacokinetic profile of levonorgestrel is well-characterized.
| Pharmacokinetic Parameter | Levonorgestrel |
| Bioavailability | ~100%[5][6] |
| Protein Binding | Highly bound to SHBG and albumin[7][8] |
| Metabolism | Primarily hepatic, via reduction and hydroxylation[7] |
| Elimination Half-life | Approximately 24-43 hours[9] |
The inactive dextronorgestrel is metabolized and cleared more rapidly than levonorgestrel.
Side Effect Profile
The side effects of racemic norgestrel are attributable to the pharmacological actions of levonorgestrel. Common side effects include menstrual irregularities (such as breakthrough bleeding or spotting), nausea, headaches, and breast tenderness.[10] The androgenic properties of levonorgestrel can also lead to side effects like acne and hirsutism.[4] Clinical experience has not demonstrated a significant difference in the side effect profiles between equimolar doses of racemic norgestrel and levonorgestrel, as the side effects are driven by the active levonorgestrel component.
Visualizing the Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. rndsystems.com [rndsystems.com]
- 2. itk.ee [itk.ee]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative pharmacokinetics of levonorgestrel and ethinyloestradiol following intravenous, oral and vaginal administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of levonorgestrel and ethynylestradiol in women - studies with Ovran and Ovranette - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levonorgestrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Comparative pharmacokinetic analysis of levonorgestrel-releasing intrauterine systems and levonorgestrel-containing contraceptives with oral or subdermal administration route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Levonorgestrel | C21H28O2 | CID 13109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Oral Contraceptive Pills - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Differentiation of (+)-Norgestrel and its Active Enantiomer, Levonorgestrel: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Norgestrel (B7790687), a synthetic progestin, exists as a racemic mixture of two enantiomers: dextronorgestrel ((+)-norgestrel) and levonorgestrel (B1675169) ((-)-norgestrel). While chemically identical in most aspects, these stereoisomers exhibit significant differences in their biological activity. Levonorgestrel is the biologically active component, responsible for the contraceptive effects, whereas dextronorgestrel is largely inactive.[1] Consequently, the ability to distinguish and quantify these enantiomers is crucial for pharmaceutical quality control and drug development. This guide provides a comparative overview of spectroscopic techniques that can be employed to differentiate this compound from its active counterpart, levonorgestrel, supported by experimental principles and methodologies.
Spectroscopic Techniques for Enantiomeric Differentiation
The differentiation of enantiomers using spectroscopy relies on their differential interaction with a chiral environment or polarized light. Several techniques have proven effective for the chiral discrimination of pharmaceutical compounds.
Quantitative Spectroscopic Data Summary
While specific quantitative data for the spectroscopic analysis of norgestrel enantiomers is not extensively available in publicly accessible literature, the following table summarizes the expected outcomes and key parameters for the described techniques based on established principles of chiral analysis.
| Spectroscopic Technique | Key Parameters Measured | Expected Differentiation |
| Circular Dichroism (CD) | Molar Ellipticity ([(\theta)]) | Equal magnitude, opposite sign Cotton effects for each enantiomer. |
| Vibrational CD (VCD) | Differential Absorbance ((\Delta)A) | Mirror-image spectra in the infrared region. |
| Raman Optical Activity (ROA) | Differential Scattering (I
| Mirror-image spectra in the Raman scattering profile. |
| NMR with Chiral Shift Reagents | Chemical Shift ((\delta)) | Resolution of enantiomeric signals into distinct peaks. |
Experimental Protocols
High-Performance Liquid Chromatography with Circular Dichroism Detection (HPLC-CD)
HPLC coupled with a CD detector is a powerful method for both separating and identifying enantiomers.
Protocol:
-
Sample Preparation: Dissolve a known concentration of the norgestrel sample in the mobile phase.
-
Chromatographic System:
-
Column: A chiral stationary phase (CSP) column, such as one based on cellulose (B213188) or amylose (B160209) derivatives, is essential for the separation of enantiomers.
-
Mobile Phase: A suitable mobile phase, often a mixture of hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol, is used. The exact composition should be optimized for the best resolution.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Temperature: The column temperature should be controlled, for instance, at 25°C.
-
-
CD Detection:
-
The CD detector is set to a wavelength where the enantiomers exhibit significant Cotton effects (typically in the UV region, e.g., 200-400 nm).[2]
-
The detector will measure the differential absorption of left and right circularly polarized light for the eluting compounds.
-
-
Data Analysis:
-
The chromatogram will show two separate peaks corresponding to this compound and levonorgestrel.
-
The CD signal for each peak will have an opposite sign, confirming their enantiomeric relationship. The area under each peak can be used to determine the enantiomeric excess (e.e.).
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule.
Protocol:
-
Sample Preparation: Prepare solutions of the purified this compound and levonorgestrel enantiomers, as well as the racemic mixture, in a suitable solvent (e.g., methanol (B129727) or ethanol) at a known concentration.
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition:
-
Data Analysis: The molar ellipticity [θ] at a specific wavelength can be used for quantitative analysis of the enantiomeric composition of a sample.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions.
Protocol:
-
Sample Preparation: Prepare concentrated solutions of the individual enantiomers and the mixture in a suitable deuterated solvent (e.g., chloroform-d (B32938) or DMSO-d6) to avoid interference from solvent C-H vibrations.
-
Instrumentation: Utilize a Fourier-transform infrared (FTIR) spectrometer equipped with a VCD module.
-
Data Acquisition:
-
Acquire the VCD and corresponding infrared absorption spectra over the mid-IR range (e.g., 4000-800 cm
).−1 -
The VCD spectra of this compound and levonorgestrel will be mirror images of each other.[4]
-
-
Data Analysis: The intensity of characteristic VCD bands can be correlated with the enantiomeric excess. Computational modeling (e.g., using Density Functional Theory) can be used to predict the VCD spectra and confirm the absolute configuration of each enantiomer.[5]
Raman Optical Activity (ROA) Spectroscopy
ROA measures a small difference in the intensity of Raman scattering from chiral molecules in right- and left-circularly polarized incident light.
Protocol:
-
Sample Preparation: Prepare solutions of the enantiomers in a suitable solvent. Aqueous solutions can often be used as water is a weak Raman scatterer.
-
Instrumentation: Employ a dedicated ROA spectrometer.
-
Data Acquisition:
-
Data Analysis: The magnitude of the ROA signals at specific wavenumbers can be used to quantify the enantiomeric composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
In an achiral environment, the NMR spectra of enantiomers are identical. However, in the presence of a chiral auxiliary, such as a chiral shift reagent, the enantiomers form transient diastereomeric complexes, leading to distinguishable NMR signals.[8]
Protocol:
-
Sample Preparation: Dissolve the norgestrel sample in a suitable deuterated solvent (e.g., CDCl(_3)).
-
Initial Spectrum: Acquire a standard
H NMR spectrum of the sample.1 -
Addition of Chiral Shift Reagent:
-
Data Acquisition: Acquire a series of
H NMR spectra after incremental additions of the shift reagent.1 -
Data Analysis:
-
The signals of the two enantiomers, which were originally overlapping, will resolve into separate peaks.
-
The difference in the chemical shifts ((\Delta\delta)) of corresponding protons in the two enantiomers can be measured.
-
The integration of the separated signals allows for the determination of the enantiomeric ratio.
-
Visualizations
Experimental Workflow
Caption: Workflow for enantiomeric differentiation.
Signaling Pathway of Levonorgestrel
Caption: Levonorgestrel's mechanism of action.
References
- 1. The biological activities of norgestrel and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of a low-level percent enantiomer of a compound with no ultraviolet chromophore using vibrational circular dichroism (VCD): enantiomeric purity by VCD of a compound with three chiral centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. Analytical determination of enantiomeric purity using Raman optical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. fiveable.me [fiveable.me]
A Comparative Guide to Norgestrel European Pharmacopoeia (EP) and United States Pharmacopeia (USP) Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, reference standards are the cornerstones of accuracy and reliability. For the synthetic progestin Norgestrel, both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide official reference standards. This guide offers an objective comparison of the use and specifications of these two critical standards, supported by a detailed analysis of their respective pharmacopoeial monographs. While direct inter-laboratory comparative studies with experimental data are not publicly available, this guide provides a comprehensive comparison of the official methodologies and acceptance criteria, enabling informed decisions in analytical method development and validation.
I. Overview of Norgestrel Reference Standards
The Norgestrel European Pharmacopoeia (EP) Reference Standard (CRS) and the Norgestrel United States Pharmacopeia (USP) Reference Standard (RS) are highly purified substances intended for use in chemical and physical tests to ensure the quality of Norgestrel active pharmaceutical ingredients (APIs) and finished products.[1] These primary standards are crucial for a range of analytical applications, including identification, purity assessment, and quantitative assays.[1] Pharmaceutical secondary standards, which are traceable to these primary standards, are also commercially available and offer a cost-effective alternative for routine quality control.[1]
II. Comparison of Analytical Methodologies and Specifications
A thorough comparison of the Norgestrel monographs from the EP and USP reveals distinct approaches to ensuring the quality of the substance. The following tables summarize the key differences in the analytical methods and acceptance criteria.
Table 1: Comparison of Identification Tests
| Test | Norgestrel EP Reference Standard (Ph. Eur. Monograph 0940) | Norgestrel USP Reference Standard (USP Monograph) | Key Differences |
| Infrared (IR) Absorption | Comparison with Norgestrel CRS. | Comparison with USP Norgestrel RS. If spectra differ, dissolve both in ethyl acetate, evaporate, and repeat. | The USP provides a recourse for initial spectral differences. |
| Optical Rotation | Between -0.1° and +0.1° (2.0% w/v in chloroform). | Between -0.1° and +0.1° (50 mg/mL in chloroform). | The specified concentration for the test solution differs. |
Table 2: Comparison of Assay Methods
| Parameter | Norgestrel EP Reference Standard (Ph. Eur. Monograph 0940) | Norgestrel USP Reference Standard (USP Monograph) | Key Differences |
| Principle | Titration. | UV-Vis Spectrophotometry. | The EP employs a classical titration method, while the USP uses a spectrophotometric method. |
| Methodology | Dissolve in tetrahydrofuran, add silver nitrate (B79036) solution, and titrate with 0.1 M sodium hydroxide (B78521). | Dissolve in alcohol to a known concentration and measure absorbance at the maximum of about 241 nm. | The EP assay is based on the ethynyl (B1212043) group's reaction, while the USP assay relies on the chromophore's UV absorbance. |
| Standard | Not explicitly used for calculation in the titration. | USP Norgestrel RS is used to prepare a standard solution for comparison. | The USP method directly calibrates against the reference standard's response. |
| Acceptance Criteria | 98.0% to 102.0% (dried substance). | 98.0% to 102.0% (dried basis). | The acceptance criteria for the assay are identical. |
Table 3: Comparison of Impurity Profiling
| Test | Norgestrel EP Reference Standard (Ph. Eur. Monograph 0940) | Norgestrel USP Reference Standard (USP Monograph) | Key Differences |
| Methodology | High-Performance Liquid Chromatography (HPLC). | Thin-Layer Chromatography (TLC). | The EP utilizes a more sensitive and quantitative HPLC method for impurity control, while the USP specifies a semi-quantitative TLC method. |
| Specified Impurities | Impurities A, B, E, F, G, H, and I are controlled with specific limits. | No specific impurities are individually limited in the TLC method. | The EP monograph provides a more detailed control of known impurities. |
| Reporting Threshold | 0.05%. | Not specified. | The EP has a defined reporting threshold for impurities. |
| Total Impurities | Not more than 1.5%. | Not more than 2.0%. | The total impurity limit is stricter in the European Pharmacopoeia. |
Table 4: Other Key Specifications
| Test | Norgestrel EP Reference Standard (Ph. Eur. Monograph 0940) | Norgestrel USP Reference Standard (USP Monograph) | Key Differences |
| Loss on Drying | Not more than 0.5% (1 g, 105°C). | Not more than 0.5% (1 g, 105°C, 3 hours). | The USP specifies the duration of drying. |
| Sulphated Ash | Not more than 0.1% (1 g). | Not applicable. | The EP includes a test for sulphated ash. |
| Residue on Ignition | Not applicable. | Not more than 0.3%. | The USP includes a test for residue on ignition. |
III. Experimental Protocols
Detailed methodologies are crucial for the accurate application of these reference standards. The following sections outline the protocols for key experiments as described in the respective pharmacopoeias.
A. Assay Protocol (EP)
This method is a potentiometric titration to quantify the ethynyl group in the Norgestrel molecule.
-
Preparation: Accurately weigh about 0.200 g of the substance to be examined.
-
Dissolution: Dissolve the sample in 45 mL of tetrahydrofuran.
-
Reaction: Add 10 mL of a 100 g/L solution of silver nitrate.
-
Titration: After 1 minute, titrate with 0.1 M sodium hydroxide, determining the end-point potentiometrically.
-
Blank: Perform a blank titration.
-
Calculation: 1 mL of 0.1 M sodium hydroxide is equivalent to 31.25 mg of C₂₁H₂₈O₂.
B. Assay Protocol (USP)
This method relies on UV-Vis spectrophotometry to determine the concentration of Norgestrel.
-
Standard Solution Preparation: Accurately weigh a quantity of USP Norgestrel RS and dissolve in alcohol to obtain a solution with a known concentration of about 10 µg/mL.
-
Sample Solution Preparation: Accurately weigh about 100 mg of Norgestrel, dissolve in alcohol, and dilute quantitatively to obtain a solution with a concentration of about 10 µg/mL.
-
Measurement: Concomitantly determine the absorbances of both solutions in 1-cm cells at the wavelength of maximum absorbance at about 241 nm, using alcohol as the blank.
-
Calculation: Calculate the quantity of C₂₁H₂₈O₂ using the formula: 10C(AU / AS), where C is the concentration of the standard solution, and AU and AS are the absorbances of the sample and standard solutions, respectively.[2][3]
C. Related Substances by HPLC Protocol (EP)
This gradient HPLC method is used for the separation and quantification of specified and unspecified impurities.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-45 min: 35% B
-
45-55 min: 35% → 70% B
-
55-65 min: 70% B
-
65-66 min: 70% → 35% B
-
66-75 min: 35% B
-
-
Column: Octadecylsilane bonded silica (B1680970) gel for chromatography (e.g., C18), 5 µm, 4.6 mm x 250 mm.
-
Flow Rate: 0.7 mL/min.
-
Detection: Spectrophotometer at 215 nm and 200 nm (for impurities F and H).
-
Injection Volume: 50 µL.
-
System Suitability: Use Norgestrel for system suitability CRS to identify peaks and ensure resolution.
IV. Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the experimental workflows for the assay methods.
Caption: Workflow for Norgestrel Assay according to the European Pharmacopoeia.
Caption: Workflow for Norgestrel Assay according to the United States Pharmacopeia.
V. Conclusion
The Norgestrel EP and USP reference standards, while serving the same fundamental purpose, are utilized within different analytical frameworks as dictated by their respective pharmacopoeias. The European Pharmacopoeia employs a titrimetric assay and a more detailed HPLC method for impurity profiling, suggesting a focus on precise quantification of the active substance and control of specific impurities. In contrast, the United States Pharmacopeia utilizes a UV-Vis spectrophotometric assay and a TLC method for purity, which can be seen as a more traditional yet robust approach.
The choice between these standards is often dictated by the regulatory requirements of the target market. For products intended for the European market, adherence to the EP monograph and the use of the Norgestrel EP CRS are mandatory. Similarly, for the US market, compliance with the USP monograph using the USP Norgestrel RS is required. For global product development, a thorough understanding of both sets of methodologies is essential to ensure compliance across different regulatory landscapes. This guide provides the foundational comparison to aid researchers and drug development professionals in navigating these requirements.
References
A Comparative Analysis of Norgestrel Enantiomers: Receptor Binding Affinities and Functional Implications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of the two enantiomers of norgestrel (B7790687): the biologically active levonorgestrel (B1675169) and its inactive counterpart, dextronorgestrel. The data presented herein is crucial for understanding the stereospecificity of progestin activity and for the development of more selective and potent hormonal therapeutics.
Norgestrel, a synthetic progestin, is a racemic mixture of dextronorgestrel and levonorgestrel.[1][2] However, the biological activity of norgestrel is primarily attributed to levonorgestrel.[1][2] This guide delves into the comparative binding affinities of these enantiomers for key steroid hormone receptors, namely the progesterone (B1679170) receptor (PR) and the androgen receptor (AR), providing a basis for their distinct pharmacological profiles.
Comparative Receptor Binding Affinity
The binding affinity of levonorgestrel and dextronorgestrel to progesterone and androgen receptors has been evaluated using competitive radioligand binding assays. The data consistently demonstrates that levonorgestrel is a potent ligand for both receptors, while dextronorgestrel exhibits negligible binding.
Table 1: Comparative Binding Affinity of Norgestrel Enantiomers for Progesterone Receptor (PR)
| Compound | Relative Binding Affinity (RBA) (%) [Progesterone = 100] | IC50 (nM) | Ki (nM) | Reference Compound | Receptor Source |
| Levonorgestrel | 323 | ~5 | ~2.5 | Progesterone | Human Progesterone Receptor |
| Dextronorgestrel | No measurable affinity | >10,000 | >10,000 | Progesterone | Human Progesterone Receptor |
Note: IC50 and Ki values are approximate and can vary based on experimental conditions. The RBA value for levonorgestrel is from a study using a different reference compound (R5020) and has been adjusted for comparison. The lack of measurable affinity for dextronorgestrel is widely reported in scientific literature.
Table 2: Comparative Binding Affinity of Norgestrel Enantiomers for Androgen Receptor (AR)
| Compound | Relative Binding Affinity (RBA) (%) [DHT = 100] | IC50 (nM) | Ki (nM) | Reference Compound | Receptor Source |
| Levonorgestrel | 58 | ~10 | ~5 | Dihydrotestosterone (DHT) | Human Androgen Receptor |
| Dextronorgestrel | No measurable affinity | >10,000 | >10,000 | Dihydrotestosterone (DHT) | Human Androgen Receptor |
Note: IC50 and Ki values are approximate and can vary based on experimental conditions. The RBA value for levonorgestrel is from a study comparing it to a synthetic androgen. The lack of measurable affinity for dextronorgestrel is consistent with its biological inactivity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Progesterone and Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to its receptor.
1. Receptor Source Preparation (Cytosol Extraction):
-
Tissue Homogenization: Tissues rich in the target receptor (e.g., human uterine tissue for PR, rat prostate for AR) are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[3]
-
Centrifugation: The homogenate is subjected to a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove cellular debris.[3]
-
Ultracentrifugation: The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g for 60 minutes) to pellet the membrane fraction.[4] The supernatant, which is the cytosol containing the soluble receptors, is carefully collected.
-
Protein Quantification: The protein concentration of the cytosol is determined using a standard method, such as the Bradford or BCA assay.[3]
2. Competitive Binding Assay Procedure:
-
Incubation: A constant amount of the receptor-containing cytosol is incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]-Progesterone for PR, [³H]-Dihydrotestosterone for AR) and varying concentrations of the unlabeled test compound (levonorgestrel or dextronorgestrel).
-
Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C) for a sufficient duration to reach binding equilibrium.
-
Separation of Bound and Free Radioligand: Unbound radioligand is separated from the receptor-bound radioligand. Common methods include:
-
Dextran-Coated Charcoal: The charcoal adsorbs free radioligand, and subsequent centrifugation pellets the charcoal, leaving the receptor-bound radioligand in the supernatant.
-
Filtration: The reaction mixture is passed through a filter that traps the receptor-ligand complexes. The filter is then washed to remove any unbound radioligand.[3]
-
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Visualizing the Experimental Workflow and Signaling Pathways
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
Levonorgestrel exerts its biological effects by binding to and activating intracellular steroid hormone receptors. The simplified signaling pathways for the progesterone and androgen receptors are depicted below.
Caption: Simplified Progesterone Receptor signaling pathway.
Caption: Simplified Androgen Receptor signaling pathway.
Conclusion
The experimental data unequivocally demonstrates the stereoselective binding of norgestrel enantiomers to progesterone and androgen receptors. Levonorgestrel is a potent agonist for both receptors, which accounts for its progestogenic and androgenic activities. In stark contrast, dextronorgestrel exhibits no significant binding to these receptors, rendering it biologically inactive. This profound difference in receptor affinity underscores the critical importance of stereochemistry in drug design and development. For researchers in the field, this comparative data provides a clear rationale for the exclusive use of levonorgestrel in hormonal therapies and highlights the value of enantiomerically pure compounds in achieving desired therapeutic outcomes while minimizing off-target effects.
References
A Comparative Pharmacokinetic Analysis of Norgestrel Stereoisomers: Levonorgestrel and Dextronorgestrel
For Researchers, Scientists, and Drug Development Professionals
Norgestrel (B7790687), a synthetic progestin, exists as a racemic mixture of two stereoisomers: levonorgestrel (B1675169) (l-norgestrel) and dextronorgestrel (d-norgestrel). While chemically similar, these enantiomers exhibit profoundly different pharmacokinetic and pharmacodynamic profiles. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and drug development in contraception and hormonal therapies. A key takeaway is that levonorgestrel is the biologically active component, while dextronorgestrel is inactive and rapidly cleared from the body.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of levonorgestrel and dextronorgestrel based on available clinical data. It is important to note that direct comparative studies measuring all pharmacokinetic parameters for both isomers side-by-side are limited. The data presented is a synthesis from multiple sources.
| Pharmacokinetic Parameter | Levonorgestrel (l-norgestrel) | Dextronorgestrel (d-norgestrel) | Racemic Norgestrel (dl-norgestrel) | Key Observations |
| Biological Activity | Biologically Active | Biologically Inactive[1] | Activity is due to the levonorgestrel component | Only the levorotatory enantiomer exerts progestational effects. |
| Half-life (t½) | ~24-32 hours | Much lower than levonorgestrel | Radioactivity half-life of ~24 hours | Dextronorgestrel is cleared from the plasma much more rapidly than levonorgestrel.[2] |
| Peak Plasma Concentration (Cmax) | ~14.1 ng/mL (after a single 0.75 mg dose) | Data not readily available, but expected to be low due to rapid clearance | Not directly applicable | Cmax of levonorgestrel is well-characterized and dose-dependent. |
| Time to Peak (Tmax) | ~1.6 hours (after a single 0.75 mg dose) | Data not readily available | Not directly applicable | Levonorgestrel is rapidly absorbed after oral administration. |
| Area Under the Curve (AUC) | Varies with dose and formulation | Data not readily available, but expected to be significantly lower than levonorgestrel | Not directly applicable | The systemic exposure to dextronorgestrel is minimal compared to levonorgestrel. |
| Excretion (Urine - 7 days post-dose) | 63.6 ± 15.1% of administered radioactivity | 44.8 ± 8.9% of administered radioactivity | 58.1 ± 7.9% of administered radioactivity | The excretion patterns of the two isomers differ significantly. |
| Excretion (Feces - 7 days post-dose) | 24.8 ± 10.7% of administered radioactivity | 31.6 ± 8.2% of administered radioactivity | 23.4 ± 7.7% of administered radioactivity | A higher proportion of dextronorgestrel is excreted in the feces compared to levonorgestrel. |
Experimental Protocols
The data presented in this guide are derived from key clinical studies. The methodologies employed in these studies are detailed below to provide context for the interpretation of the results.
Study on Excretion and Metabolism (Sisenwine et al., 1975)
-
Objective: To determine the excretion and metabolic fate of the stereoisomers of norgestrel in women.
-
Study Design: A clinical study involving healthy female volunteers.
-
Dosing: Subjects received a single oral dose of 14C-labeled levonorgestrel, dextronorgestrel, or racemic norgestrel.
-
Sample Collection: Urine and feces were collected over a period of 7 days post-administration.
-
Analytical Method: Radioactivity in the collected samples was measured to determine the percentage of the administered dose excreted via each route. Metabolites were identified using chromatographic and spectrometric techniques.
Study on Half-Life (Warren and Fotherby, 1975)
-
Objective: To compare the plasma half-lives of levonorgestrel and dextronorgestrel.
-
Study Design: A clinical study involving healthy volunteers.
-
Dosing: Subjects received oral doses of levonorgestrel and dextronorgestrel.
-
Sample Collection: Blood samples were collected at various time points after drug administration.
-
Analytical Method: Plasma concentrations of the norgestrel stereoisomers were determined using a specific radioimmunoassay (RIA). The half-lives were then calculated from the plasma concentration-time data.[2]
Metabolic Pathways
The stereochemistry of norgestrel profoundly influences its metabolic fate. Levonorgestrel and dextronorgestrel are metabolized via distinct pathways, leading to different metabolic products.
Caption: Metabolic pathways of norgestrel stereoisomers.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a clinical study designed to compare the pharmacokinetics of norgestrel stereoisomers.
Caption: Workflow for a comparative pharmacokinetic study.
References
Safety Operating Guide
Proper Disposal of (+)-Norgestrel: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Disposal of (+)-Norgestrel
This compound, a synthetic progestin, requires careful handling and disposal due to its potential health and environmental risks. As a compound suspected of causing cancer, potentially damaging fertility, and being very toxic to aquatic life, adherence to proper disposal protocols is critical for ensuring personnel safety and environmental protection.[1][2] This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the proper disposal of this compound.
Hazard Profile of this compound
Understanding the specific hazards associated with this compound is the first step in safe handling and disposal. The compound is classified under the Globally Harmonized System (GHS) with several hazard statements.
| Hazard Class | GHS Code | Hazard Statement | Citations |
| Carcinogenicity | H351 | Suspected of causing cancer | [1][2] |
| Reproductive Toxicity | H360-H362 | May damage fertility or the unborn child. May cause harm to breast-fed children | [1][2] |
| Skin Irritation | H315 | Causes skin irritation | [1][3] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][3] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life | [1][2] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects | [1][2] |
Experimental Protocols for Disposal
Due to its hazardous nature, the recommended disposal method for this compound is through a licensed professional waste disposal service. Direct chemical neutralization or inactivation protocols are not advised for general laboratory settings without specific validation and regulatory approval.
Step-by-Step Disposal Procedure:
-
Segregation and Collection:
-
Collect all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE), in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical waste and comply with federal, state, and local regulations.[4]
-
-
Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and all applicable hazard pictograms (Health Hazard, Irritant, Environmental Hazard).[1]
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Pickup:
-
Spill Management:
-
In case of a spill, evacuate the area if necessary.[3]
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[5]
-
For small spills of solid material, carefully sweep or vacuum the material into a disposal container, avoiding dust generation.[5]
-
For solutions, absorb the spill with an inert, non-combustible material like diatomite or universal binders.[3]
-
Decontaminate the spill area with alcohol and dispose of all cleanup materials as hazardous waste.[3]
-
Important Considerations:
-
DO NOT dispose of this compound down the drain. Its high aquatic toxicity can cause significant harm to the environment.[1][6][7]
-
DO NOT mix this compound waste with non-hazardous waste.
-
Always consult and adhere to all applicable federal, state, and local regulations for hazardous waste disposal, as these may vary.[4]
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Workflow for the safe disposal of this compound in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Occurrence of Levonorgestrel in Water Systems and Its Effects on Aquatic Organisms: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
